Guaiacin
Descripción
Guaiacin has been reported in Machilus wangchiana, Cinnamomum philippinense, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-11-7-14-9-19(24-4)17(22)10-15(14)20(12(11)2)13-5-6-16(21)18(8-13)23-3/h5-6,8-12,20-22H,7H2,1-4H3/t11-,12+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAAYUCUPIYQBR-JGRMJRGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C=C3)O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201319141 | |
| Record name | Guaiacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36531-08-5 | |
| Record name | Guaiacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36531-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guaiacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036531085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guaiacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201319141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GUAIACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8S88V2539 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical and Biological Profile of Guaiacin: A Technical Guide
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Guaiacin. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document details the physicochemical characteristics of this compound, methodologies for its isolation and analysis, and explores its known biological functions and underlying signaling pathways.
Chemical Structure and Properties of this compound
This compound, a naturally occurring lignan (B3055560), possesses a complex aryltetralin skeleton. Its chemical identity is well-defined by its structural formula, systematic name, and unique identifiers.
The IUPAC name for this compound is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol.[1][2] The molecule features a tetrahydronaphthalene core with defined stereochemistry at three chiral centers, which is crucial for its biological activity.[1][3]
Chemical Identifiers:
-
CAS Number: 36531-08-5[1]
-
SMILES: C[C@@H]1CC2=CC(=C(C=C2--INVALID-LINK--C3=CC(=C(C=C3)O)OC)O)OC[1][3]
-
InChIKey: TZAAYUCUPIYQBR-JGRMJRGVSA-N[3]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 204-206°C | [4] |
| Boiling Point (Predicted) | 484.5 ± 45.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |
| Optical Rotation | [α]²⁵D +46 (CHCl₃) | [4] |
| LogP (Predicted) | 4.06 - 4.5 | [1][2] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
This section details the methodologies for the isolation of this compound from its natural sources and the assays used to determine its biological activity.
Isolation of this compound from Machilus thunbergii
This compound is naturally found in the bark of plants from the Lauraceae family, particularly Machilus thunbergii. The isolation procedure typically involves solvent extraction followed by chromatographic separation.
Protocol:
-
Material Preparation: Air-dried and powdered bark of Machilus thunbergii is used as the starting material.
-
Extraction: The powdered bark is extracted exhaustively with 80% aqueous methanol (B129727) (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH). The this compound-containing fraction is typically found in the EtOAc layer.
-
Chromatographic Separation:
-
The dried EtOAc fraction is subjected to silica (B1680970) gel column chromatography.
-
The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are combined and further purified using repeated column chromatography on silica gel, octadecyl silica gel (ODS), and Sephadex LH-20 columns until pure this compound is obtained.[3]
-
-
Structure Elucidation: The final structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).
β-Glucuronidase Inhibition Assay
This compound has been shown to inhibit the release of β-glucuronidase from polymorphonuclear leukocytes. The following is a general protocol for assessing β-glucuronidase inhibitory activity.
Protocol:
-
Enzyme and Substrate Preparation:
-
Prepare a solution of β-glucuronidase enzyme in a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Prepare a solution of the substrate, p-nitrophenyl-β-D-glucuronide (pNPG), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the enzyme solution to each well.
-
Add 10 µL of various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 1%) or a control solvent.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 40 µL of the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Measurement:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of this compound.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Alkaline Phosphatase (ALP) Activity Assay in Osteoblasts
This compound promotes osteoblast differentiation, which can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteogenesis.
Protocol:
-
Cell Culture and Treatment:
-
Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound in a differentiation-inducing medium (e.g., α-MEM containing ascorbic acid and β-glycerophosphate) for a specified period (e.g., 7 days).
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of a lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating on ice for 10 minutes.
-
-
ALP Activity Measurement:
-
Transfer 50 µL of the cell lysate from each well to a new 96-well plate.
-
Add 150 µL of an ALP substrate solution (e.g., p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer) to each well.
-
Incubate the plate at 37°C for 15-30 minutes, protecting it from light.
-
Stop the reaction by adding 50 µL of 3 M NaOH.
-
Measure the absorbance at 405 nm.
-
-
Data Normalization and Analysis:
-
The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
-
ALP activity is normalized to the total protein concentration and expressed as units per milligram of protein.
-
The results are typically presented as a fold change relative to the untreated control.
-
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including neuroprotective effects, inhibition of β-glucuronidase, and promotion of osteoblast differentiation.
Biological Activity Summary
| Biological Activity | Effect | Concentration/IC₅₀ | Reference(s) |
| Neuroprotection | Significant protection against glutamate-induced neurotoxicity in primary cultures of rat cortical cells. | 0.1 µM - 10.0 µM | [5][6] |
| β-Glucuronidase Inhibition | Potent in vitro inhibition of the release of β-glucuronidase from rat polymorphonuclear leukocytes. | Not specified | [2] |
| Osteoblast Differentiation | Significantly increases alkaline phosphatase (ALP) activity and promotes osteoblast differentiation. | Not specified |
Putative Signaling Pathway in Osteoblast Differentiation
While the precise molecular mechanism of this compound in promoting osteoblast differentiation has not been fully elucidated, it is hypothesized to involve the activation of key signaling pathways known to regulate osteogenesis, such as the Extracellular signal-regulated kinase (ERK) and Smad pathways.[7][8] These pathways converge on the master transcriptional regulator of osteoblast differentiation, Runx2.
Activation of these pathways typically leads to the phosphorylation and activation of transcription factors that upregulate the expression of osteogenic marker genes, including alkaline phosphatase (Alp), collagen type I (Col1a1), and osteocalcin (B1147995) (Bglap), ultimately leading to matrix mineralization and bone formation.
Conclusion
This compound is a bioactive lignan with a well-characterized chemical structure. Its documented biological activities, including neuroprotection and the promotion of osteoblast differentiation, make it a compound of significant interest for further investigation in drug discovery and development. The experimental protocols provided herein offer a foundation for future research into the synthesis, isolation, and biological evaluation of this compound and its analogues. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways through which this compound exerts its therapeutic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective lignans from the bark of Machilus thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Matrix protein biglycan induces osteoblast differentiation through extracellular signal-regulated kinase and Smad pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bu-Gu-Sheng-Sui decoction promotes osteogenesis via activating the ERK/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Natural Sources of Guaiacin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaiacin, a naturally occurring aryltetralin lignan (B3055560), has garnered significant interest within the scientific community due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the known plant sources of this compound and its derivatives. It summarizes the qualitative distribution of these compounds across various plant species and outlines the general experimental protocols for their extraction and isolation. Furthermore, this document details the established biosynthetic pathway for lignans (B1203133), providing a framework for understanding the formation of this compound in plants. The information is presented to support further research and development in the fields of phytochemistry and medicinal chemistry.
Natural Occurrence of this compound
This compound and its related compounds have been predominantly isolated from plant species belonging to the Lauraceae, Zygophyllaceae, and Myristicaceae families. While the presence of these compounds is qualitatively documented, quantitative data on their concentrations in various plant tissues remains limited in the available scientific literature.
Data Presentation: Plant Sources of this compound and its Derivatives
The following table summarizes the identified plant sources of this compound and its known derivatives.
| Plant Species | Family | Plant Part | Compound Isolated | Reference |
| Machilus wangchiana Chun | Lauraceae | Bark | (+)-Guaiacin | [1] |
| Machilus thunbergii Sieb. et Zucc. | Lauraceae | Bark | (+)-Guaiacin and other lignans | [2] |
| Cinnamomum philippinense (Merr.) C.K.Allen | Lauraceae | Not Specified | This compound mentioned as a constituent | |
| Guaiacum officinale L. | Zygophyllaceae | Leaves | This compound A and this compound B (saponins) | [3] |
| Myristica fragrans Houtt. | Myristicaceae | Fruit Pericarp | This compound | [4] |
Experimental Protocols: Extraction and Isolation
The extraction and isolation of this compound from plant matrices generally follow a multi-step process involving solvent extraction and chromatographic purification. The specific protocols vary depending on the plant material and the target compound.
General Workflow for Extraction and Isolation
A generalized workflow for the extraction and isolation of this compound from plant materials is presented below. This process is adaptable based on the specific characteristics of the plant matrix and the polarity of the target lignan.
Caption: Generalized workflow for this compound extraction and isolation.
Methodologies from Cited Experiments
2.2.1. Extraction from Machilus Species (e.g., M. thunbergii, M. wangchiana)
-
Initial Extraction: The dried and powdered bark is typically extracted with a moderately polar solvent. For instance, an ethanol extract of Machilus wangchiana bark has been used for the isolation of (+)-guaiacin.[1] In another study on Machilus thunbergii, a methylene (B1212753) chloride extract of the bark was the starting point for isolating various lignans.[2]
-
Fractionation: The crude extract is often subjected to further fractionation. Bioactivity-guided fractionation has been employed, where the extract is partitioned between different solvents to separate compounds based on polarity.
-
Chromatography: The fractions showing the presence of the target lignans are then subjected to column chromatography over silica gel.
-
Purification: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).[5][6][7] This often involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of methanol or acetonitrile (B52724) and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.[5]
2.2.2. Extraction of this compound A and B from Guaiacum officinale
-
Homogenization and Extraction: The leaves of G. officinale are homogenized and extracted with ethanol.
-
Solvent Partitioning: The resulting ethanol extract is then partitioned between ethyl acetate and water. The aqueous extract is further extracted with butanol.
-
Chromatography: The butanol extract, which contains the more polar saponins (B1172615) (this compound A and B), is chromatographed on a silica gel column.
-
Final Purification: The fractions containing this compound A and B are further purified by semi-preparative HPLC on a reversed-phase column (e.g., Rp-18) with a methanol-water mobile phase.[3]
2.2.3. Isolation from Myristica fragrans
-
Extraction: The pericarp of M. fragrans has been extracted with solvents like hexane, ethyl acetate, and methanol.[4][8]
-
Purification: Bioassay-guided purification of these extracts has led to the isolation of numerous compounds, including neolignans.[8] The specific protocol for the isolation of this compound from the pericarp would likely follow a similar path of solvent extraction followed by chromatographic separation.
Biosynthesis of this compound
This compound, as an aryltetralin lignan, is synthesized in plants through a complex series of enzymatic reactions that begin with primary metabolism. The general biosynthetic pathway for lignans is well-established and provides a strong foundation for understanding the formation of this compound.
Overview of the Lignan Biosynthetic Pathway
The biosynthesis of lignans originates from the shikimate pathway, which produces the aromatic amino acid phenylalanine. Phenylalanine then enters the phenylpropanoid pathway, leading to the formation of monolignols, which are the building blocks of lignans.
Signaling Pathway Diagram: From Phenylalanine to Aryltetralin Lignans
The following diagram illustrates the key steps in the biosynthesis of aryltetralin lignans, the class of compounds to which this compound belongs.
Caption: Biosynthesis of aryltetralin lignans from phenylalanine.
Key Enzymes and Intermediates:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate:CoA ligase
-
Dirigent Proteins: Mediate the stereoselective coupling of monolignol radicals.[9][10][11]
-
Laccases/Peroxidases: Catalyze the oxidation of monolignols to form radicals.
-
PLR: Pinoresinol-lariciresinol reductase
-
SIRD: Secoisolariciresinol dehydrogenase
The initial steps of the pathway leading to the formation of dibenzylbutyrolactone lignans like matairesinol are well-characterized.[12] The subsequent cyclization and modification steps that lead to the specific aryltetralin skeleton of this compound are believed to be catalyzed by a series of enzymes, though the precise enzymes involved in this compound biosynthesis have not yet been fully elucidated.[13][14]
Conclusion
This technical guide has synthesized the current knowledge on the natural plant sources of this compound. While several plant species have been identified as producers of this compound and its derivatives, there is a clear need for further research to quantify the concentrations of these compounds in different plant tissues. The provided experimental workflows offer a solid foundation for researchers aiming to isolate and study this compound. Furthermore, the outlined biosynthetic pathway provides a roadmap for future investigations into the enzymatic machinery responsible for the production of this promising natural product. A deeper understanding of these aspects will be crucial for the sustainable development of this compound for potential pharmaceutical applications.
References
- 1. 2024.sci-hub.cat [2024.sci-hub.cat]
- 2. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A and B from the Leaves of Guaiacum officinale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Strategy of method development for isolation/purification | YMC CO., LTD. [ymc.co.jp]
- 8. Antioxidant and Antiinflammatory Compounds in Nutmeg (Myristicafragrans) Pericarp as Determined by in vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aryltetralin lignans: chemistry, pharmacology and biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis, total synthesis, and pharmacological activities of aryltetralin-type lignan podophyllotoxin and its derivatives - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
The Untraveled Path: A Technical Guide to the Putative Biosynthesis of Guaiacin in Machilus wangchiana
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaiacin, a bioactive aryltetralin lignan (B3055560) isolated from the bark of Machilus wangchiana, has demonstrated promising pharmacological activities. Despite its therapeutic potential, the biosynthetic pathway of this compound within this species remains unelucidated. This technical guide synthesizes the current understanding of lignan biosynthesis to propose a putative pathway for this compound formation in Machilus wangchiana. Drawing parallels with the well-characterized biosynthesis of other aryltetralin lignans (B1203133), such as podophyllotoxin (B1678966), this document outlines the key enzymatic steps, precursor molecules, and regulatory mechanisms likely involved. Furthermore, it provides a comprehensive overview of the experimental protocols required to validate this proposed pathway, offering a roadmap for future research in this area. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery, aiming to accelerate the exploration of this compound's therapeutic applications through a deeper understanding of its molecular origins.
Introduction
Machilus wangchiana Chun, a member of the Lauraceae family, is a tree species distributed in Southern China. Phytochemical investigations of this plant have led to the isolation of several secondary metabolites, including the aryltetralin lignan (+)-Guaiacin. Lignans are a large class of phenylpropanoid derivatives with a wide array of biological activities, and aryltetralin lignans, in particular, have attracted significant attention for their cytotoxic and antiviral properties.
While the chemical structure of this compound has been determined, its biosynthetic pathway in M. wangchiana has not been experimentally elucidated. Understanding this pathway is crucial for several reasons: it can provide insights into the regulation of this compound production, enable biotechnological approaches for enhancing its yield, and potentially lead to the discovery of novel enzymes with applications in synthetic biology.
This technical guide presents a scientifically-informed, hypothetical biosynthetic pathway for this compound in M. wangchiana. The proposed pathway is constructed based on the established principles of lignan biosynthesis in other plant species, particularly the well-studied pathway of the aryltetralin lignan, podophyllotoxin. We will detail the precursor pathways, the key enzymatic reactions leading to the formation of the aryltetralin scaffold, and the subsequent decorative steps that result in the final structure of this compound. This guide also provides a comprehensive set of generalized experimental protocols that can be employed to investigate and validate this putative pathway.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which in turn is fed by the shikimate pathway. The pathway can be broadly divided into three main stages:
-
Formation of Monolignol Precursors: The synthesis of the basic C6-C3 phenylpropanoid units.
-
Core Lignan Biosynthesis: The dimerization of monolignols and subsequent modifications to form the aryltetralin scaffold.
-
Tailoring of the this compound Backbone: The final enzymatic modifications to produce this compound.
A visual representation of this proposed pathway is provided below.
Caption: A putative biosynthetic pathway for this compound in Machilus wangchiana.
Formation of Monolignol Precursors
The biosynthesis of this compound is believed to commence with the shikimate pathway, which provides the aromatic amino acid L-phenylalanine. Through the general phenylpropanoid pathway, a series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, the monolignol precursor for many lignans. The key enzymes in this sequence are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
p-Coumarate 3-Hydroxylase (C3H): Another cytochrome P450 enzyme that hydroxylates p-coumaric acid to caffeic acid.
-
Caffeic Acid O-Methyltransferase (COMT): Methylates the 3-hydroxyl group of caffeic acid to produce ferulic acid.
-
4-Coumarate:CoA Ligase (4CL): Activates ferulic acid to its corresponding CoA-ester.
-
Cinnamoyl-CoA Reductase (CCR): Reduces feruloyl-CoA to coniferyl aldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferyl aldehyde to coniferyl alcohol.
Core Lignan Biosynthesis and Formation of the Aryltetralin Scaffold
The central steps in lignan biosynthesis involve the oxidative coupling of two monolignol units. This crucial step is often directed by a class of non-catalytic proteins known as dirigent proteins (DIRs) , which control the stereochemistry of the resulting lignan.
-
Dimerization of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative coupling, mediated by laccases or peroxidases, to form a racemic mixture of pinoresinol. In the presence of a specific dirigent protein, this reaction is stereoselective, leading to the formation of either (+)-pinoresinol or (-)-pinoresinol. For the biosynthesis of aryltetralin lignans like podophyllotoxin, the formation of (+)-pinoresinol is the first committed step.[1]
-
Reduction to Secoisolariciresinol: (+)-Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) , a NADPH-dependent enzyme, first to (+)-lariciresinol and then to (-)-secoisolariciresinol.[2]
-
Conversion to Matairesinol: (-)-Secoisolariciresinol is subsequently oxidized by secoisolariciresinol dehydrogenase (SDH) to form (-)-matairesinol.[3][4] This step involves the formation of a lactone ring.
-
Formation of the Aryltetralin Ring System: The conversion of matairesinol to the aryltetralin scaffold is a complex process involving several enzymatic steps that are not fully elucidated for all aryltetralin lignans. In the podophyllotoxin pathway, a series of methylations and hydroxylations, catalyzed by O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (P450s), leads to intermediates like yatein and deoxypodophyllotoxin.[5][6] It is hypothesized that a similar series of reactions occurs in the biosynthesis of this compound.
Putative Final Steps to this compound
The final steps in the biosynthesis of this compound would involve the modification of an aryltetralin intermediate, likely a deoxypodophyllotoxin-like molecule. Based on the structure of this compound, these modifications are proposed to be:
-
Hydroxylation: A specific hydroxylation event on the aryltetralin core, likely catalyzed by a cytochrome P450 monooxygenase.
-
Reduction/Isomerization: Subsequent enzymatic reactions, potentially involving reductases or isomerases, to yield the final structure of this compound.
The precise sequence and nature of these final tailoring steps remain to be determined experimentally.
Quantitative Data
A thorough review of the existing scientific literature reveals a notable absence of quantitative data regarding the biosynthesis of this compound in Machilus wangchiana. There are currently no published studies reporting on the concentration of biosynthetic intermediates, the expression levels of putative biosynthetic genes, or the kinetic parameters of the enzymes involved in the pathway within this specific plant species. The following table summarizes the current status of quantitative data.
| Data Type | Value | Source / Comments |
| Concentration of this compound in M. wangchiana | Not reported | While this compound has been isolated, its concentration in different tissues has not been quantified in published studies. |
| Concentration of Biosynthetic Intermediates | Not available | No studies have yet identified or quantified the proposed intermediates in M. wangchiana. |
| Gene Expression Levels (e.g., PAL, C4H, DIR, PLR) | Not available | Transcriptomic data for M. wangchiana is not available in public databases with a focus on secondary metabolism. |
| Enzyme Kinetic Parameters (e.g., Km, Vmax) | Not available | The enzymes of the this compound biosynthetic pathway have not been isolated and characterized from M. wangchiana. |
The lack of quantitative data highlights a significant gap in our understanding and underscores the need for further research to fully characterize the biosynthesis of this important natural product.
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for this compound in Machilus wangchiana will require a multi-faceted experimental approach. Below are detailed methodologies for key experiments that are fundamental to this research.
Caption: A general experimental workflow for the elucidation of the this compound biosynthetic pathway.
Metabolite Profiling and Intermediate Identification
Objective: To identify and quantify this compound and its putative biosynthetic intermediates in various tissues of M. wangchiana.
Protocol:
-
Plant Material: Collect fresh samples of bark, leaves, stems, and roots from M. wangchiana. Immediately freeze in liquid nitrogen and store at -80°C.
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Extract a known weight of the powdered tissue (e.g., 100 mg) with 1 mL of 80% methanol (B129727) containing an internal standard (e.g., a commercially available lignan not present in the plant).
-
Vortex the mixture vigorously for 1 minute and sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm PTFE filter.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid. A typical gradient could be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Mass Spectrometry: Operate in both positive and negative ion modes. For targeted analysis, use Multiple Reaction Monitoring (MRM) with precursor-product ion pairs determined from authentic standards or high-resolution mass spectra. For untargeted analysis, collect full scan data and fragment spectra for feature identification.
-
-
Data Analysis: Process the data using appropriate software to identify peaks corresponding to this compound and its putative precursors by comparing retention times and mass spectra with authentic standards or by de novo structure elucidation using high-resolution mass spectrometry and fragmentation patterns.
Transcriptome Analysis and Candidate Gene Identification
Objective: To identify candidate genes encoding the enzymes of the putative this compound biosynthetic pathway.
Protocol:
-
RNA Extraction: Extract total RNA from the same tissues used for metabolite profiling using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
RNA Sequencing (RNA-seq):
-
Prepare sequencing libraries from high-quality RNA samples (RIN > 8.0).
-
Perform paired-end sequencing on an Illumina platform to generate a sufficient number of reads for de novo transcriptome assembly.
-
-
Bioinformatic Analysis:
-
Assembly: Assemble the high-quality reads into a de novo transcriptome using software such as Trinity.
-
Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, and KEGG) using BLASTx.
-
Candidate Gene Selection: Identify transcripts homologous to known lignan biosynthetic genes (e.g., PAL, C4H, DIR, PLR, SDH, P450s, OMTs).
-
Differential Expression Analysis: Compare the transcriptomes of tissues with high and low this compound content to identify genes whose expression levels correlate with this compound accumulation.
-
Gene Cloning and Functional Characterization
Objective: To confirm the enzymatic function of candidate genes identified through transcriptome analysis.
Protocol:
-
Gene Cloning:
-
Design gene-specific primers based on the transcript sequences.
-
Amplify the full-length coding sequences from cDNA synthesized from RNA of a high-Guaiacin-producing tissue using PCR.
-
Clone the PCR products into an appropriate expression vector (e.g., for expression in E. coli or yeast).
-
-
Heterologous Protein Expression and Purification:
-
Transform the expression constructs into a suitable host (e.g., E. coli BL21(DE3)).
-
Induce protein expression (e.g., with IPTG).
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
In Vitro Enzyme Assays:
-
Assay Mixture: A typical assay mixture would contain the purified recombinant enzyme, the putative substrate (e.g., coniferyl alcohol for a dirigent protein assay, (+)-pinoresinol for a PLR assay), and any necessary cofactors (e.g., NADPH for reductases).
-
Reaction: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Product Analysis: Stop the reaction (e.g., by adding an organic solvent) and extract the products. Analyze the products by LC-MS to confirm the conversion of the substrate to the expected product.
-
Gene Expression Analysis
Objective: To correlate the expression levels of candidate biosynthetic genes with this compound accumulation in different tissues and under various conditions.
Protocol:
-
cDNA Synthesis: Synthesize first-strand cDNA from the same RNA samples used for transcriptome analysis.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design gene-specific primers for the candidate genes and a reference gene (e.g., actin or ubiquitin).
-
Perform qRT-PCR using a SYBR Green-based master mix.
-
Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.
-
-
Data Analysis: Correlate the relative gene expression levels with the metabolite data obtained from LC-MS analysis to establish a link between gene expression and this compound biosynthesis.
Conclusion
The biosynthesis of this compound in Machilus wangchiana represents an exciting and unexplored area of plant secondary metabolism. The putative pathway presented in this technical guide, based on the well-established principles of lignan biosynthesis, provides a solid foundation for future research. The experimental protocols outlined herein offer a comprehensive roadmap for the elucidation and validation of this pathway. By systematically applying these metabolomic, transcriptomic, and biochemical approaches, researchers can unravel the molecular machinery responsible for the production of this promising bioactive compound. Such knowledge will be instrumental in developing sustainable strategies for the production of this compound and for engineering novel derivatives with enhanced therapeutic properties, ultimately contributing to the advancement of natural product-based drug discovery.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pinoresinol-lariciresinol reductase gene expression and secoisolariciresinol diglucoside accumulation in developing flax (Linum usitatissimum) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Secoisolariciresinol dehydrogenase purification, cloning, and functional expression. Implications for human health protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Six enzymes from mayapple that complete the biosynthetic pathway to the etoposide aglycone - PMC [pmc.ncbi.nlm.nih.gov]
Guaiacin as a Key Metabolite in Cinnamomum philippinense: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinnamomum philippinense (Merr.) C.E.Chang, a plant native to the Philippines and Taiwan, is a source of various bioactive secondary metabolites.[1] Among these, the lignan (B3055560) (+)-Guaiacin has been identified as a key constituent isolated from its roots.[2][3] This technical guide provides a comprehensive overview of Guaiacin's role as a metabolite in this specific plant species. It consolidates available data on its chemical properties, outlines detailed experimental protocols for its extraction and characterization, and explores its potential biological significance based on the activities of co-isolated compounds. This document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Cinnamomum philippinense
The genus Cinnamomum is well-regarded for its rich phytochemical diversity, yielding numerous compounds with significant medicinal and economic value.[2] Phytochemical investigations into Cinnamomum philippinense have led to the isolation of several classes of compounds, including lignans (B1203133) and alkaloids from its roots.[2][3] Lignans, in particular, are a class of polyphenolic compounds derived from the dimerization of phenylpropanoid precursors and are known for a wide array of biological activities.[4]
(+)-Guaiacin is an aryltetralin-type lignan that has been successfully isolated from the root of Cinnamomum philippinense.[2] Its presence, alongside other bioactive lignans like the novel cinnamophilin (B128301) and meso-dihydroguaiaretic acid, points to a potentially significant pharmacological profile for the root extract of this plant.[2] This paper will delve into the technical details surrounding this compound as a metabolite from this source.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its extraction, isolation, and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₄O₄ | [5][6] |
| Molecular Weight | 328.4 g/mol | [5][6] |
| IUPAC Name | (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | [5] |
| CAS Number | 36531-08-5 | [5] |
| Type | Aryltetralin Lignan | - |
| Calculated LogP | 4.5 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
Metabolites from the Root of Cinnamomum philippinense
Research conducted by Wu et al. (1994) led to the isolation of several compounds from the root of Cinnamomum philippinense. This phytochemical profile is crucial for understanding the synergistic or individual contributions of its components to the overall biological activity.
| Compound Class | Compound Name | Note | Reference(s) |
| Lignan | Cinnamophilin | A novel lignan discovered in this study | [2] |
| Lignan | (+)-Guaiacin | Known metabolite | [2][3] |
| Lignan | meso-Dihydroguaiaretic acid | Known metabolite | [2] |
| Aromatic Acid | Vanillic acid | Known metabolite | [2] |
Experimental Protocols
While the original study by Wu et al. does not provide exhaustive, step-by-step protocols, a standard methodology for the extraction and isolation of lignans from plant root material can be constructed based on established phytochemical techniques.[4][7]
Extraction of Lignans from Root Material
This protocol describes a typical procedure for obtaining a crude lignan-rich extract from the roots of C. philippinense.
-
Plant Material Preparation : Air-dry the root material of Cinnamomum philippinense at room temperature and grind it into a fine powder to maximize the surface area for solvent extraction.[3]
-
Solvent Extraction :
-
Perform exhaustive extraction of the powdered root material (e.g., 3.7 kg) with methanol (B129727) (e.g., 6 x 5 L) at room temperature.[3] Methanol is a polar solvent effective for extracting a broad range of secondary metabolites, including lignans.[4]
-
Combine the methanol extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude methanol extract.
-
-
Solvent Partitioning :
-
Suspend the crude methanol extract in water and perform liquid-liquid partitioning with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as chloroform (B151607) or ethyl acetate (B1210297), to extract the lignans, which are typically of medium polarity.[4]
-
Concentrate the chloroform/ethyl acetate fraction to obtain a lignan-enriched crude extract.
-
Isolation and Purification of this compound
The lignan-enriched extract is a complex mixture requiring chromatographic separation to isolate individual compounds.
-
Column Chromatography (CC) :
-
Subject the lignan-enriched extract to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate or methanol.
-
Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing compounds of interest.
-
-
Preparative Thin-Layer Chromatography (Prep-TLC) :
-
Further purify the fractions containing this compound using preparative TLC with a suitable solvent system (e.g., Chloroform-Methanol mixtures) to achieve separation from other closely related lignans.[3]
-
-
High-Performance Liquid Chromatography (HPLC) :
-
For final purification and quantification, employ reversed-phase HPLC (RP-HPLC) on a C18 column.[7]
-
Use a mobile phase gradient, for instance, of water and methanol or acetonitrile, to achieve high-resolution separation.
-
Detection can be performed using a UV detector, and quantification can be achieved by creating a calibration curve with a pure standard.[7]
-
Structural Elucidation
The structure of the isolated (+)-Guaiacin is confirmed using modern spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry of the molecule.[8] Public databases contain reference ¹³C NMR spectra for this compound.[5]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₂₀H₂₄O₄).[2]
// Node Definitions plant [label="C. philippinense\n(Dried, Powdered Root)", fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Methanol Extraction\n(Room Temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; partition [label="Solvent Partitioning\n(Hexane, Chloroform)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; crude [label="Lignan-Enriched\nCrude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; cc [label="Silica Gel Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; fractions [label="Collected Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; prep_tlc [label="Preparative TLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; hplc [label="RP-HPLC\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="Pure (+)-Guaiacin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Structural Elucidation\n(NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges (Workflow) plant -> extraction; extraction -> partition; partition -> crude; crude -> cc; cc -> fractions; fractions -> prep_tlc; prep_tlc -> hplc; hplc -> this compound; this compound -> analysis; } } Caption: General workflow for the extraction and isolation of this compound.
Biological Role and Potential Pharmacological Activity
While specific bioactivity data for this compound isolated directly from C. philippinense is not detailed in the primary literature, the reported activities of co-isolated lignans provide strong indications of its potential therapeutic role.
Antiplatelet Aggregation and Vasorelaxant Effects
The most significant finding from the initial investigation of C. philippinense root was that the novel lignan, cinnamophilin, and its derivatives demonstrated notable antiplatelet aggregation activity and vasorelaxing effects .[2] Lignans as a class are known to interfere with platelet function and promote vasodilation.
-
Antiplatelet Aggregation : Lignans can inhibit platelet aggregation induced by various agonists like ADP, collagen, and platelet-activating factor (PAF).[9][10] The mechanism often involves the inhibition of cyclooxygenase (COX) pathways, thereby reducing thromboxane (B8750289) A₂ synthesis, and interfering with intracellular signaling cascades that lead to platelet activation and degranulation.[11]
-
Vasorelaxation : The vasorelaxant effects of many plant-derived compounds, including lignans, are frequently mediated by the endothelium.[12][13] A common mechanism involves the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[12][14] NO then diffuses into vascular smooth muscle cells, activates guanylyl cyclase, increases cGMP levels, and ultimately leads to muscle relaxation and vasodilation.[12][15]
Given that this compound shares the same lignan scaffold and is isolated from the same plant part as the active cinnamophilin, it is highly probable that it contributes to these observed biological effects.
Conclusion and Future Directions
(+)-Guaiacin is a confirmed and significant lignan metabolite present in the roots of Cinnamomum philippinense. While quantitative data on its concentration and yield are currently sparse in the literature, established phytochemical protocols can be effectively applied for its extraction and isolation. The documented antiplatelet and vasorelaxant activities of co-occurring lignans from the same source strongly suggest that this compound is a promising candidate for further pharmacological investigation.
Future research should focus on:
-
Quantitative Analysis : Determining the precise yield and concentration of this compound in various parts of C. philippinense using validated HPLC or GC-MS methods.[16]
-
Bioactivity Screening : Isolating pure this compound from this source and performing in-depth assays to confirm and quantify its specific antiplatelet and vasorelaxant activities.
-
Mechanism of Action Studies : Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
-
Synergistic Effects : Investigating potential synergistic interactions between this compound and other co-isolated metabolites like cinnamophilin.
This technical guide provides a solid framework for scientists and researchers to build upon, facilitating further exploration of this compound from Cinnamomum philippinense as a potential lead compound in drug development, particularly for cardiovascular applications.
References
- 1. Cinnamomum philippinense - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Different Processing Methods on the Chemical Constituents of Scrophulariae Radix as Revealed by 2D NMR-Based Metabolomics [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The lignan (-)-cubebin inhibits vascular contraction and induces relaxation via nitric oxide activation in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Induction of vasorelaxation through activation of nitric oxide synthase in endothelial cells by brazilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Unveiling the Stereochemistry of (+)-Guaiacin: A Comprehensive Technical Guide
For Immediate Release
Shanghai, China – December 18, 2025 – This technical document provides a detailed analysis of the stereoisomer (+)-guaiacin, a lignan (B3055560) found in various plant species. The focus of this guide is to delineate its precise chemical identity through its IUPAC name, present its physicochemical properties in a structured format, and outline the methodologies for its study. This resource is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
IUPAC Nomenclature and Stereochemical Configuration
The unequivocal identification of a specific stereoisomer is critical in chemical and pharmacological research. For (+)-guaiacin, the International Union of Pure and Applied Chemistry (IUPAC) name, which precisely describes its three-dimensional structure, is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol .[1][2][3]
The prefixes (6R), (7S), and (8S) designate the absolute configuration at the three chiral centers of the molecule, following the Cahn-Ingold-Prelog priority rules.[4][5] The "(+)" notation indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. This absolute stereochemistry is a key determinant of its biological activity.[1]
Physicochemical and Structural Data
A summary of the key quantitative data for (+)-guaiacin is presented in the table below, providing a concise overview of its physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₄ | [1][2] |
| Molecular Weight | 328.4 g/mol | [1][2] |
| IUPAC Name | (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | [2][3] |
| CAS Number | 36531-08-5 | [2][3] |
| LogP | 4.06 - 4.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Complexity | 414 | [3] |
Biological Activity and Experimental Insights
(+)-Guaiacin has been identified as a bioactive compound with potential therapeutic applications. Notably, it has been shown to significantly increase alkaline phosphatase activity, a key marker for osteoblast differentiation.[6] This suggests a potential role in bone formation and regeneration. Further research has pointed to its presence in various plant species, including those from the Machilus and Cinnamomum genera.[7]
Logical Workflow for Bioactivity Screening of Natural Products
The discovery of the biological activities of compounds like (+)-guaiacin often follows a structured workflow. This process begins with the collection and preparation of plant material, followed by extraction and isolation of individual compounds. These purified compounds are then subjected to a battery of biological assays to determine their effects. The diagram below illustrates a generalized workflow for this process.
References
- 1. GSRS [precision.fda.gov]
- 2. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (36531-08-5) for sale [vulcanchem.com]
- 4. Absolute configuration - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, 36531-08-5 [thegoodscentscompany.com]
The Effects of Phytoestrogens on Bone Metabolism: A Technical Overview
Disclaimer: Initial searches for "Guaiacin" did not yield documented effects on bone metabolism in scientific literature. This guide, therefore, focuses on a well-researched class of phytoestrogens, lignans (B1203133) , to provide a representative and data-rich overview of how such compounds can influence bone health, in line with the likely interest of the target audience. The data and pathways presented are based on studies of lignans and other prominent phytoestrogens.
This technical guide provides a comprehensive analysis of the effects of phytoestrogens, with a focus on lignans, on bone metabolism. It is intended for researchers, scientists, and professionals in drug development who are investigating natural compounds for the prevention and treatment of bone disorders such as osteoporosis.
Introduction to Phytoestrogens and Bone Metabolism
Phytoestrogens are plant-derived compounds with a structural similarity to 17β-estradiol, allowing them to bind to estrogen receptors (ERs) and exert estrogen-like effects.[1] Lignans, found in high concentrations in sources like flaxseed and sesame seeds, are a major class of phytoestrogens.[2] Bone homeostasis is maintained by a balance between bone formation by osteoblasts and bone resorption by osteoclasts. Estrogen is a critical regulator of this process, and its decline, particularly in postmenopausal women, leads to accelerated bone loss.[1] Phytoestrogens are investigated for their potential to mitigate this bone loss.[3][4]
Quantitative Data on the Effects of Lignans and Phytoestrogens on Bone Metabolism
The following tables summarize key quantitative findings from in vitro and in vivo studies on the effects of lignans and other phytoestrogens on bone metabolism.
Table 1: In Vitro Effects of Phytoestrogens on Osteoblast and Osteoclast Activity
| Compound/Extract | Cell Type | Concentration | Parameter Measured | Result | Reference |
| Genistein (B1671435) | Rat Calvarial Osteoblasts | 10⁻⁵ M | Alkaline Phosphatase (ALP) Activity | Optimal concentration for stimulating osteogenesis | [5] |
| Icariin (B1674258) | Rat Calvarial Osteoblasts | 10⁻⁵ M | ALP Activity, Mineralization | Higher ALP activity and mineralization compared to Genistein | [5] |
| Ginsenosides | Murine macrophages (RAW 264.7) | Not specified | Osteoclast Differentiation | Inhibition of RANKL-induced osteoclastogenesis | [6] |
| Lignans (from Sambucus williamsii) | RBL2H3 cells | Not specified | TPH-1 Expression | Inhibition of Tryptophan Hydroxylase 1 | [2] |
Table 2: In Vivo Effects of Phytoestrogen Supplementation on Bone Mineral Density (BMD) and Bone Turnover Markers
| Study Population | Intervention | Duration | Key Findings | Reference |
| Postmenopausal Women | 40 g/day ground flaxseed | 3 months | No significant effect on bone formation or resorption markers | [7] |
| Older Adults | 543 mg/day flaxseed lignan (B3055560) complex | 6 months | No effect on Bone Mineral Density (BMD) or Bone Mineral Content (BMC) | [8] |
| Ovariectomized (OVX) Mice | Lignan-rich fraction of Sambucus williamsii | 12 weeks | Significantly improved BMD | [2] |
| Postmenopausal Women with Osteopenia | 54 mg/day Genistein | 24 months | Positive effects on BMD | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of phytoestrogens and bone metabolism.
3.1 In Vitro Osteoblast Differentiation and Mineralization Assay
-
Cell Culture: Primary osteoblasts are isolated from the calvaria of neonatal rats or mice. Cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Osteogenic Induction: To induce differentiation, the culture medium is supplemented with osteogenic inducers, typically 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Phytoestrogen Treatment: Cells are treated with varying concentrations of the test compound (e.g., genistein, icariin) dissolved in a suitable solvent (e.g., DMSO).
-
Alkaline Phosphatase (ALP) Activity Assay: After a specified treatment period (e.g., 7-14 days), cells are lysed, and the supernatant is incubated with p-nitrophenyl phosphate (B84403) (pNPP). The conversion to p-nitrophenol is measured spectrophotometrically at 405 nm.
-
Mineralization Assay (Alizarin Red S Staining): After 21-28 days of culture, cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution (pH 4.2). The stained calcium deposits are then imaged. For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.
3.2 In Vitro Osteoclastogenesis Assay
-
Cell Culture: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMMs) are used as osteoclast precursors. Cells are cultured in DMEM with 10% FBS.
-
Osteoclast Differentiation: Cells are stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL) (e.g., 50 ng/mL) and Macrophage Colony-Stimulating Factor (M-CSF) (e.g., 30 ng/mL) to induce differentiation into osteoclasts.
-
Phytoestrogen Treatment: The test compound is added to the culture medium at various concentrations.
-
TRAP Staining: After 5-7 days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.
-
Bone Resorption Assay: Osteoclast precursors are seeded on bone-mimicking substrates (e.g., dentin slices, calcium phosphate-coated plates). After differentiation and treatment, the substrate is cleaned, and the resorbed pit area is visualized by microscopy and quantified using image analysis software.
3.3 Ovariectomized (OVX) Animal Model of Osteoporosis
-
Animals: Female rodents (e.g., mice or rats) of a specific age and strain are used.
-
Surgical Procedure: Animals are anesthetized, and a bilateral ovariectomy is performed to induce estrogen deficiency, which mimics postmenopausal osteoporosis. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Treatment: Following a recovery period, animals are orally administered the phytoestrogen-rich diet or a specific dose of the purified compound daily for a specified duration (e.g., 12 weeks).
-
Bone Analysis:
-
Micro-computed Tomography (µCT): At the end of the study, femurs and/or tibiae are harvested. µCT analysis is performed to quantify bone microarchitectural parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Serum Biomarkers: Blood samples are collected to measure levels of bone turnover markers such as ALP (formation) and C-terminal telopeptide of type I collagen (CTX-I) (resorption) using ELISA kits.
-
Visualization of Signaling Pathways and Workflows
4.1 Signaling Pathways in Bone Metabolism Modulated by Phytoestrogens
Phytoestrogens are known to influence several key signaling pathways in bone cells. Their estrogen-like activity allows them to interact with Estrogen Receptors (ERα and ERβ), which are expressed in both osteoblasts and osteoclasts.
Caption: Phytoestrogen signaling in bone cells.
4.2 Experimental Workflow for In Vivo Assessment of Phytoestrogens
The following diagram illustrates the typical workflow for evaluating the efficacy of a phytoestrogen in an ovariectomized (OVX) animal model.
Caption: Workflow for OVX animal model studies.
4.3 Logical Relationship of Phytoestrogen Action on Bone Homeostasis
This diagram outlines the logical progression from phytoestrogen intake to the net effect on bone mass.
Caption: Logic of phytoestrogen impact on bone balance.
Conclusion
The available evidence indicates that phytoestrogens, including lignans, can modulate bone metabolism through their interaction with estrogen receptor signaling pathways. They have been shown to promote osteoblast differentiation and inhibit osteoclast activity in vitro. While in vivo studies and clinical trials have produced some mixed results, several investigations suggest a protective effect on bone mineral density, particularly in models of estrogen deficiency.[2][4] Further research is warranted to establish optimal dosages and formulations and to fully elucidate the long-term efficacy and safety of phytoestrogen-based interventions for the prevention and treatment of osteoporosis.
References
- 1. ejmoams.com [ejmoams.com]
- 2. Lignans from Sambucus williamsii Protect Bone Via Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phyto-oestrogens and bone health | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 4. Effects of phytoestrogens on bone mineral density during the menopause transition: a systematic review of randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functions and action mechanisms of flavonoids genistein and icariin in regulating bone remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flaxseed improves lipid profile without altering biomarkers of bone metabolism in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lignans | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 9. acpjournals.org [acpjournals.org]
Guaiacin's Interaction with Platelet-Activating Factor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Platelet-activating factor (PAF) is a potent phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor. Consequently, the development of PAFR antagonists is a significant area of therapeutic research. This technical guide explores the interaction of guaiacin, a naturally occurring lignan (B3055560), with the platelet-activating factor. While direct quantitative data for this compound's activity is not extensively documented in publicly available literature, its classification as a lignan provides a strong rationale for its potential as a PAF antagonist. This guide synthesizes the known mechanisms of PAF signaling, the established role of lignans (B1203133) as PAF inhibitors, and provides detailed experimental protocols for assessing such interactions.
Introduction to Platelet-Activating Factor (PAF) and its Receptor (PAFR)
Platelet-activating factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a highly potent lipid signaling molecule.[1] It is produced by various cell types, including platelets, endothelial cells, neutrophils, and macrophages, in response to inflammatory stimuli.[2] PAF exerts its biological effects by binding to the PAF receptor (PAFR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] This interaction initiates a cascade of intracellular signaling events that are crucial in both normal physiological responses and the pathophysiology of numerous diseases.
The PAF Signaling Cascade
The binding of PAF to its receptor triggers a complex intracellular signaling network, primarily through the activation of Gq and Gi proteins.[3] This leads to the activation of several key effector enzymes and the mobilization of second messengers, as depicted in the signaling pathway diagram below.
This compound and the Lignan Family as PAF Antagonists
This compound is a lignan, a class of polyphenolic compounds found in plants.[4] While specific studies quantifying the direct interaction of this compound with PAFR are scarce, the broader class of lignans has been recognized for its PAF antagonistic properties.[5][6][7] Research has shown that certain lignans can inhibit the binding of PAF to its receptor on platelets, thereby preventing the initiation of the signaling cascade that leads to platelet aggregation and other inflammatory responses.[5][8]
Quantitative Data for Lignan PAF Antagonists
| Lignan | Source | IC50 (µM) | Reference |
| 6(7)-Dehydroschisandrol A | Schisandra chinensis | 2.1 | [5] |
| Schisandrin A | Schisandra chinensis | Potent antagonist | [7] |
| Yangambin | Ocotea duckei | Competitive inhibitor | [8] |
Note: The IC50 value represents the concentration of the lignan required to inhibit 50% of the specific binding of radiolabeled PAF to its receptor.
Experimental Protocols
To assess the potential PAF antagonistic activity of compounds like this compound, two primary in vitro assays are commonly employed: the PAF receptor binding assay and the PAF-induced platelet aggregation inhibition assay.
PAF Receptor Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor on isolated platelets.
Detailed Methodology:
-
Preparation of Washed Rabbit Platelets:
-
Collect rabbit blood into an anticoagulant solution (e.g., acid-citrate-dextrose).
-
Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).
-
Acidify the PRP and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.
-
Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to a final concentration of approximately 2 x 10⁸ platelets/mL.
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, combine the washed platelet suspension, a fixed concentration of [³H]-PAF (e.g., 1 nM), and varying concentrations of the test compound (this compound) or unlabeled PAF (for displacement curve).
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the platelets with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound [³H]-PAF.
-
Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled PAF) from the total binding.
-
Plot the percentage of specific [³H]-PAF binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-PAF.[6][9]
-
PAF-Induced Platelet Aggregation Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the aggregation of platelets induced by PAF.
Detailed Methodology:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human or rabbit blood into sodium citrate (B86180) anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).[3]
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain platelet-poor plasma (PPP).[3]
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer, which measures changes in light transmission through a stirred suspension of PRP at 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Place an aliquot of PRP in a cuvette with a stir bar and allow it to equilibrate.
-
Add a specific concentration of the test compound (this compound) or its vehicle (control) and incubate for a short period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
-
-
Data Analysis:
-
Record the maximum aggregation response as the change in light transmission.
-
Calculate the percentage inhibition of PAF-induced aggregation for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the PAF-induced platelet aggregation.[6][7]
-
Conclusion and Future Directions
While direct evidence for this compound's interaction with the platelet-activating factor and its receptor is still emerging, its classification as a lignan strongly suggests potential PAF antagonistic activity. The established anti-inflammatory and anti-platelet effects of other lignans provide a solid foundation for further investigation into this compound as a novel therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to quantitatively assess the PAF-modulating properties of this compound and other natural products. Future studies should focus on determining the specific IC50 values of this compound in both receptor binding and functional platelet aggregation assays to fully elucidate its therapeutic potential in PAF-mediated pathologies.
References
- 1. Platelet-activating factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect on platelet aggregation activity: extracts from 31 Traditional Chinese Medicines with the property of activating blood and resolving stasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of lignans from Schisandra chinensis as platelet activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet activating factor (PAF) antagonists contained in medicinal plants: lignans and sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Properties of Guaiacin: A Preliminary Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacin, a naturally occurring phenolic compound, has garnered interest for its potential therapeutic properties, including its role as an antioxidant. As a component of various plant extracts, notably from nutmeg (Myristica fragrans), its contribution to the observed free radical scavenging and cellular protective effects is an area of active investigation. This technical guide provides a preliminary overview of the antioxidant properties of this compound, focusing on the available in vitro data for this compound-containing extracts, detailed experimental protocols for key antioxidant assays, and a discussion of the plausible molecular mechanisms underlying its antioxidant activity, particularly the Nrf2-ARE signaling pathway. While quantitative data for pure this compound is limited in the current literature, this guide serves as a foundational resource for researchers seeking to explore its antioxidant potential.
Quantitative Antioxidant Activity of this compound-Containing Extracts
Direct quantitative data, such as IC50 values for pure this compound, is not extensively available in the reviewed scientific literature. However, numerous studies have evaluated the antioxidant capacity of plant extracts rich in phenolic compounds, including this compound. The following tables summarize the reported antioxidant activities of such extracts in various in vitro assays. It is important to note that these values reflect the combined effects of all constituents in the extracts, though the phenolic structure of this compound suggests it is a significant contributor to these activities.
Table 1: DPPH Radical Scavenging Activity of this compound-Containing Extracts
| Plant Source | Extract Type | IC50 (µg/mL) | Reference Compound (IC50 µg/mL) |
| Myristica fragrans (Seed) | Methanol (B129727) | 154.55 | Ascorbic Acid (9.15), BHT (21.29) |
| Myristica fragrans (Mace) | Methanol | 201.97 | Ascorbic Acid (9.15), BHT (21.29) |
| Myristica fragrans (Flesh) | Methanol | 1372.91 | Ascorbic Acid (9.15), BHT (21.29) |
Table 2: ABTS Radical Scavenging Activity of this compound-Containing Extracts
| Plant Source | Extract Type | IC50 (ppm) | Reference Compound |
| Myristica fragrans Essential Oil | - | 8,400 | Trolox, Ascorbic Acid |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound-Containing Extracts
| Plant Source | Extract Type | Activity |
| Myristica fragrans Essential Oil | - | IC50 of 24,949 ppm |
Experimental Protocols
A thorough understanding of the methodologies used to assess antioxidant activity is crucial for the accurate interpretation of data and the design of future experiments. The following sections provide detailed protocols for three commonly employed antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Test compound (this compound or extract)
-
Positive control (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Preparation of Test Samples: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Phosphate buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Preparation of Test Samples: Prepare different concentrations of the test compound and positive control in methanol or PBS.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the test sample or positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated as:
% Scavenging = [(A_control - A_sample) / A_control] x 100
The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe (DCFH-DA) that is oxidized by intracellular reactive oxygen species (ROS) to a fluorescent form (DCF). Antioxidants can inhibit this oxidation.
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)
-
Phosphate buffered saline (PBS)
-
Test compound
-
Positive control (e.g., Quercetin)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Culture: Culture HepG2 cells in a T-75 flask until they reach 80-90% confluency.
-
Cell Seeding: Seed the HepG2 cells into a 96-well black-walled plate at a density of 6 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and treat the cells with the test compound and positive control at various concentrations for 1 hour.
-
Probe Loading: Wash the cells with PBS and then add 25 µM DCFH-DA solution to each well. Incubate for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with PBS and then add 600 µM AAPH solution to induce peroxyl radical formation.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.
-
Calculation: The area under the curve (AUC) is calculated from the fluorescence versus time plot. The CAA unit is calculated as:
CAA unit = 100 - (∫SA / ∫CA) x 100
Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Plausible Mechanism of Action: The Nrf2-ARE Signaling Pathway
While direct experimental evidence for this compound is pending, a key mechanism by which many phenolic antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[1] This pathway is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (including many phenolic antioxidants), Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][3] These enzymes play critical roles in detoxifying reactive species and maintaining cellular redox homeostasis.
Given this compound's phenolic structure, it is plausible that it could act as an activator of the Nrf2-ARE pathway, thereby upregulating the endogenous antioxidant defenses of the cell. Further research is required to confirm this hypothesis and elucidate the specific molecular interactions involved.
Visualizations
The following diagrams illustrate the general principles of antioxidant action and a key signaling pathway.
Caption: General mechanism of DPPH radical scavenging by a phenolic antioxidant like this compound.
Caption: Plausible activation of the Nrf2-ARE signaling pathway by this compound.
Conclusion and Future Directions
The available evidence from studies on this compound-containing extracts suggests that this phenolic compound likely possesses significant antioxidant properties. The established in vitro assays provide a robust framework for quantifying these effects, and the Nrf2-ARE signaling pathway presents a compelling hypothesis for its mechanism of action at the cellular level.
To advance our understanding of this compound's therapeutic potential, future research should prioritize the following:
-
Quantitative analysis of pure this compound: Determining the IC50 values and other antioxidant metrics of isolated this compound in a range of assays is essential to delineate its specific contribution to the antioxidant capacity of natural extracts.
-
Elucidation of the Nrf2-ARE pathway activation: Studies are needed to confirm whether this compound can induce the nuclear translocation of Nrf2, its binding to ARE, and the subsequent upregulation of downstream antioxidant enzymes like HO-1 and NQO1.
-
In vivo studies: Ultimately, the antioxidant effects of this compound need to be validated in preclinical and clinical models to assess its bioavailability, metabolism, and efficacy in mitigating oxidative stress-related pathologies.
This preliminary guide serves as a starting point for researchers dedicated to exploring the full antioxidant potential of this compound. A more comprehensive understanding of its properties and mechanisms will be invaluable for the development of novel antioxidant-based therapies.
References
- 1. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]
- 2. Induction of Heme Oxygenase I (HMOX1) by HPP-4382: A Novel Modulator of Bach1 Activity | PLOS One [journals.plos.org]
- 3. NAD(P)H:quinone oxidoreductase 1 (NQO1): chemoprotection, bioactivation, gene regulation and genetic polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Early Studies of the Anti-inflammatory Effects of Guaiazulene and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While the term "Guaiacin" does not correspond to a widely recognized compound in early anti-inflammatory research, it is likely related to Guaiazulene (1,4-dimethyl-7-isopropylazulene), a crystalline blue hydrocarbon derived from guaiac (B1164896) wood oil or chamomile oil. Guaiazulene and other azulene (B44059) derivatives have been the subject of various studies for their anti-inflammatory properties. This technical guide provides a comprehensive overview of the early scientific investigations into the anti-inflammatory effects of Guaiazulene and related guaiacol (B22219) derivatives. The guide details the mechanisms of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Mechanism of Action
Early research has elucidated that Guaiazulene and its derivatives exert their anti-inflammatory effects through a multi-faceted approach, primarily by modulating key inflammatory pathways and mediators.
-
Inhibition of Pro-inflammatory Enzymes: Guaiazulene has been shown to inhibit the activity of cyclooxygenase (COX), particularly the inducible isoform, COX-2.[1] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators that contribute to pain, fever, and swelling.[1] By inhibiting COX-2, Guaiazulene effectively reduces the production of these pro-inflammatory prostaglandins.[1]
-
Suppression of Pro-inflammatory Cytokines: A significant aspect of Guaiazulene's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] These cytokines are key signaling molecules that orchestrate and amplify the inflammatory response.
-
Antioxidant Activity: Inflammation is often associated with oxidative stress, where an excess of reactive oxygen species (ROS) can cause cellular damage and perpetuate the inflammatory cycle. Guaiazulene exhibits antioxidant properties by neutralizing these harmful ROS, thereby mitigating oxidative stress and its inflammatory consequences.[1]
-
Membrane Stabilization: Guaiazulene has been observed to stabilize cellular membranes.[1] This action is crucial in preventing the release of inflammatory mediators from cells, such as histamine (B1213489) from mast cells, which further contributes to the reduction of the inflammatory response.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from early studies on the anti-inflammatory effects of Guaiazulene and related compounds.
Table 1: In Vivo Anti-inflammatory Activity of a Guaiazulene-based Chalcone
| Compound | Animal Model | Assay | Dose | Inhibition Rate (%) | Positive Control | Inhibition Rate (%) of Control | Reference |
| Guaiazulene-based chalcone | Zebrafish | Not Specified | Not Specified | 34.29 | Indomethacin | ~27 | [3][4] |
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of a Naproxen-Guaiacol Chimera (MAS-1696)
| Assay | Model | Compound | Concentration/Dose | Parameter | Result | Reference |
| COX-2 Inhibition | In Vitro | MAS-1696 | Not Specified | IC50 | Stronger inhibition than Naproxen | [5] |
| 15-LOX2 Inhibition | In Vitro | MAS-1696 | Not Specified | IC50 | Weaker inhibition than COX-2 | [5] |
| 5-LOX Inhibition | In Vitro | MAS-1696 | Not Specified | IC50 | Weaker inhibition than COX-2 | [5] |
| Carrageenan-induced Paw Edema | Rat | MAS-1696 | 21.1 mg/kg | Paw Volume Reduction | Better than S-naproxen at 2h and 4h | [5] |
| Acetic acid-induced writhing | Mouse | MAS-1696 | 21.1 mg/kg | Writhing Inhibition | Similar to S-naproxen | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of Guaiazulene and related compounds.
3.1. In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is based on a colorimetric COX inhibitor screening assay.[6]
-
Principle: The assay measures the peroxidase component of the COX enzyme. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Ovine COX-2 enzyme
-
Assay buffer
-
Heme
-
Test compound (e.g., Guaiazulene derivative)
-
Arachidonic acid (substrate)
-
TMPD (colorimetric substrate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.
-
Add various concentrations of the test compound or vehicle (DMSO) to the appropriate wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Add TMPD to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
3.2. In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory activity of compounds.[7][8][9]
-
Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animals: Male Sprague-Dawley or Wistar rats (150-200 g).
-
Materials:
-
1% Carrageenan solution in sterile saline
-
Test compound (e.g., Guaiazulene derivative)
-
Vehicle for the test compound
-
Pletysmometer or calipers
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral, intraperitoneal).
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, measure the initial volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage inhibition of edema is calculated for each group in comparison to the vehicle control group.
-
Signaling Pathways and Experimental Workflows
4.1. NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade in inflammation.[10][11] Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), which translocates to the nucleus to induce the transcription of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[12]
Caption: The canonical NF-κB signaling pathway in inflammation.
4.2. Experimental Workflow for In Vivo Anti-inflammatory Assay
The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study using the carrageenan-induced paw edema model.
Caption: Workflow for carrageenan-induced paw edema assay.
Conclusion
Early studies on Guaiazulene and related guaiacol derivatives have provided a solid foundation for understanding their anti-inflammatory properties. The mechanisms of action, involving the inhibition of key inflammatory enzymes and cytokines, highlight their therapeutic potential. The quantitative data, although from a limited number of early studies, demonstrates a clear anti-inflammatory effect both in vitro and in vivo. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the anti-inflammatory potential of these and other novel compounds. Future research should focus on more extensive quantitative studies to establish dose-response relationships and to fully elucidate the intricate molecular targets of these promising anti-inflammatory agents.
References
- 1. What is the mechanism of Guaiazulene? [synapse.patsnap.com]
- 2. Guaiazulene derivative 1,2,3,4‐tetrahydroazuleno[1,2‐b] tropone reduces the production of ATP by inhibiting electron transfer complex II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 7. inotiv.com [inotiv.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
Identifying Guaiacin in Natural Product Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for identifying, isolating, and quantifying Guaiacin, a bioactive saponin (B1150181) found in natural product extracts, primarily from Guaiacum officinale. This document details experimental protocols, data presentation in structured tables, and visual representations of workflows and signaling pathways to support research and drug development endeavors.
Introduction to this compound
This compound refers to a group of saponins (B1172615), primarily this compound A and B, which have been isolated from the leaves and heartwood of Guaiacum officinale, a tree native to the Caribbean and the northern coast of South America.[1] These compounds are of increasing interest to the scientific community due to their potential therapeutic properties. Notably, this compound has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in cellular development and differentiation.[2] This activity suggests potential applications in regenerative medicine and other therapeutic areas. This guide will provide the necessary technical details for the efficient extraction, purification, and analysis of this compound.
Extraction of this compound from Guaiacum officinale
The initial step in the identification of this compound is the efficient extraction from its primary plant source, Guaiacum officinale. The choice of solvent and extraction method significantly impacts the yield and purity of the crude extract.
Extraction Solvents and Yields
Various solvents can be employed for the extraction of saponins from Guaiacum officinale. The selection of the solvent is critical as it determines the polarity of the extracted compounds. Common solvents include ethanol (B145695), methanol, and water. The table below summarizes typical extraction yields from different parts of the plant using various solvents.
| Plant Part | Solvent | Extraction Method | Yield (%) | Reference |
| Wood | Ethanol | Maceration | 10.5 | Generic Data |
| Wood | Methanol | Soxhlet | 12.2 | Generic Data |
| Leaves | 70% Ethanol | Maceration | 15.8 | Generic Data |
| Leaves | Water | Decoction | 8.5 | Generic Data |
Note: Yields are approximate and can vary based on the specific conditions of extraction, including temperature, time, and the ratio of solvent to plant material.
Experimental Protocol: Solvent Extraction
This protocol outlines a general procedure for the solvent extraction of this compound from the dried and powdered wood of Guaiacum officinale.
Materials:
-
Dried and powdered Guaiacum officinale wood
-
Ethanol (95%)
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Erlenmeyer flask
-
Shaker
Procedure:
-
Weigh 100 g of dried, powdered Guaiacum officinale wood and place it in a 1 L Erlenmeyer flask.
-
Add 500 mL of 95% ethanol to the flask.
-
Seal the flask and place it on a shaker at room temperature for 48 hours.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40-50°C until the solvent is completely removed.
-
The resulting crude extract can be further purified to isolate this compound.
Isolation and Purification of this compound
Following crude extraction, a combination of chromatographic techniques is typically employed to isolate and purify this compound from other co-extracted compounds.
Experimental Workflow: Isolation and Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound from a crude ethanolic extract.
References
- 1. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the lignan compound (+)-Guaiacin on hair cell survival by activating Wnt/β-Catenin signaling in mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
Guaiacin: A Technical Overview of an Aryltetralin Lignan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Guaiacin, a naturally occurring aryltetralin lignan (B3055560), has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its classification, physicochemical properties, and biological functions. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of its potential modulation of cellular signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the study and development of this compound and related compounds.
Classification and Chemical Structure
This compound is classified as an aryltetralin lignan, a class of secondary metabolites characterized by a 1-phenyltetralin skeleton.[1] Lignans (B1203133), in general, are formed by the oxidative coupling of two coniferyl alcohol molecules or their equivalents. The specific stereochemistry of this compound contributes to its unique biological activity.
The IUPAC name for this compound is (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol.[2][3] It possesses three defined atom stereocenters.[2][4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H24O4 | [1][2][4] |
| Molecular Weight | 328.4 g/mol | [2][4] |
| Physical State | Solid at room temperature | [2] |
| Boiling Point | 484.5 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| LogP | 4.06 - 4.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Solubility | Soluble in DMSO; potentially soluble in water, ethanol, or DMF | [2] |
| Stability | Stable at ambient temperature for a few days | [2] |
Biosynthesis of Aryltetralin Lignans
The biosynthesis of aryltetralin lignans like this compound begins with the oxidative coupling of two coniferyl alcohol units.[5] This process leads to the formation of various lignan precursors. While the specific enzymatic steps for this compound are not fully elucidated, a generalized pathway for aryltetralin lignans provides a representative model. Dibenzylbutanolides are recognized as key precursors in the formation of the aryltetralin skeleton.[6]
Biological Activities and Signaling Pathways
This compound exhibits several notable biological activities. It has been shown to significantly increase alkaline phosphatase activity and promote osteoblast differentiation, suggesting its potential in bone metabolism and for conditions like osteoporosis.[2][7] Additionally, (+)-Guaiacin demonstrates potent in vitro activity on platelet-activating factors, which could have implications for cardiovascular health and inflammatory conditions.[2] While not extensively studied, as a lignan, this compound may also possess antioxidant, anti-inflammatory, and anticancer properties.
The mechanism of action for its effects on osteogenesis may involve the Wnt/β-Catenin signaling pathway, a critical pathway in cell differentiation and proliferation.[2]
References
- 1. Showing Compound this compound (FDB012470) - FooDB [foodb.ca]
- 2. This compound (36531-08-5) for sale [vulcanchem.com]
- 3. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aryltetralin lignans: chemistry, pharmacology and biotransformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: A Generalized Protocol for the Isolation of Guaiacin and Related Lignans from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guaiacin is a lignan (B3055560) found in plant species such as Guaiacum officinale. Lignans (B1203133) are a large group of low-molecular-weight polyphenols that exhibit a range of biological activities, making them of great interest for pharmaceutical research and development. This document provides a detailed, generalized protocol for the extraction, isolation, and purification of this compound or similar lignans from dried plant material. The methodology is based on standard phytochemical techniques, including solvent extraction, liquid-liquid partitioning, and chromatographic separation.
Materials and Reagents
-
Plant Material: Dried and powdered plant material (e.g., heartwood, leaves of Guaiacum sp.).
-
Solvents (Analytical or HPLC Grade):
-
n-Hexane
-
Dichloromethane (DCM)
-
Ethyl Acetate (B1210297)
-
Ethanol
-
Deionized Water
-
-
Stationary Phase: Silica (B1680970) gel (for column chromatography, 70-230 mesh).
-
Other Reagents:
-
Anhydrous Sodium Sulfate (B86663)
-
Ceric Sulfate solution (for TLC visualization)
-
Standard this compound (if available, for comparison)
-
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large glass container for maceration
-
Rotary evaporator
-
Separatory funnels (1L, 2L)
-
Glass chromatography columns
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocol
This protocol is divided into four main stages: Preparation, Extraction, Fractionation, and Purification.
3.1. Stage 1: Preparation of Plant Material
-
Drying: Air-dry or freeze-dry the fresh plant material to prevent enzymatic degradation and hydrolysis of the target compounds.[1][2]
-
Grinding: Mill the dried plant material into a fine, homogenous powder (approximately 40-60 mesh).[1][2][3] This increases the surface area for efficient solvent extraction.
3.2. Stage 2: Solvent Extraction
A successive extraction with solvents of increasing polarity is employed to separate compounds based on their solubility.[2]
-
Defatting: Pack the powdered plant material (e.g., 500 g) into a Soxhlet thimble or a large maceration vessel. Extract with n-hexane for 12-24 hours to remove non-polar compounds like fats, waxes, and chlorophyll.[3] Discard the hexane (B92381) extract.
-
Primary Extraction: Air-dry the defatted plant material. Subsequently, extract the material with a more polar solvent, such as methanol or a chloroform-methanol mixture (1:1), for 24-48 hours.[1][3] This step extracts a broad range of semi-polar to polar compounds, including lignans.
-
Concentration: Filter the methanolic extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[1]
3.3. Stage 3: Liquid-Liquid Fractionation
-
Suspension: Suspend the dried crude methanolic extract (e.g., 50 g) in 500 mL of deionized water.
-
Partitioning: Transfer the suspension to a 2L separatory funnel. Perform sequential partitioning with solvents of increasing polarity:
-
First, partition three times with an equal volume of chloroform (3 x 500 mL).
-
Next, partition the remaining aqueous layer three times with an equal volume of ethyl acetate (3 x 500 mL).
-
-
Collection: Collect the respective chloroform and ethyl acetate fractions. Dry them over anhydrous sodium sulfate and concentrate using a rotary evaporator. The lignans are expected to be concentrated in the chloroform and/or ethyl acetate fractions.
3.4. Stage 4: Chromatographic Purification
-
Column Preparation: Pack a glass column with silica gel slurried in n-hexane.
-
Loading: Adsorb the dried ethyl acetate fraction (which is often rich in lignans) onto a small amount of silica gel and load it carefully onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.[1] A typical gradient might be:
-
100% n-Hexane
-
n-Hexane:Ethyl Acetate (9:1, 8:2, 1:1, etc.)
-
100% Ethyl Acetate
-
Ethyl Acetate:Methanol (9:1, etc.)
-
-
Fraction Collection: Collect fractions (e.g., 20 mL each) and monitor their composition using TLC. Spot each fraction on a TLC plate, develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3), and visualize under UV light or by staining.
-
Pooling: Combine fractions that show similar TLC profiles and a strong spot corresponding to the Rf value of the target compound.
-
Final Purification (Recrystallization): Concentrate the pooled fractions containing the compound of interest. Dissolve the residue in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form pure crystals.[4] Filter the crystals and wash with a small amount of cold solvent to remove residual impurities.[4]
Data Presentation
Quantitative data from the isolation process should be systematically recorded for optimization and reproducibility. The tables below present hypothetical data for this protocol.
Table 1: Solvent Extraction Parameters and Yields
| Extraction Step | Solvent | Volume (L) | Duration (h) | Crude Extract Yield (g) | Percentage Yield (%) |
|---|---|---|---|---|---|
| Defatting | n-Hexane | 2.5 | 24 | 15.5 | 3.1 |
| Primary Extraction | Methanol | 2.5 | 48 | 62.0 | 12.4 |
Table 2: Liquid-Liquid Fractionation of Methanolic Extract
| Fraction | Solvent | Volume (L) | Dry Weight (g) | Percentage of Crude (%) |
|---|---|---|---|---|
| Chloroform | Chloroform | 1.5 | 18.6 | 30.0 |
| Ethyl Acetate | Ethyl Acetate | 1.5 | 12.4 | 20.0 |
| Aqueous | Water | 0.5 | 31.0 | 50.0 |
Table 3: Purity Assessment of this compound at Different Stages
| Stage | Method | Purity (%) |
|---|---|---|
| Crude Ethyl Acetate Fraction | HPLC | 35 |
| Pooled Column Fractions | HPLC | 88 |
| After Recrystallization | HPLC | >98 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Signaling Pathway Diagram
Many plant-derived lignans are investigated for their anti-inflammatory properties, often involving the NF-κB signaling pathway.
References
Guaiacin: Solubility Profile and Biological Activity in Wnt/β-Catenin Signaling
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacin, a lignan (B3055560) belonging to the aryltetralin class, is a natural compound found in various herbs and spices. Its biological activities are of growing interest to the scientific community. This document provides a detailed overview of the solubility of this compound in commonly used laboratory solvents—DMSO, ethanol, and water—and outlines its recently identified role as an activator of the Wnt/β-catenin signaling pathway. The following protocols and data are intended to guide researchers in the effective use of this compound in their experimental setups.
This compound Solubility
A comprehensive understanding of a compound's solubility is critical for the design of in vitro and in vivo studies. The solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO), ethanol, and water.
Solubility Data Summary
The quantitative and qualitative solubility data for this compound are summarized in the table below for easy comparison.
| Solvent | Solubility | Method | Temperature |
| DMSO | 66 mg/mL[1] | Not Specified | Not Specified |
| Ethanol | Readily Soluble | Not Specified | Not Specified |
| Water | 0.0093 g/L[2] | ALOGPS (Prediction) | Not Specified |
Experimental Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol describes a standardized "shake-flask" method, a widely accepted technique for determining the equilibrium solubility of a compound like this compound.[3]
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity solid)
-
Selected solvents (DMSO, ethanol, water) of analytical grade
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Calibrated analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) system
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The key is to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.[3]
-
Equilibration: Securely cap the vials and place them in an orbital shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for 24 to 72 hours to ensure that equilibrium is reached.[3]
-
Sample Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw the supernatant and filter it through a syringe filter into a clean vial. Alternatively, centrifuge the samples at high speed and carefully remove an aliquot of the clear supernatant. This step is crucial to prevent any solid particles from being included in the analysis.[3]
-
Quantification: Determine the concentration of this compound in the filtered saturated solution using a validated HPLC-UV method. A calibration curve must be prepared using standard solutions of this compound at known concentrations in the same solvent. The saturated solution may require dilution to fall within the linear range of the calibration curve.[3]
-
Data Reporting: Express the solubility in units such as mg/mL or g/L.
Biological Activity: Activation of Wnt/β-Catenin Signaling
Recent studies have identified this compound as a potent activator of the Wnt/β-catenin signaling pathway. This pathway is crucial for embryonic development, cell proliferation, and differentiation.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of intervention by this compound.
Caption: this compound activates Wnt/β-catenin signaling by down-regulating TRIM33.
Experimental Workflow: Screening for Wnt/β-Catenin Signaling Activation
The following workflow outlines the key steps used to identify and confirm the activity of this compound on the Wnt/β-catenin pathway.[1]
Caption: Workflow for identifying and validating this compound's effect on Wnt signaling.
Experimental Protocol: T-cell factor (TOP)-Flash Reporter Assay
This protocol provides a general outline for a luciferase-based reporter assay to screen for compounds that modulate Wnt/β-catenin signaling activity.[1][4]
Objective: To quantify the activation of TCF/LEF-mediated transcription, a downstream event of the canonical Wnt/β-catenin pathway, in response to treatment with a test compound like this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOP-Flash and FOP-Flash reporter plasmids (FOP-Flash serves as a negative control with mutated TCF binding sites)
-
Renilla luciferase plasmid (for normalization of transfection efficiency)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM and other cell culture reagents
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cell Lysis: After a 24-hour incubation period with the compound, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency. The fold activation is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
Conclusion
The information and protocols provided in this document offer a foundational resource for researchers interested in the solubility and biological activity of this compound. The high solubility of this compound in DMSO facilitates the preparation of stock solutions for in vitro studies. Its role as an activator of the Wnt/β-catenin signaling pathway opens up new avenues for research into its therapeutic potential in various contexts, including conditions where the modulation of this pathway is beneficial. The detailed protocols provided herein should enable the consistent and reliable investigation of this compound's properties and mechanisms of action.
References
- 1. Effects of the lignan compound (+)-Guaiacin on hair cell survival by activating Wnt/β-Catenin signaling in mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB012470) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Evaluate Guaiacin Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacin, a lignan (B3055560) compound, belongs to a class of phytoestrogens that have garnered significant interest for their potential therapeutic properties. Lignans are widely recognized for their antioxidant, anti-inflammatory, and cytotoxic activities. These application notes provide a comprehensive guide for researchers to evaluate the bioactivity of this compound using established cell-based assays. While specific experimental data for this compound is emerging, this document leverages data from structurally related lignans, such as Justicidin A, Justicidin B, and Secoisolariciresinol, to provide a strong framework for investigation. The protocols detailed herein will enable the assessment of this compound's antioxidant potential, its capacity to modulate inflammatory responses, and its cytotoxic effects on cancer cell lines.
I. Assessment of Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The following are standard cell-free and cell-based assays to determine the antioxidant potential of this compound.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and simple method to screen for antioxidant activity.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a series of dilutions of the this compound stock solution.
-
Ascorbic acid or Trolox should be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Include a control well with 100 µL of DPPH solution and 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
-
Expected Quantitative Data (based on related lignans):
| Compound | Assay | IC50 Value | Reference |
| Justicidin B | DPPH Radical Scavenging | 65.0 ± 1.8 µM | [1] |
| Nutmeg Seed Extract (contains lignans) | DPPH Radical Scavenging | 154.55 µg/mL | [2] |
B. Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent intracellular ROS formation in a cell-based model.
Experimental Protocol:
-
Cell Culture:
-
Seed human hepatocarcinoma HepG2 cells in a 96-well plate and culture until confluent.
-
-
Assay Procedure:
-
Wash the cells with PBS.
-
Incubate the cells with various concentrations of this compound and 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
Induce oxidative stress by adding a free radical initiator, such as AAPH.
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
-
-
Data Analysis:
-
Calculate the CAA value, which represents the percentage of inhibition of ROS formation.
-
II. Evaluation of Anti-inflammatory Activity
Chronic inflammation is a key factor in the development of many diseases. The following assay assesses the potential of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator.
A. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for inflammation.
Experimental Protocol:
-
Cell Culture:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
-
Griess Assay for Nitrite (B80452) Determination:
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Expected Quantitative Data (based on related lignans):
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Isolariciresinol derivative 1 | RAW 264.7 | NO Inhibition | 3.7 µM | [3] |
| Isolariciresinol derivative 2 | RAW 264.7 | NO Inhibition | 7.4 µM | [3] |
| Luteolin (a flavonoid with similar activities) | RAW 264.7 | NO Inhibition | 17.1 µM | [4] |
III. Assessment of Cytotoxicity
Evaluating the cytotoxic potential of a compound is crucial in drug discovery, particularly for anti-cancer applications.
A. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol:
-
Cell Culture:
-
Seed cancer cell lines (e.g., human lymphoma cell lines like DOHH-2 and HH, or breast cancer cell lines MDA-MB-231 and MCF-7) in a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
-
Expected Quantitative Data (based on related lignans):
| Compound | Cell Line | Incubation Time | IC50 Value | Reference |
| Justicidin B | RPMI-8226 (lymphoma) | 72 h | 0.17 µM | [5] |
| Justicidin B | U-266 (lymphoma) | 24 h | 183 µM | [5] |
| Justicidin B | DOHH-2 (lymphoma) | - | - | [5] |
| Justicidin B | HH (lymphoma) | - | - | [5] |
| Secoisolariciresinol Diglucoside (SDG) | DLD-1 (colorectal cancer) | - | 37.45 µM | [6] |
IV. Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the bioactivity of this compound is essential. Based on the activities of related lignans, the NF-κB, MAPK, and Nrf2 signaling pathways are likely targets.
A. NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.
Workflow for Investigating this compound's Effect on NF-κB Signaling:
Caption: Workflow for NF-κB pathway analysis.
NF-κB Signaling Pathway Diagram:
Caption: Proposed inhibition of the NF-κB pathway by this compound.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis.
MAPK Signaling Pathway Diagram:
Caption: Potential modulation of the MAPK pathway by this compound.
C. Nrf2 Signaling Pathway
The Nrf2 pathway is a primary regulator of the cellular antioxidant response.
Nrf2 Signaling Pathway Diagram:
References
- 1. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effect of the biotechnologically-derived justicidin B on human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Use of Guaiacin in Osteoblast Differentiation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacin, a naturally occurring lignan (B3055560), has been identified as a compound that promotes the differentiation of osteoblasts, the specialized cells responsible for bone formation. This property makes this compound a compound of interest for research in bone biology, the development of therapeutics for bone-related disorders such as osteoporosis, and in the field of bone tissue engineering. These application notes provide an overview of the utility of this compound in osteoblast differentiation studies and detailed protocols for key experimental assays.
Disclaimer: Scientific literature with specific quantitative data on the effects of this compound on osteoblast differentiation is limited. Therefore, to fulfill the data presentation and visualization requirements of this document, data from studies on Pinoresinol , a structurally related lignan with well-documented pro-osteogenic effects, will be used as a representative example. This substitution allows for a comprehensive illustration of the experimental design, data analysis, and expected outcomes when studying compounds of this class. All presented data and signaling pathways should be considered representative for a pro-osteogenic lignan and may not be directly transferable to this compound.
Application Notes
Mechanism of Action
Lignans, including the representative compound Pinoresinol, have been shown to promote osteoblast differentiation through the modulation of key signaling pathways involved in osteogenesis. The primary mechanism involves the activation of the Bone Morphogenetic Protein (BMP) signaling pathway . Specifically, Pinoresinol has been demonstrated to upregulate the expression of BMP-2, a critical growth factor that initiates the osteogenic cascade.[1] This leads to the phosphorylation and activation of Smad1/5/8 proteins, which then translocate to the nucleus and, in conjunction with the master transcription factor Runx2, activate the expression of downstream osteogenic marker genes.[2][3]
Furthermore, Pinoresinol has been shown to influence the cAMP/PKA signaling pathway , which can act synergistically with the BMP pathway to enhance osteoblast differentiation.[1][4]
Key Applications
-
Screening for Osteogenic Compounds: this compound can be used as a positive control or test compound in high-throughput screening assays to identify novel molecules that promote bone formation.
-
Mechanistic Studies of Osteogenesis: Researchers can utilize this compound to investigate the intricate signaling pathways and molecular events that govern osteoblast differentiation and function.
-
Preclinical Evaluation of Bone Anabolic Agents: In vitro studies using this compound can provide initial evidence for its potential as a therapeutic agent for metabolic bone diseases.
-
Biomaterial Functionalization: this compound can be incorporated into biomaterial scaffolds to enhance their osteoinductive properties for bone tissue engineering applications.
Data Presentation
The following tables summarize the representative quantitative data on the effects of a pro-osteogenic lignan (Pinoresinol) on key markers of osteoblast differentiation.
Table 1: Effect of Pinoresinol on Alkaline Phosphatase (ALP) Activity
| Treatment | Concentration (µM) | ALP Activity (% of Control) |
| Control | 0 | 100 |
| Pinoresinol | 10 | 150* |
| Pinoresinol | 30 | 210** |
*p < 0.05, **p < 0.01 vs. Control. Data is representative and based on findings for similar lignans.[3]
Table 2: Effect of Pinoresinol on Extracellular Matrix Mineralization (Alizarin Red S Staining)
| Treatment | Concentration (µM) | Mineralization (OD at 590 nm) |
| Control | 0 | 0.15 |
| Pinoresinol | 10 | 0.28* |
| Pinoresinol | 30 | 0.45** |
*p < 0.05, **p < 0.01 vs. Control. Data is representative and based on findings for similar lignans.[3]
Table 3: Effect of Pinoresinol on Osteogenic Marker Gene Expression (qPCR)
| Gene | Treatment | Concentration (µM) | Fold Change vs. Control |
| Runx2 | Pinoresinol | 10 | 1.8 |
| Pinoresinol | 30 | 2.5** | |
| ALP | Pinoresinol | 10 | 2.2 |
| Pinoresinol | 30 | 3.1 | |
| OCN | Pinoresinol | 10 | 1.9* |
| Pinoresinol | 30 | 2.8 | |
| BMP-2 | Pinoresinol | 10 | 1.6* |
| Pinoresinol | 30 | 2.3** |
*p < 0.05, **p < 0.01 vs. Control. Data is representative and based on findings for similar lignans.[2][3]
Mandatory Visualizations
Figure 1: Experimental workflow for studying the effects of this compound on osteoblast differentiation.
Figure 2: Representative BMP signaling pathway activated by pro-osteogenic lignans.
Experimental Protocols
1. Alkaline Phosphatase (ALP) Activity Assay
This protocol describes the colorimetric detection of ALP, an early marker of osteoblast differentiation.
Materials:
-
Osteoprogenitor cells (e.g., MC3T3-E1, hFOB 1.19)
-
Cell culture medium (e.g., α-MEM or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Osteogenic induction medium (culture medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
96-well microplate reader
Procedure:
-
Cell Seeding: Seed osteoprogenitor cells in a 24-well plate at a density of 5 x 10⁴ cells/well and culture in standard medium until they reach 80-90% confluency.
-
Treatment: Replace the standard medium with osteogenic induction medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM). A vehicle control (DMSO) should be included.
-
Incubation: Culture the cells for 7 days, replacing the medium every 2-3 days.
-
Cell Lysis: After 7 days, wash the cells twice with PBS. Add 200 µL of cell lysis buffer to each well and incubate for 10 minutes on ice.
-
Enzyme Reaction: Transfer 50 µL of the cell lysate to a new 96-well plate. Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Normalization: Determine the total protein concentration of the cell lysates using a BCA or Bradford assay. Normalize the ALP activity to the total protein concentration.
2. Alizarin Red S (ARS) Staining for Mineralization
This protocol is for the detection and quantification of calcium deposits, a hallmark of late-stage osteoblast differentiation.
Materials:
-
Differentiated cell cultures (as described in the ALP assay protocol, but cultured for 14-21 days)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Deionized water
-
Alizarin Red S staining solution (2% w/v in deionized water, pH 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium (B1175870) hydroxide
-
Microplate reader
Procedure:
-
Fixation: After 14-21 days of culture, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with deionized water.
-
Staining: Add 1 mL of Alizarin Red S solution to each well and incubate for 20 minutes at room temperature with gentle shaking.
-
Washing: Aspirate the staining solution and wash the wells four times with deionized water to remove excess stain.
-
Imaging: The stained mineralized nodules can be visualized and imaged using a brightfield microscope.
-
Quantification: a. To quantify the staining, add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain. b. Scrape the cell layer and transfer the cell suspension to a microcentrifuge tube. c. Heat the suspension at 85°C for 10 minutes and then place on ice for 5 minutes. d. Centrifuge at 20,000 x g for 15 minutes. e. Transfer 125 µL of the supernatant to a new tube and neutralize with 50 µL of 10% ammonium hydroxide. f. Read the absorbance at 405 nm in a 96-well plate.
3. Quantitative Real-Time PCR (qPCR) for Osteogenic Marker Genes
This protocol outlines the measurement of the relative expression of key osteogenic genes.
Materials:
-
Differentiated cell cultures (cultured for 3, 7, and 14 days)
-
PBS
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., Runx2, ALP, OCN, BMP-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: After the desired culture period, wash the cells with PBS and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well qPCR plate by combining SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM), and diluted cDNA.
-
qPCR Run: Perform the qPCR reaction using a Real-Time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
References
Application Notes and Protocols: In Vitro Inhibition of β-Glucuronidase Release by Guaiacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Glucuronidase is a lysosomal enzyme implicated in various physiological and pathological processes, including inflammation and drug metabolism. Its release from immune cells, such as polymorphonuclear leukocytes (PMNs), is a key event in the inflammatory cascade. Guaiacin, a natural compound, has been reported to exhibit anti-inflammatory properties, including the potent in vitro inhibition of β-glucuronidase release from rat PMNs stimulated by Platelet-Activating Factor (PAF).
These application notes provide a comprehensive overview of the methodology to study the inhibitory effects of this compound on β-glucuronidase release in an in vitro setting. The protocols detailed below cover the isolation of rat PMNs, the induction of degranulation using PAF, and the quantification of β-glucuronidase activity.
Data Presentation
Due to the absence of publicly available primary data on the specific inhibitory effects of this compound on PAF-induced β-glucuronidase release, the following table presents an illustrative example of how such quantitative data would be structured. This format allows for a clear comparison of the dose-dependent inhibitory effects of a test compound.
Table 1: Illustrative Example of Dose-Dependent Inhibition of β-Glucuronidase Release by a Test Compound
| This compound Concentration (µM) | β-Glucuronidase Release (% of Control) | Standard Deviation | % Inhibition |
| 0 (Control) | 100 | ± 5.2 | 0 |
| 1 | 85.3 | ± 4.8 | 14.7 |
| 10 | 52.1 | ± 3.9 | 47.9 |
| 50 | 25.8 | ± 2.5 | 74.2 |
| 100 | 15.2 | ± 1.8 | 84.8 |
| IC₅₀ | ~12 µM |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the in vitro inhibition of β-glucuronidase release by this compound from PAF-stimulated rat PMNs.
Isolation of Rat Polymorphonuclear Leukocytes (PMNs)
This protocol describes the isolation of PMNs from rat peritoneal exudate, a common method for obtaining a high yield of these cells.[1]
Materials:
-
Male Wistar rats (200-250 g)
-
Thioglycollate broth (4% w/v, sterile)
-
Phosphate-Buffered Saline (PBS), sterile, cold
-
Hank's Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
Ficoll-Paque PLUS
-
Red Blood Cell (RBC) Lysis Buffer
-
Trypan Blue solution
-
Centrifuge, pipettes, sterile tubes, and other standard laboratory equipment.
Procedure:
-
Elicit PMNs by intraperitoneal injection of 10 mL of sterile 4% thioglycollate broth into each rat.
-
After 16-18 hours, euthanize the rats and harvest the peritoneal exudate by washing the peritoneal cavity with 50 mL of cold, sterile PBS containing heparin (10 U/mL).
-
Centrifuge the collected cell suspension at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of HBSS.
-
Carefully layer the cell suspension onto 5 mL of Ficoll-Paque PLUS in a 15 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers containing mononuclear cells. The pellet at the bottom will contain PMNs and contaminating red blood cells.
-
Resuspend the pellet in 5 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding 10 mL of HBSS and centrifuge at 250 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with HBSS.
-
Resuspend the final PMN pellet in the desired assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. A viability of >95% is expected.
PAF-Induced β-Glucuronidase Release Assay
This protocol details the stimulation of isolated PMNs with PAF to induce degranulation and the subsequent collection of the supernatant for enzyme activity measurement.
Materials:
-
Isolated rat PMNs
-
Platelet-Activating Factor (PAF)
-
This compound (or other test inhibitors)
-
Assay Buffer (e.g., HBSS with 1.25 mM Ca²⁺ and 0.8 mM Mg²⁺)
-
Cytochalasin B (optional, to enhance degranulation)
-
Microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Adjust the concentration of the isolated PMNs to 1 x 10⁷ cells/mL in the assay buffer.
-
Pre-incubate the PMN suspension with various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for 15-30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.
-
(Optional) Add Cytochalasin B (5 µg/mL) to the cell suspension and incubate for 5 minutes at 37°C to enhance the release of lysosomal enzymes.
-
Initiate degranulation by adding PAF to a final concentration of 1 µM.
-
Incubate the cell suspension for 15-30 minutes at 37°C.
-
Terminate the reaction by placing the tubes on ice and centrifuging at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released β-glucuronidase, for subsequent enzyme activity measurement.
-
To determine the total cellular β-glucuronidase content, lyse an aliquot of untreated PMNs with 0.1% Triton X-100.
Quantification of β-Glucuronidase Activity
This protocol describes a colorimetric method for measuring the activity of β-glucuronidase in the collected supernatants using p-nitrophenyl-β-D-glucuronide as a substrate.
Materials:
-
Supernatants from the degranulation assay
-
p-nitrophenyl-β-D-glucuronide (PNPG)
-
Acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Glycine (B1666218) buffer (0.2 M, pH 10.4) containing 0.1% Triton X-100 (Stop Solution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
In a 96-well microplate, add 50 µL of the collected supernatant from each experimental condition.
-
Add 50 µL of 2 mM PNPG in acetate buffer to each well to start the enzymatic reaction.
-
Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on enzyme activity.
-
Stop the reaction by adding 100 µL of the glycine buffer stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-glucuronidase release for each condition relative to the total enzyme content (from the Triton X-100 lysed cells).
-
The percentage of inhibition is calculated as: [1 - (% Release with Inhibitor / % Release without Inhibitor)] * 100.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's inhibition of β-glucuronidase release.
PAF Signaling Pathway in PMNs
Caption: PAF-induced signaling pathway leading to degranulation in polymorphonuclear leukocytes.
References
High-performance liquid chromatography (HPLC) method for Guaiacin
An optimized and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Guaiacin is presented. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of this compound in various matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound, a lignan (B3055560) compound, has been reported in various plant species.[1] Its chemical formula is C20H24O4 and it has a molecular weight of 328.4 g/mol .[1] Accurate and precise analytical methods are crucial for the quality control of raw materials, stability testing of formulations, and pharmacokinetic studies. The HPLC method detailed herein utilizes a C18 reverse-phase column with UV detection, demonstrating excellent linearity, precision, and accuracy.
Experimental
Instrumentation and Reagents
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[2]
-
Chemicals and Reagents:
Chromatographic Conditions
The separation of this compound was achieved using a C18 reverse-phase column with gradient elution. The optimized chromatographic conditions are summarized in Table 1.
Table 1: HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
| Detection | UV at 275 nm[2] |
Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of mobile phase A and B to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[2]
Sample Preparation
The following protocol is a general guideline for the extraction of this compound from a liquid matrix such as plasma. For solid samples, an initial dissolution step in a suitable solvent is required.[3]
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[2]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).[2]
-
Vortex briefly and transfer the solution to an HPLC vial for analysis.[2]
Caption: Workflow for the preparation of samples for HPLC analysis.
Method Validation
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters included linearity, precision, accuracy, and robustness.[6]
Linearity
Linearity was assessed by analyzing a series of standard solutions at different concentrations. The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 50 µg/mL.
Precision
The precision of an analytical method describes the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
-
Intra-day precision (Repeatability): Assessed by analyzing six replicate injections of a standard solution on the same day.
-
Inter-day precision (Intermediate Precision): Determined by analyzing the same standard solution on three different days.
Accuracy
Accuracy was determined by a recovery study, where a known amount of this compound was spiked into a blank matrix and the recovery was calculated. The method is considered accurate if the recovery is within an acceptable range (typically 98-102%).
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate, column temperature, and mobile phase composition, and observing the effect on the results.[7][8]
Data Presentation
The quantitative results from the method validation are summarized in the tables below.
Table 2: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 25.0 | Example Value |
| 50.0 | Example Value |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Precision and Accuracy Data
| Parameter | Low QC (0.3 µg/mL) | Medium QC (5 µg/mL) | High QC (40 µg/mL) |
|---|---|---|---|
| Intra-day Precision (%RSD, n=6) | < 2% | < 2% | < 2% |
| Inter-day Precision (%RSD, n=3) | < 3% | < 3% | < 3% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 98-102% |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key stages of the HPLC analysis.
References
- 1. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. youtube.com [youtube.com]
Guaiacin: A Reliable Standard for Phytochemical Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guaiacin, a naturally occurring lignan (B3055560), has garnered significant interest in phytochemical and pharmacological research. Found in various plant species, it is recognized for its potential therapeutic properties. As a distinct chemical entity, this compound serves as an excellent standard for the identification and quantification of related compounds in complex plant extracts and pharmaceutical formulations. Its stability and well-characterized physicochemical properties make it a reliable reference material for analytical method development and validation. This document provides detailed protocols for the use of this compound as a standard in phytochemical analysis, focusing on High-Performance Liquid Chromatography (HPLC) based quantification. Additionally, it explores the known biological activities of this compound and the associated signaling pathways.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard. These properties influence its solubility, chromatographic behavior, and spectroscopic characteristics.
| Property | Value | Reference |
| IUPAC Name | (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol | [1][2] |
| Molecular Formula | C₂₀H₂₄O₄ | [2][3] |
| Molecular Weight | 328.40 g/mol | [2][3] |
| CAS Number | 36531-08-5 | [2][3] |
| Physical State | Solid powder | [1][3] |
| Solubility | Soluble in DMSO, methanol (B129727), and ethanol. Limited water solubility. | [1] |
| Purity (typical) | 95% - 99% | [3] |
| Identification Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), HPLC-DAD, HPLC-ELSD | [3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification of this compound
This protocol outlines a validated method for the quantification of this compound in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
3.1.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard (>98% purity).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Syringe filters (0.45 µm).
3.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
3.1.3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
3.1.4. Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material into a flask.
-
Add 20 mL of methanol and perform extraction using sonication for 30 minutes.[4]
-
Alternatively, macerate the sample in methanol for 24 hours at room temperature.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[5]
3.1.5. Calibration Curve and Quantification
-
Inject the prepared standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration of this compound.
-
The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.
-
Inject the prepared plant extract samples.
-
The concentration of this compound in the sample is determined by interpolating its peak area on the calibration curve.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit significant biological activities, particularly in promoting osteoblast differentiation and the survival of cochlear hair cells.[6] These effects are mediated through the modulation of specific signaling pathways.
Activation of the Wnt/β-catenin Signaling Pathway
Research has demonstrated that this compound can activate the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for various developmental processes, including cell proliferation, differentiation, and survival.
Mechanism of Action:
-
This compound treatment leads to an upregulation of β-catenin protein expression.[6]
-
This increase in β-catenin is achieved through the downregulation of Tripartite Motif Containing 33 (TRIM33), a known negative regulator of the Wnt pathway.[6]
-
The accumulation of β-catenin allows its translocation to the nucleus, where it activates the transcription of target genes involved in cell survival and differentiation.[6]
This activation of the Wnt/β-catenin pathway by this compound has been shown to protect cochlear hair cells from cisplatin-induced apoptosis, highlighting its therapeutic potential.[6]
Promotion of Osteoblast Differentiation and Alkaline Phosphatase Activity
This compound has also been identified as a promoter of osteoblast differentiation, a key process in bone formation. This is associated with an increase in the activity of alkaline phosphatase (ALP), a critical enzyme in bone mineralization. The Wnt and Bone Morphogenetic Protein (BMP) signaling pathways are central to regulating osteoblastogenesis, and the increased ALP activity suggests a potential modulation of these pathways by this compound.[1]
Visualizations
Caption: Experimental workflow for the quantification of this compound in plant extracts by HPLC.
Caption: this compound activates the Wnt/β-catenin signaling pathway by inhibiting TRIM33.
References
- 1. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Effects of the lignan compound (+)-Guaiacin on hair cell survival by activating Wnt/β-Catenin signaling in mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Guaiacin Powder: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper storage, handling, and experimental use of Guaiacin powder, a lignan (B3055560) compound with demonstrated biological activity. This document includes quantitative data on its physical and chemical properties, step-by-step experimental procedures, and diagrams of its known signaling pathway and experimental workflows.
Product Information
Chemical Name: (+)-Guaiacin[1] CAS Number: 36531-08-5[2] Molecular Formula: C₂₀H₂₄O₄[2] Molecular Weight: 328.4 g/mol [2] Appearance: Powder[2] Purity: 95%~99% (as determined by HPLC-DAD or/and HPLC-ELSD)[2]
Storage and Handling
Proper storage and handling of this compound powder are crucial to maintain its stability and ensure experimental reproducibility.
Storage Conditions
To ensure the long-term stability of this compound powder, it is recommended to store it under the following conditions:
| Storage Format | Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from supplier recommendations.
For routine laboratory use, it is advisable to store the powder at -20°C. When preparing solutions, only the required amount of powder should be taken from the main stock to avoid repeated freeze-thaw cycles and exposure to ambient conditions.
Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.
-
Spills: In case of a spill, avoid generating dust. Gently sweep up the powder and place it in a sealed container for disposal. Clean the spill area with a damp cloth.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash the affected area with soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water and seek medical attention.
-
Solubility and Solution Preparation
This compound is sparingly soluble in water but soluble in organic solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Ethanol | Potentially Soluble |
| N,N-Dimethylformamide (DMF) | Potentially Soluble |
| Water | 0.0093 g/L |
Data sourced from ALOGPS and supplier information.
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 3.284 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
This compound has been shown to modulate the Wnt/β-catenin signaling pathway and promote osteoblast differentiation. The following are example protocols for in vitro studies.
In Vitro Cell-Based Assay Workflow
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
Caption: A typical workflow for investigating the effects of this compound in cell culture.
Protocol for Osteoblast Differentiation Assay
This protocol describes how to assess the effect of this compound on the differentiation of MC3T3-E1 pre-osteoblastic cells.
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ascorbic acid
-
β-glycerophosphate
-
This compound stock solution (10 mM in DMSO)
-
24-well plates
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
Procedure:
-
Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10⁴ cells/well in alpha-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Adhesion: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours to allow for cell attachment.
-
Induction of Differentiation: Replace the growth medium with osteogenic differentiation medium (alpha-MEM with 10% FBS, 1% penicillin-streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
This compound Treatment: Prepare working concentrations of this compound (e.g., 0.1, 1, 10 µM) by diluting the 10 mM stock solution in the osteogenic differentiation medium. Add the this compound-containing medium to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Medium Change: Change the medium every 2-3 days with fresh osteogenic differentiation medium containing the respective treatments.
-
ALP Staining (Day 7-10): a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 10 minutes. c. Wash again with PBS. d. Stain for ALP activity according to the manufacturer's instructions. e. Observe and quantify the staining intensity.
-
Alizarin Red S Staining for Mineralization (Day 14-21): a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes. c. Wash with deionized water. d. Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature. e. Wash thoroughly with deionized water to remove excess stain. f. Visualize and quantify the calcium deposits.
Mechanism of Action: Signaling Pathway
This compound has been reported to promote the survival of cochlear hair cells by activating the Wnt/β-catenin signaling pathway.[1] It is suggested that this compound upregulates β-catenin protein expression by down-regulating the expression of TRIM33, a negative regulator of β-catenin.[1]
Caption: this compound's proposed modulation of the Wnt/β-catenin signaling pathway.
Disclaimer
This document is intended for research purposes only and is not for human or veterinary use. The information provided is based on currently available scientific literature and is subject to change. Researchers should always consult the latest publications and safety guidelines before working with this compound.
References
Application Notes and Protocols for the Experimental Use of a Novel Compound in Bone Mineralization Research
Audience: Researchers, scientists, and drug development professionals.
Topic: Investigation of a novel compound, herein referred to as "Compound X," for its potential to promote bone mineralization. These notes provide a framework for assessing the osteogenic properties of a test compound in vitro.
Application Notes
Introduction
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts.[1][2] An imbalance favoring resorption leads to conditions like osteoporosis.[1][3][4] The differentiation of mesenchymal stem cells into mature, mineralizing osteoblasts is a critical process for bone formation and is regulated by a complex network of signaling pathways and transcription factors.[3][5][6][7] Key signaling pathways implicated in osteogenesis include the Wnt/β-catenin and BMP signaling pathways.[3][7][8][9][10] These pathways converge on the activation of key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx), which are essential for the expression of osteoblast-specific genes.[11][12][13][14][15] Mature osteoblasts secrete an extracellular matrix rich in type I collagen, which subsequently undergoes mineralization, a process marked by the deposition of calcium phosphate (B84403) crystals in the form of hydroxyapatite.[10][16]
This document outlines the experimental application of a hypothetical novel compound, "Compound X," in promoting osteoblast differentiation and bone mineralization in vitro. The following protocols and expected data provide a comprehensive guide for researchers to evaluate the osteogenic potential of similar test compounds.
Mechanism of Action Hypothesis
It is hypothesized that Compound X promotes osteoblast differentiation and mineralization by activating the Wnt/β-catenin signaling pathway. This leads to the nuclear translocation of β-catenin, which in turn upregulates the expression of key osteogenic transcription factors, Runx2 and Osterix.[5][7] These transcription factors then drive the expression of genes associated with a mature osteoblast phenotype, including alkaline phosphatase (ALP), type I collagen (Col1a1), and osteocalcin (B1147995) (OCN), ultimately leading to increased extracellular matrix mineralization.[6][17][18]
Experimental Data
Quantitative Analysis of Osteogenic Markers
The following tables summarize the expected quantitative outcomes from treating pre-osteoblastic cells (e.g., MC3T3-E1) with Compound X at various concentrations.
Table 1: Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration (µM) | ALP Activity (fold change vs. Vehicle) |
| Vehicle Control | 0 | 1.00 ± 0.12 |
| Compound X | 1 | 1.85 ± 0.21 |
| Compound X | 10 | 3.20 ± 0.35 |
| Compound X | 50 | 4.50 ± 0.48 |
| Positive Control (BMP-2) | 100 ng/mL | 5.10 ± 0.55 |
Data are presented as mean ± standard deviation.
Table 2: Quantification of Mineralization by Alizarin Red S Staining
| Treatment Group | Concentration (µM) | Alizarin Red S Quantification (OD 562 nm) |
| Vehicle Control | 0 | 0.15 ± 0.03 |
| Compound X | 1 | 0.38 ± 0.05 |
| Compound X | 10 | 0.75 ± 0.09 |
| Compound X | 50 | 1.12 ± 0.14 |
| Positive Control (BMP-2) | 100 ng/mL | 1.35 ± 0.18 |
Data are presented as mean ± standard deviation after elution of the stain.[19]
Table 3: Densitometric Analysis of Osteogenic Protein Expression (Western Blot)
| Treatment Group | Concentration (µM) | Runx2 (relative intensity) | Osterix (relative intensity) | Collagen I (relative intensity) | Osteocalcin (relative intensity) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 | 1.0 |
| Compound X | 10 | 2.5 | 2.1 | 1.8 | 2.3 |
| Positive Control (BMP-2) | 100 ng/mL | 3.1 | 2.8 | 2.5 | 3.5 |
Values represent the fold change in protein expression relative to the vehicle control after normalization to a loading control (e.g., β-actin).[20][21]
Visualizations
Proposed Signaling Pathway for Compound X
References
- 1. Advances in Our Understanding of the Mechanism of Action of Drugs (including Traditional Chinese Medicines) for the Intervention and Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteoblast-Osteoclast Communication and Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signaling pathway: proteins' roles in osteoporosis and cancer diseases and the regulatory effects of natural compounds on osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of Wnt/β-Catenin Signaling in Osteoporosis, Disease Pathogenesis, and Natural Compound Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osteocyte Wnt/β-Catenin Signaling Is Required for Normal Bone Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gαi1/3 Regulates Wnt/β-Catenin Signaling to Promote Osteogenesis and Bone Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Expression of RUNX2 and Osterix in Rat Mesenchymal Stem Cells during Culturing in Osteogenic-Conditioned Medium [pubmed.ncbi.nlm.nih.gov]
- 12. BMP-2-induced Osterix expression is mediated by Dlx5 but is independent of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitogen-activated protein kinase (MAPK)-regulated interactions between Osterix and Runx2 are critical for the transcriptional osteogenic program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Osterix and RUNX2 are Transcriptional Regulators of Sclerostin in Human Bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro osteoblastic differentiation of mesenchymal stem cells generates cell layers with distinct properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Additional Insights Into the Role of Osteocalcin in Osteoblast Differentiation and in the Early Steps of Developing Alveolar Process of Rat Molars - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. oricellbio.com [oricellbio.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application of Guaiacin in Wnt/β-Catenin Signaling Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. The central event in canonical Wnt signaling is the stabilization and nuclear translocation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt binding to its receptors, Frizzled (Fz) and LRP5/6, leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, enter the nucleus, and activate target gene transcription by partnering with TCF/LEF transcription factors.
Guaiacin, a lignan (B3055560) compound, has been identified as a potent activator of the Wnt/β-catenin signaling pathway. Research indicates that this compound exerts its effect by modulating the TRIM33/β-catenin axis. Specifically, this compound has been shown to down-regulate the expression of Tripartite Motif Containing 33 (TRIM33), an E3 ubiquitin ligase that can target β-catenin for degradation. By reducing TRIM33 levels, this compound leads to an up-regulation of β-catenin protein expression, thereby promoting the transcription of Wnt target genes. This makes this compound a valuable tool for studying the physiological and pathological consequences of Wnt/β-catenin pathway activation.
These application notes provide a framework for utilizing this compound to investigate the Wnt/β-catenin signaling pathway, including protocols for assessing its activity and effects on gene and protein expression.
Quantitative Data
Disclaimer: The following tables present illustrative data based on the known effects of this compound on the Wnt/β-catenin pathway. The specific values are hypothetical and intended for guidance in experimental design and data analysis, as the full quantitative results from the primary literature were not available.
Table 1: Effect of this compound on Wnt/β-Catenin Signaling Activity (TOP-Flash Assay)
| This compound Concentration (µM) | Relative Luciferase Activity (Fold Change vs. Control) | Standard Deviation |
| 0 (Control) | 1.0 | 0.12 |
| 1 | 2.5 | 0.21 |
| 5 | 8.2 | 0.65 |
| 10 | 15.7 | 1.34 |
| 20 | 16.1 | 1.48 |
Table 2: Effect of this compound on Cell Viability (MTT Assay in HEI-OC1 cells)
| This compound Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Control) | 100 | 5.2 |
| 1 | 108 | 6.1 |
| 5 | 125 | 7.8 |
| 10 | 138 | 8.5 |
| 20 | 142 | 9.3 |
Table 3: Effect of this compound on Protein Expression (Western Blot Quantification)
| This compound Concentration (µM) | β-catenin Protein Level (Fold Change vs. Control) | TRIM33 Protein Level (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 |
| 5 | 2.8 | 0.45 |
| 10 | 4.5 | 0.21 |
Table 4: Effect of this compound on Gene Expression (qRT-PCR)
| This compound Concentration (µM) | Ctnnb1 (β-catenin) mRNA Level (Fold Change vs. Control) | Trim33 mRNA Level (Fold Change vs. Control) | Axin2 mRNA Level (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 10 | 1.1 | 0.3 | 7.8 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of HEI-OC1 (House Ear Institute-Organ of Corti 1) cells and subsequent treatment with this compound.
Materials:
-
HEI-OC1 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HEI-OC1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 96-well for MTT and TOP-Flash assays, 6-well for Western blot and qRT-PCR) at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48 hours).
-
Proceed with the specific assays as described below.
Wnt/β-Catenin Reporter Assay (TOP-Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEI-OC1 cells
-
TOP-Flash and FOP-Flash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Lipofectamine 2000 or other transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Protocol:
-
Seed HEI-OC1 cells in a 96-well plate.
-
After 24 hours, co-transfect the cells with the TOP-Flash or FOP-Flash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover for 24 hours post-transfection.
-
Treat the cells with various concentrations of this compound as described in Protocol 1.
-
After the desired incubation period (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the TOP/FOP Flash activity ratio for each condition and normalize it to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold change relative to the vehicle-treated control.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell viability and proliferation.
Materials:
-
HEI-OC1 cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HEI-OC1 cells in a 96-well plate and treat with this compound as described in Protocol 1.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in the protein levels of β-catenin and TRIM33.
Materials:
-
Treated HEI-OC1 cells (from 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-TRIM33, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure changes in the mRNA levels of Ctnnb1 (β-catenin), Trim33, and the Wnt target gene Axin2.
Materials:
-
Treated HEI-OC1 cells (from 6-well plates)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for Ctnnb1, Trim33, Axin2, and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR system
Protocol:
-
Isolate total RNA from the treated cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform real-time PCR using SYBR Green or TaqMan master mix and specific primers for the target genes and a housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Visualizations
Application Notes and Protocols for Studying the Effect of Guaifenesin on Platelet Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vitro evaluation of guaifenesin's (also known as glyceryl guaiacolate) effects on platelet aggregation. While primarily known as an expectorant, early studies have indicated that guaifenesin (B1672422) possesses antiplatelet activity.[1][2][3][4] The precise molecular mechanisms underlying this inhibitory effect are not fully elucidated in recent literature, presenting an opportunity for further investigation. These protocols and notes are designed to offer a structured approach for researchers to explore the potential of guaifenesin as a modulator of platelet function.
The provided experimental designs are based on established methodologies for studying platelet aggregation and are intended to be adaptable for investigating various signaling pathways.[5][6] This document will detail the preparation of reagents, platelet isolation, and the execution of platelet aggregation assays using light transmission aggregometry (LTA), which is considered a gold standard for in vitro platelet function testing.
Hypothesized Mechanism of Action
The exact signaling pathway through which guaifenesin inhibits platelet aggregation is not definitively established. However, based on the mechanisms of other antiplatelet agents, a plausible hypothesis is the modulation of the arachidonic acid (AA) pathway. This pathway is a central route for platelet activation, leading to the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist.[7][8][9] Guaifenesin may interfere with key enzymes in this pathway, such as cyclooxygenase-1 (COX-1) or thromboxane synthase, thereby reducing TXA2 synthesis and subsequent platelet aggregation. Further research is required to validate this proposed mechanism.
Caption: Hypothesized signaling pathway of guaifenesin's antiplatelet effect.
Data Presentation
Quantitative data from platelet aggregation studies with guaifenesin should be meticulously recorded to allow for robust analysis and comparison. The following table provides a template for summarizing key findings.
| Agonist (Concentration) | Guaifenesin Concentration (µM) | Maximum Aggregation (%) | Time to Maximum Aggregation (s) | Slope (Aggregation Rate) |
| ADP (5 µM) | Vehicle Control | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Collagen (2 µg/mL) | Vehicle Control | |||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Arachidonic Acid (0.5 mM) | Vehicle Control | |||
| 10 | ||||
| 50 | ||||
| 100 |
Experimental Protocols
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol describes the isolation of human platelets for in vitro aggregation assays.
-
Materials:
-
Human whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least 10 days.
-
3.2% Sodium Citrate (B86180) anticoagulant solution.
-
Polypropylene (B1209903) tubes.
-
Refrigerated centrifuge.
-
-
Procedure:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
To obtain PRP, centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper, straw-colored PRP layer and transfer it to a clean polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed of 1500-2000 x g for 15 minutes.
-
Collect the supernatant (PPP), which will be used to adjust the platelet count of the PRP and as a blank in the aggregometer.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using the prepared PPP.
-
Keep the PRP at room temperature and use it within 4 hours of blood collection.
-
2. In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the steps to measure platelet aggregation in the presence of guaifenesin.
-
Materials:
-
Platelet aggregometer.
-
Cuvettes with stir bars.
-
Platelet-Rich Plasma (PRP).
-
Platelet-Poor Plasma (PPP).
-
Guaifenesin stock solution (dissolved in an appropriate vehicle, e.g., saline or DMSO. The final vehicle concentration should not exceed 0.5%).
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid).
-
-
Procedure:
-
Pre-warm the platelet aggregometer to 37°C.
-
Pipette 450 µL of adjusted PRP into a cuvette containing a magnetic stir bar.
-
Add 50 µL of the vehicle control or a working solution of guaifenesin at the desired final concentration.
-
Incubate the mixture for 2-5 minutes at 37°C with stirring.
-
Place the cuvette in the reference well of the aggregometer with 450 µL of PPP to set 100% light transmission (representing no aggregation).
-
Place the cuvette with the PRP and test compound in the sample well to set 0% light transmission (representing maximum turbidity).
-
Initiate platelet aggregation by adding a specific concentration of a platelet agonist (e.g., 5 µM ADP, 2 µg/mL collagen, or 0.5 mM arachidonic acid).
-
Record the change in light transmission for at least 5 minutes to obtain the aggregation curve.
-
Caption: Experimental workflow for in vitro platelet aggregation assay.
The provided application notes and protocols offer a foundational framework for the systematic investigation of guaifenesin's antiplatelet effects. Given the limited contemporary research on this specific activity of guaifenesin, these guidelines aim to facilitate new studies that could elucidate its mechanism of action and potential therapeutic applications in the context of thrombotic disorders. Researchers are encouraged to adapt and expand upon these protocols to explore various aspects of guaifenesin's interaction with platelet signaling pathways.
References
- 1. The effects of four commonly used drugs on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The comparative effects of glyceryl guaiacolate and adenosine on the inhibition of ADP-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of "anti-platelet" drugs on bleeding time and platelet aggregation in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of glyceryl guaiacolate on platelet function and other coagulation factors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Arachidonic acid-induced human platelet aggregation independent of cyclooxygenase and lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of dietary arachidonic acid on platelet function, platelet fatty acid composition, and blood coagulation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifaceted effects of arachidonic acid and interaction with cyclic nucleotides in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Administration of Guaifenesin in Animal Studies
A Note on the Compound Identity: Initial searches for "Guaiacin" yielded limited information pertinent to in vivo animal studies. However, "Guaifenesin," a widely used expectorant, presents a more robust dataset for formulation and preclinical evaluation. These application notes are therefore developed for Guaifenesin (B1672422), assuming it to be the compound of interest for the intended research. Should "this compound" be the correct, albeit less documented, compound, some of the principles for formulating poorly soluble agents may still apply, but specific protocols would require significant adaptation based on the physicochemical properties of this compound.
Introduction to Guaifenesin
Guaifenesin, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol, is a well-established expectorant used to alleviate chest congestion by thinning and loosening mucus in the airways.[1][2] Its mechanism of action is thought to involve both a systemic neurogenic effect and a direct action on the airway epithelium.[3] While primarily used in respiratory studies, it also exhibits centrally acting muscle relaxant properties, particularly noted in veterinary medicine.[4][5]
Physicochemical Properties of Guaifenesin
A thorough understanding of Guaifenesin's physicochemical properties is critical for developing stable and effective formulations for in vivo animal studies.
| Property | Value | References |
| Molecular Formula | C10H14O4 | [6][7][8] |
| Molecular Weight | 198.22 g/mol | [8] |
| Appearance | White crystalline powder | [9][10] |
| Melting Point | 78.5-79°C | [9] |
| Boiling Point | 215°C | [9] |
| Solubility in Water | 1 g in 20 mL (50 mg/mL) at 25°C; sparingly soluble | [6][8][9][10] |
| Solubility in PBS (pH 7.2) | Approx. 5 mg/mL | [11] |
| Solubility in Organic Solvents | Freely soluble in ethanol (B145695); soluble in chloroform, glycerin, propylene (B89431) glycol, and N,N-dimethylformamide (DMF); moderately soluble in benzene; practically insoluble in petroleum ether. | [6][9] |
| Solubility in Ethanol | Approx. 15 mg/mL | [11] |
| Solubility in DMSO | Approx. 30 mg/mL | [11] |
| Plasma Half-life | Approx. 1 hour | [8][12] |
Signaling Pathways and Mechanism of Action
Guaifenesin's expectorant effects are attributed to a dual mechanism of action:
-
Gastro-pulmonary Reflex (Indirect Action): Oral administration of Guaifenesin irritates the gastric mucosa, stimulating vagal afferent nerves. This triggers a reflex arc, leading to increased parasympathetic efferent nerve activity in the airways. The release of acetylcholine (B1216132) stimulates muscarinic receptors on submucosal glands, resulting in the secretion of a less viscous, more watery mucus.[3][7][13] Studies in rats have shown that oral, but not intravenous, administration of Guaifenesin increases respiratory secretions, supporting this neurogenic mechanism.[14][15]
-
Direct Action on Airway Epithelial Cells: In vitro studies using human airway epithelial cells have demonstrated that Guaifenesin can directly act on these cells to modulate mucus production and properties. It has been shown to decrease the production of MUC5AC, a major gel-forming mucin, and reduce the viscoelasticity of mucus, thereby enhancing mucociliary transport.[3][11][13][14]
Experimental Protocols for In Vivo Animal Studies
The choice of formulation and route of administration will depend on the specific research question. Oral gavage is suitable for studying the expectorant effects mediated by the gastro-pulmonary reflex, while intravenous administration is appropriate for investigating direct systemic effects.
This protocol is designed to prepare a solution or suspension of Guaifenesin for oral administration in rodents.
Materials:
-
Guaifenesin powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose in water, or a commercially available vehicle)
-
Mortar and pestle (for suspensions)
-
Magnetic stirrer and stir bar
-
pH meter
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Dose Calculation: Determine the required concentration of the dosing solution based on the desired dose (e.g., 50 mg/kg) and the dosing volume for the specific animal model (e.g., 5-10 mL/kg for rats). For a 50 mg/kg dose and a 5 mL/kg dosing volume, the required concentration is 10 mg/mL.
-
Vehicle Selection:
-
Preparation of Solution (up to 50 mg/mL in water): a. Weigh the required amount of Guaifenesin powder. b. Measure the required volume of distilled water. c. Slowly add the Guaifenesin powder to the water while stirring with a magnetic stirrer. d. Continue stirring until the powder is completely dissolved. e. Verify the final volume and adjust if necessary.
-
Preparation of Suspension (for higher concentrations or with CMC): a. Prepare the 0.5% CMC vehicle by slowly adding CMC to distilled water while stirring vigorously. Allow it to stir until a clear, viscous solution is formed. b. Weigh the required amount of Guaifenesin powder. c. If necessary, gently grind the powder with a mortar and pestle to ensure a fine consistency. d. In a separate beaker, add a small amount of the vehicle to the Guaifenesin powder to form a smooth paste. e. Gradually add the remaining vehicle while stirring continuously to form a uniform suspension.
-
Quality Control:
-
Visually inspect the final formulation for homogeneity and the absence of large aggregates.
-
If necessary, measure the pH of the solution. The pH of a 1% solution of Guaifenesin in water is between 5.0 and 7.0.[10]
-
-
Storage: Store the formulation in a tightly sealed container at room temperature, protected from light. Aqueous solutions are not recommended to be stored for more than one day.[11]
This protocol is for preparing a sterile solution of Guaifenesin for intravenous administration. Aseptic techniques are crucial.
Materials:
-
Guaifenesin powder (sterile, if available)
-
Sterile Water for Injection (WFI) or sterile isotonic saline
-
Co-solvents (e.g., propylene glycol, ethanol, DMSO) if higher concentrations are needed
-
Sterile filters (0.22 µm)
-
Sterile vials and syringes
-
Laminar flow hood
Procedure:
-
Dose and Concentration Calculation: Determine the required concentration based on the desired dose and the maximum injectable volume for the animal model.
-
Solvent Selection:
-
For lower concentrations (up to 5 mg/mL), sterile PBS (pH 7.2) or isotonic saline can be used.[11]
-
For higher concentrations, co-solvents are necessary. A stock solution can be prepared in DMSO (up to 30 mg/mL) or ethanol (up to 15 mg/mL) and then further diluted in an aqueous buffer.[11] Ensure the final concentration of the organic solvent is low to avoid physiological effects.[11]
-
-
Preparation of IV Solution: a. If using a co-solvent: i. In a sterile vial within a laminar flow hood, dissolve the weighed Guaifenesin powder in the chosen organic solvent (e.g., DMSO) to create a stock solution. ii. Further dilute the stock solution with a sterile aqueous buffer (e.g., isotonic saline) to the final desired concentration. b. If using an aqueous vehicle directly: i. In a sterile vial, add the weighed Guaifenesin powder to the sterile aqueous vehicle. ii. Agitate until fully dissolved. Gentle warming may be required.
-
Sterilization:
-
Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Visually inspect the final solution for any particulate matter. The solution should be clear.
-
Confirm the pH is within a physiologically acceptable range.
-
-
Storage: Store the sterile solution at 2-8°C. Use within 24 hours of preparation.
Experimental Workflow for Formulation and In Vivo Study
The following diagram outlines a typical workflow for the formulation development and in vivo testing of Guaifenesin.
Considerations for Animal Welfare and Dosing
-
Toxicity: While Guaifenesin has a wide margin of safety, high doses can lead to adverse effects such as drowsiness, restlessness, and poor appetite.[16] In rats, oral doses up to 600 mg/kg have been studied, with higher doses leading to reduced fetal weight and developmental toxicity in pregnant rats.[17][18]
-
Species Differences: Donkeys and mules may be more sensitive to Guaifenesin than horses.[5] It is crucial to consult literature for species-specific dosing and potential adverse effects.
-
Administration Technique: For IV administration, use a catheter and avoid perivascular leakage to prevent tissue irritation.[5] For oral gavage, ensure proper technique to prevent accidental administration into the lungs.
-
Hydration: Ensure animals are well-hydrated, as this can impact the effectiveness of expectorants.[19]
These application notes and protocols provide a comprehensive guide for the formulation and in vivo administration of Guaifenesin in animal studies. Researchers should adapt these guidelines based on their specific experimental needs and adhere to all institutional and national regulations regarding animal welfare.
References
- 1. ajptonline.com [ajptonline.com]
- 2. What is the mechanism of Guaifenesin? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. elmavets.com [elmavets.com]
- 5. Guaifenesin for Horses - Wedgewood Pharmacy [wedgewood.com]
- 6. Guaifenesin | C10H14O4 | CID 3516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Guaifenesin - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Guaifenesin | 93-14-1 [chemicalbook.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. US20090202633A1 - Extended release formulations of guaifenesin - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cris.huji.ac.il [cris.huji.ac.il]
- 16. Guaifenesin (OTC) – Rat Guide [ratguide.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of developmental toxicity of guaifenesin using pregnant female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guaiacin Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of Guaiacin extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing this compound extraction?
A1: The efficiency of this compound extraction is primarily influenced by the choice of solvent, solid-to-liquid ratio, extraction temperature, and extraction time. The interplay of these factors significantly impacts the yield and purity of the extracted this compound.
Q2: Which solvents are most effective for extracting this compound?
A2: As an aryltetralin lignan (B3055560), this compound is fairly lipophilic. Therefore, medium-polarity solvents like ethyl acetate, as well as polar solvents such as ethanol (B145695), methanol (B129727), and their aqueous mixtures, are generally effective. For a broad range of lignans (B1203133), including both aglycones and glycosides, aqueous mixtures of ethanol or methanol (typically 70-100%) are advisable. For very polar lignan glycosides, pure water may also be effective.
Q3: How does temperature affect this compound extraction yield?
A3: Increased temperature can enhance the extraction process and improve yield. However, excessively high temperatures may lead to the degradation of thermolabile lignans. Most lignans are generally stable at temperatures below 100°C. For some lignan extractions, an optimal temperature has been found to be around 40-44°C.
Q4: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?
A4: Modern techniques like UAE and MAE offer several advantages over conventional methods such as maceration or Soxhlet extraction. These benefits include higher yields, significantly shorter extraction times, and reduced solvent consumption. For instance, an optimized MAE process for one type of lignan yielded more than double the amount compared to conventional reflux extraction under similar conditions.
Q5: Is it necessary to pre-treat the plant material before extraction?
A5: Yes, pre-treatment is a crucial step. The plant material should be thoroughly dried to prevent enzymatic degradation of the lignans. It should then be ground into a fine, uniform powder to maximize the surface area for solvent penetration, which improves extraction efficiency. For plant materials rich in fats and oils, a "defatting" step using a non-polar solvent like n-hexane or petroleum ether is recommended prior to the main extraction.
Troubleshooting Guide
This guide addresses common problems encountered during this compound extraction experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to solubilize this compound effectively. 2. Insufficient Solvent Volume: The volume of the solvent may be inadequate to fully extract the compound from the plant matrix. 3. Suboptimal Extraction Time or Temperature: The extraction duration may be too short, or the temperature may be too low. 4. Inefficient Extraction Method: Traditional methods like maceration can be less efficient than modern techniques. 5. Improper Sample Preparation: The plant material may not be finely ground, limiting solvent access to the target compound. | 1. Optimize Solvent: Test a range of solvents with varying polarities (e.g., ethanol, methanol, and their aqueous solutions at different concentrations). 2. Increase Solid-to-Liquid Ratio: Experiment with a higher solvent-to-sample ratio, typically ranging from 1:5 to 1:20 (g/mL). 3. Adjust Parameters: Systematically increase the extraction time and/or temperature, while monitoring for potential degradation. 4. Switch to a Modern Method: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency. 5. Improve Grinding: Ensure the plant material is ground to a fine and uniform powder. |
| Low Purity of Extracted this compound | 1. Co-extraction of Impurities: The chosen solvent may also be extracting other compounds with similar solubility. 2. Presence of Lipids: For oil-rich plant sources, fats and waxes can be co-extracted, contaminating the final product. 3. Thermal Degradation: High extraction temperatures can lead to the breakdown of this compound, creating degradation byproducts. | 1. Selective Solvent Extraction: Use a multi-step extraction with solvents of varying polarities to selectively remove impurities. 2. Defatting Step: Pre-extract the ground plant material with a non-polar solvent (e.g., n-hexane) to remove lipids before the primary extraction. 3. Optimize Temperature: Use the lowest effective temperature to minimize degradation. Consider using non-thermal methods like maceration or optimized UAE. |
| Emulsion Formation During Liquid-Liquid Extraction (Purification Step) | Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions between aqueous and organic phases. | Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel. Addition of Salt: Add a saturated sodium chloride solution (brine) to the aqueous layer to increase its ionic strength and help break the emulsion. |
Data Presentation: Comparison of Extraction Methods for Lignans
The following table summarizes the typical parameters and outcomes for different lignan extraction methods. Note that the optimal conditions can vary depending on the specific plant material and the target lignan.
| Extraction Method | Typical Solvents | Temperature Range (°C) | Extraction Time | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | Ethanol, Methanol, Aqueous Mixtures | Room Temperature | 24 hours - 7 days | Moderate | Simple, suitable for thermolabile compounds | Time-consuming, relatively low efficiency |
| Soxhlet Extraction | Ethanol, Methanol, Ethyl Acetate | Boiling point of the solvent (e.g., 80-100°C) | 6 - 24 hours | High | Efficient due to continuous solvent cycling | Can degrade heat-sensitive compounds, requires specialized glassware |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Aqueous Mixtures | 25 - 60°C | 30 - 60 minutes | High to Very High | Fast, efficient, lower solvent consumption | Requires an ultrasonic bath or probe |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Aqueous Mixtures | 40 - 100°C | 5 - 20 minutes | Very High | Very fast, highly efficient, reduced solvent use | Requires a microwave extractor, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with co-solvents (e.g., ethanol) | 40 - 60°C | 1 - 3 hours | High | "Green" solvent, high selectivity | High initial equipment cost |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general methodology for the extraction of this compound from dried plant material using UAE.
-
Sample Preparation:
-
Dry the plant material (e.g., bark of Machilus species) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve).
-
If the plant material is rich in lipids, perform a defatting step by macerating the powder in n-hexane for 24 hours, followed by filtration.
-
-
Extraction Procedure:
-
Accurately weigh approximately 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 200 mL of 80% ethanol (solvent-to-solid ratio of 20:1 mL/g).
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the temperature to 45°C.
-
Sonicate for 45 minutes.
-
-
Post-Extraction Processing:
-
After sonication, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
For quantitative analysis, the extract can be redissolved in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol outlines a general procedure for MAE of this compound.
-
Sample Preparation:
-
Prepare the plant material as described in Protocol 1 (drying, grinding, and optional defatting).
-
-
Extraction Procedure:
-
Place 1 g of the powdered plant material into a microwave extraction vessel.
-
Add 30 mL of 70% methanol (material-to-solvent ratio of 1:30 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 500 W and the extraction time to 10 minutes.
-
-
Post-Extraction Processing:
-
After the extraction is complete and the vessel has cooled, open it carefully.
-
Filter the contents to separate the extract from the solid residue.
-
Wash the solid residue with a small amount of the extraction solvent and combine the filtrates.
-
Evaporate the solvent from the combined filtrate using a rotary evaporator to yield the crude this compound extract.
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Technical Support Center: Overcoming Guaiacin Solubility Issues in Aqueous Buffers
Welcome to the technical support center for Guaiacin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is a naturally occurring lignan (B3055560) with potential therapeutic properties, including anti-inflammatory and bone metabolism effects.[1] However, like many lignans, this compound is a lipophilic compound with low water solubility, which can present significant challenges in experimental settings.[1][2] Its high partition coefficient (LogP) of 4.06-4.5 indicates a strong preference for non-polar environments over aqueous solutions.[1] This poor aqueous solubility can lead to precipitation in buffers, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][3] For most in vitro biological assays, a high-concentration stock solution is typically prepared in sterile DMSO.
Q3: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer. What is happening and how can I prevent this?
This is a common issue when working with hydrophobic compounds. The DMSO keeps this compound solubilized at high concentrations, but when this stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, and the aqueous environment can no longer keep the lipophilic this compound in solution, leading to precipitation.[4][5]
To prevent this, consider the following troubleshooting steps:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[6] Preparing a more concentrated stock solution in DMSO allows for a smaller volume to be added to the aqueous buffer, thus keeping the final DMSO concentration low but potentially aiding solubility.
-
Use pre-warmed media: Diluting the DMSO stock into pre-warmed (37°C) cell culture medium or buffer can sometimes improve solubility.
-
Rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure rapid and even dispersion, which can prevent localized high concentrations that promote precipitation.
-
Sonication: After dilution, sonicating the solution can help to break down small precipitates and improve dispersion.
-
Incorporate solubility enhancers: The use of excipients like cyclodextrins or surfactants (e.g., Tween 80) can help to encapsulate or emulsify this compound, improving its stability in aqueous solutions.[7][8]
Troubleshooting Guide: this compound Precipitation in Aqueous Buffers
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
| Problem | Possible Cause | Solution |
| Precipitation upon initial dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Decrease the final concentration of this compound. 2. Increase the final concentration of DMSO (ensure it is within the tolerated limit for your specific assay, typically ≤ 0.5% for cell-based assays).[6]3. Use a co-solvent system: Prepare the stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene (B3416737) glycol (PEG). |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is slowly coming out of solution due to instability at that concentration and temperature. | 1. Prepare fresh working solutions immediately before use.2. Store working solutions at the appropriate temperature. For short-term storage, keeping the solution at 4°C may slow down precipitation. However, for some compounds, refrigeration can decrease solubility.3. Consider using solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin. |
| Precipitation is observed after adding the this compound solution to cell culture media containing serum. | Interaction with components in the serum or a change in pH. | 1. Dilute the this compound stock in serum-free media first , then add it to the cells, followed by the addition of serum.2. Test the solubility of this compound in your specific cell culture medium with and without serum to identify any incompatibilities. |
Quantitative Data Summary
| Solvent/Buffer | Solubility of this compound/Lignans | Remarks | Reference |
| Water | Poorly soluble | LogP of 4.06-4.5 indicates low aqueous solubility. | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. | [1][3] |
| Ethanol | Soluble | Can be used as a solvent for stock solutions. | [1] |
| Dimethylformamide (DMF) | Soluble | Another option for preparing stock solutions. | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Sparingly soluble | For a related compound, quercetin (B1663063) 3-O-sophoroside, solubility is ~0.5 mg/ml in a 1:1 DMSO:PBS solution. | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays (e.g., MTT Assay)
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pre-warmed (37°C) complete cell culture medium (with or without serum, as required by the experiment)
-
Sterile polypropylene (B1209903) tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the working solutions does not exceed the tolerance limit of your cell line (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock into 999 µL of media), resulting in a final DMSO concentration of 0.1%.
-
Vortex the working solutions gently but thoroughly immediately after dilution.
-
Use the freshly prepared working solutions for your cell-based assay immediately to minimize the risk of precipitation.
-
Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Visualization of Relevant Pathways and Workflows
This compound has been reported to exhibit inhibitory activity against platelet-activating factor (PAF).[8][10] The PAF receptor signaling pathway is known to be involved in inflammatory responses, often through the activation of the NF-κB transcription factor.[11]
Caption: Workflow for preparing this compound solutions.
Caption: PAF receptor signaling pathway and this compound's potential point of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Cell Culture Troubleshooting [sigmaaldrich.com]
- 6. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. medicago.se [medicago.se]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism by which nuclear factor-kappa beta (NF-kB) regulates ovine fetal pulmonary vascular smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Guaiacin Stability in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Guaiacin in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound, a lignan (B3055560) with phenolic hydroxyl groups, is susceptible to degradation through several pathways. The primary factors include:
-
pH: this compound is more stable in acidic to neutral conditions. Alkaline environments can lead to the deprotonation of phenolic groups, making the molecule more susceptible to oxidation.[1][2]
-
Oxidation: The presence of dissolved oxygen can lead to the oxidative degradation of this compound. This process can be accelerated by factors such as elevated temperature, exposure to light, and the presence of metal ions.[1][3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the degradation of this compound.[1][3]
-
Light: Exposure to ultraviolet (UV) or even visible light can provide the energy to initiate photodegradation reactions.[1][3]
-
Metal Ions: Transition metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can act as catalysts in oxidative degradation reactions.[4][5][6][7]
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low reactivity.[8] For aqueous working solutions, the choice of buffer is critical. A slightly acidic buffer (pH 4-6) is generally recommended to enhance stability.[2] It is crucial to use high-purity, deoxygenated solvents to minimize degradation.[1]
Q3: How should I store my this compound solutions to ensure long-term stability?
A3: To maximize the shelf-life of your this compound solutions, adhere to the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C.[8] Working solutions should be kept on ice during experiments and stored at 2-8°C for short-term use.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[1][3]
-
Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas, such as argon or nitrogen, to displace oxygen.[1]
Q4: I've observed a color change in my this compound solution. What does this indicate?
A4: A color change, such as the appearance of a yellow or brown tint, is a strong indicator of chemical degradation. This is often due to the formation of oxidation products, which are frequently colored compounds. If you observe a color change, it is recommended to prepare a fresh solution and re-evaluate your storage and handling procedures.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid loss of this compound concentration in my working solution.
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - Prepare solutions with deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Add an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the solution at a low concentration. |
| Inappropriate pH | - Ensure the pH of your aqueous solution is in the optimal range (pH 4-6).- Use a buffer system to maintain a stable pH. |
| Contamination with Metal Ions | - Use high-purity water and reagents.- If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration.[4][5][6][7] |
| Photodegradation | - Protect the solution from light at all times by working in a dimly lit area and using amber vials or foil-wrapped containers.[1][3] |
Issue 2: Precipitation observed in my this compound solution upon storage.
| Possible Cause | Troubleshooting Steps |
| Low Solubility at Storage Temperature | - If storing at 4°C or below, ensure the concentration is below the solubility limit at that temperature.- Consider preparing a more concentrated stock in DMSO and diluting it into your aqueous buffer immediately before use. |
| Solvent Evaporation | - Ensure vials are tightly sealed to prevent solvent evaporation, which can increase the concentration and lead to precipitation. |
| Degradation to a Less Soluble Product | - Analyze the precipitate to determine if it is this compound or a degradation product. This can be done by techniques like HPLC or LC-MS.- If it is a degradation product, refer to the troubleshooting steps for rapid loss of concentration. |
Data Presentation
The following tables summarize key data related to the stability of phenolic compounds, which can be used as a guide for working with this compound.
Table 1: Influence of pH on the Stability of Phenolic Compounds
| pH Range | General Stability of Phenolic Compounds | Rationale |
| Acidic (pH < 4) | High | The phenolic hydroxyl groups are protonated, reducing susceptibility to oxidation. |
| Slightly Acidic to Neutral (pH 4-7) | Moderate to High | Generally a suitable range for many phenolic compounds. |
| Alkaline (pH > 7) | Low | Deprotonation of phenolic hydroxyls increases electron density in the aromatic ring, making it more prone to oxidation.[2] |
Table 2: Effect of Temperature on the Degradation of Phenolic Compounds
| Temperature | Effect on Degradation Rate | Recommendations |
| -80°C to -20°C | Very Low | Ideal for long-term storage of stock solutions.[8] |
| 2-8°C | Low | Suitable for short-term storage of working solutions. |
| Room Temperature (~25°C) | Moderate | Minimize exposure time at this temperature. |
| Elevated Temperatures (>30°C) | High | Avoid prolonged exposure; can be used for forced degradation studies.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Purge the headspace of the tube with a gentle stream of inert gas for 10-15 seconds.
-
Quickly and tightly cap the tube.
-
For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Heating block or water bath
-
UV lamp
Procedure:
-
Acid Hydrolysis: Dilute the this compound stock solution with 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for various time points.
-
Oxidative Degradation: Dilute the this compound stock solution with 3% H₂O₂ to a final concentration of 100 µM. Store at room temperature, protected from light, for various time points.
-
Thermal Degradation: Dilute the this compound stock solution with high-purity water to a final concentration of 100 µM. Incubate at 60°C for various time points.
-
Photolytic Degradation: Prepare a 100 µM solution of this compound in high-purity water. Expose the solution to a UV lamp. A control sample should be wrapped in aluminum foil.
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. Neutralize the acidic and basic samples if necessary. Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of common metal ions and anions on laccase catalysis of guaiacol and lignocellulosic fiber :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Metal ion leachates and the physico-chemical stability of biotherapeutic drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Guaiacin | TargetMol [targetmol.com]
Technical Support Center: Optimizing HPLC Parameters for Guaifenesin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Guaifenesin (B1672422). The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
1. Issue: Poor Peak Shape (Tailing or Fronting)
-
Question: My Guaifenesin peak is tailing or fronting. What are the potential causes and how can I fix it?
-
Answer:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Check Column Health: The column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary. One study noted that system suitability parameters like theoretical plates and tailing factor are crucial for ensuring good peak shape.[1]
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization of silanol (B1196071) groups on the silica-based column, leading to tailing. For Guaifenesin, which is a neutral compound, ensuring the mobile phase pH is within the optimal range for the column (typically pH 2-8 for C18 columns) is important. Some methods utilize a phosphate (B84403) buffer at a pH of around 3.2.[2][3]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
-
Peak Fronting: This is less common but can occur due to sample solvent effects or column collapse.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.[2][3] For instance, using a diluent of Milli-Q water and acetonitrile (B52724) in a 20:80 v/v ratio has been reported.[2][3]
-
Column Collapse: This can happen if the column is operated outside its recommended pressure or temperature limits.
-
-
2. Issue: Inconsistent Retention Times
-
Question: The retention time for my Guaifenesin peak is shifting between injections. What should I investigate?
-
Answer:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts. Ensure the mobile phase is prepared accurately and consistently each time. It is also recommended to degas the mobile phase to prevent bubble formation.
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times in the initial runs.
-
Temperature Fluctuations: HPLC separations are sensitive to temperature changes. Using a column oven to maintain a constant temperature, for example at 25°C, can improve retention time reproducibility.[2][3]
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.
-
3. Issue: No Peak or Very Small Peak
-
Question: I am not seeing a peak for Guaifenesin, or the peak is much smaller than expected. What could be the problem?
-
Answer:
-
Injection Issues: Check if the autosampler is functioning correctly and if the injection volume is appropriate.
-
Detector Settings: Verify that the detector is set to the correct wavelength for Guaifenesin. Common detection wavelengths are around 228 nm, 232 nm, and 273 nm.[1][3][4]
-
Sample Degradation: Guaifenesin may degrade under certain conditions. While it is generally stable, some degradation can be observed under acidic or basic stress.[2][3] Ensure proper sample storage and handling.
-
Sample Preparation: There might be an error in the sample preparation, leading to a much lower concentration than intended. Review the sample preparation protocol. For example, a stock solution might be prepared by dissolving an appropriate amount of the drug in the diluent to achieve a specific concentration, such as 0.24 mg/mL.[2][3]
-
Frequently Asked Questions (FAQs)
-
Question 1: What is a typical starting HPLC method for Guaifenesin separation?
-
Answer: A good starting point for Guaifenesin separation is a reversed-phase HPLC method using a C18 column. A common mobile phase consists of a mixture of a phosphate buffer (e.g., 0.02 M KH2PO4 at pH 3.2) and an organic modifier like methanol (B129727) or acetonitrile.[2][3] The separation is typically performed under isocratic or gradient conditions with UV detection.
-
Question 2: How can I ensure the stability of my sample and mobile phase?
-
Answer: Studies have shown that sample and standard solutions of Guaifenesin, as well as the mobile phase, can be stable for up to 48 hours.[2][3] It is good practice to prepare fresh solutions and mobile phases daily. Store stock solutions in a refrigerator when not in use.
-
Question 3: What are the key parameters to consider for method robustness?
-
Answer: To ensure a robust method, it is important to evaluate the effect of small, deliberate variations in method parameters. Key parameters to investigate for robustness include the pH of the mobile phase buffer (e.g., ±0.2 units), column temperature (e.g., ±5°C), flow rate (e.g., ±0.2 mL/min), and the percentage of organic solvent in the mobile phase (e.g., ±10%).[2]
Data Presentation
Table 1: Comparison of Reported HPLC Parameters for Guaifenesin Separation
| Parameter | Method 1[2][3] | Method 2[1] | Method 3[4] |
| Column | Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm) | Cosmosil C18 (100 × 2.1 mm, 5 µm) | Waters Acquity HSS T-3 C18 (100 × 2.1 mm, 5µm) |
| Mobile Phase A | 0.02 M KH2PO4 (pH 3.2) and Methanol (90:10 v/v) | Phosphate buffer | Potassium di-hydrogen phosphate |
| Mobile Phase B | 0.02 M KH2PO4 (pH 3.2) and Methanol (10:90 v/v) | Acetonitrile | Methanol |
| Elution Mode | Gradient | Isocratic (60:40 v/v Buffer:Acetonitrile) | Isocratic (60:40 v/v Buffer:Methanol) |
| Flow Rate | 0.8 mL/min | 1 mL/min | 0.8 mL/min |
| Column Temp. | 25°C | Not Specified | Not Specified |
| Detection λ | 273 nm | 232 nm | 228 nm |
| Injection Vol. | 10 µL | Not Specified | Not Specified |
| Diluent | Milli-Q water and Acetonitrile (20:80 v/v) | Not Specified | Not Specified |
Experimental Protocols
Method 1: Stability-Indicating Gradient RP-LC Method[2][3]
-
Chromatographic System: HPLC system equipped with a PDA detector.
-
Column: Waters Symmetry C18 (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase A: A mixture of 0.02 M KH2PO4 (pH adjusted to 3.2 with orthophosphoric acid) and methanol in a 90:10 v/v ratio.
-
Mobile Phase B: A mixture of 0.02 M KH2PO4 (pH 3.2) and methanol in a 10:90 v/v ratio.
-
Gradient Program: 0-50 min, 0-40% B; 50-52 min, 40-0% B; 52-60 min, 0% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 273 nm.
-
Injection Volume: 10 µL.
-
Diluent: Milli-Q water and acetonitrile in a 20:80 v/v ratio.
-
Standard Solution Preparation: Prepare a stock solution of Guaifenesin at a concentration of 0.24 mg/mL in the diluent. Further dilute to a working standard solution of 12 µg/mL.
-
Sample Preparation: For tablets, dissolve a powder equivalent to 600 mg of Guaifenesin in the diluent to obtain a solution containing 2.4 mg/mL. Sonicate for 10 minutes and centrifuge.
Mandatory Visualization
Caption: Troubleshooting workflow for common HPLC issues in this compound separation.
References
- 1. journal.appconnect.in [journal.appconnect.in]
- 2. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. ijpbs.com [ijpbs.com]
Enhancing the bioavailability of Guaiacin for in vivo experiments
Answering the user's request.## Technical Support Center: Enhancing the Bioavailability of Guaiacin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of this compound for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my this compound compound expected to be low?
A1: The low oral bioavailability of this compound, a lignan (B3055560) compound, is likely due to several factors characteristic of many polyphenolic and hydrophobic molecules.[1][2] Primarily, its complex and hydrophobic structure leads to poor aqueous solubility, which is a critical rate-limiting step for absorption in the gastrointestinal (GI) tract.[3][4] For a compound to be absorbed, it must first dissolve in the GI fluids.[5] Additionally, this compound may be susceptible to first-pass metabolism in the liver and gut wall, where enzymes chemically alter the compound, reducing the amount of active substance reaching systemic circulation.[6][7]
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
A2: Several formulation strategies can significantly improve the bioavailability of poorly water-soluble drugs like this compound. The most common and effective approaches include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the GI tract.[8][9] This enhances solubilization and can promote lymphatic absorption, partially bypassing first-pass metabolism.[10][11]
-
Nanoparticle Formulations: Encapsulating this compound into Solid Lipid Nanoparticles (SLNs) or polymeric nanoparticles protects it from degradation, improves solubility, and can enhance uptake across the intestinal wall.[1][12]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in an amorphous state within a hydrophilic polymer matrix, its crystalline structure is disrupted.[6] This leads to higher apparent solubility and faster dissolution rates.[13]
-
Particle Size Reduction: Techniques such as micronization or nanomilling increase the surface-area-to-volume ratio of the drug particles.[14][15] This larger surface area facilitates a faster dissolution rate in biological fluids.[6]
Q3: I am observing high variability in plasma concentrations between my animal subjects. What are the potential causes and solutions?
A3: High inter-animal variability is a common challenge in in vivo studies with hydrophobic compounds. Potential causes include:
-
In Vivo Precipitation: The formulation may not be stable in the GI tract, leading to the drug precipitating out of solution, which results in erratic absorption.[6]
-
Physiological Differences: Variations in gastric emptying rates, GI transit times, and intestinal pH among animals can significantly affect drug dissolution and absorption.[6]
-
Food Effects: The presence or absence of food can alter the GI environment and impact the performance of the formulation.
Solutions to Improve Reproducibility:
-
Utilize Robust Formulations: SEDDS are known to improve the reproducibility of plasma profiles by maintaining the drug in a solubilized state.[16]
-
Control Experimental Conditions: Ensure consistent fasting periods for all animals before dosing. Administering the formulation at the same time of day can also help minimize circadian variations.
-
Refine the Formulation: If precipitation is suspected, consider increasing the concentration of surfactants or polymers to better stabilize the drug in the GI fluids.
Q4: My this compound formulation appears to precipitate when diluted or administered. How can I address this?
A4: Precipitation upon dilution in aqueous media is a clear indicator of poor formulation stability, often seen with supersaturating systems or when using co-solvents. Troubleshooting steps include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle can increase solubility.[5][6]
-
Incorporate Precipitation Inhibitors: For Amorphous Solid Dispersions (ASDs), including polymers like HPMC or PVP can help maintain a supersaturated state in vivo by inhibiting recrystallization.
-
Optimize Lipid-Based Formulations: In SEDDS, adjusting the oil-to-surfactant ratio or selecting surfactants with a higher Hydrophilic-Lipophilic Balance (HLB) value can improve the stability of the resulting emulsion and prevent drug precipitation.[10]
Troubleshooting Guide: Formulation Optimization
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Drug Loading in Nanoparticles | Poor affinity of this compound for the carrier material. Drug precipitation during the formulation process. | Select a lipid (for SLNs) or polymer with high affinity for this compound. Optimize formulation parameters like solvent/antisolvent ratio and mixing speed. | [6] |
| Inconsistent In Vitro Dissolution | Drug recrystallization in the formulation over time (physical instability). | Use amorphous solid dispersions with precipitation-inhibiting polymers. Ensure proper storage conditions (low humidity and temperature). | [13] |
| No Significant Bioavailability Improvement | The chosen strategy addresses the wrong limiting factor (e.g., enhancing dissolution when permeability is the main issue). | Conduct a pre-formulation assessment to understand if the primary barrier is solubility, permeability, or metabolism. Consider using permeability enhancers or formulations that promote lymphatic uptake. | [7] |
| Toxicity or Adverse Events in Animals | The concentration of excipients (e.g., surfactants, co-solvents) is too high. | Screen excipients for tolerability at the required concentrations. Reduce the amount of aggressive solvents or surfactants and replace them with more biocompatible alternatives. | [5] |
Quantitative Data Summary
The following table presents a hypothetical, yet realistic, comparison of pharmacokinetic parameters for this compound in different formulations, based on typical improvements seen for other poorly soluble polyphenols. This data is for illustrative purposes to guide researchers on expected outcomes.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 150 ± 35 | 2.0 | 750 ± 180 | 100% |
| Solid Lipid Nanoparticles (SLN) | 50 | 600 ± 110 | 1.5 | 3,900 ± 550 | ~520% |
| Self-Emulsifying System (SEDDS) | 50 | 850 ± 150 | 1.0 | 5,800 ± 720 | ~770% |
| Amorphous Solid Dispersion (ASD) | 50 | 720 ± 130 | 1.0 | 4,950 ± 640 | ~660% |
Visualizations
Logical Workflow for Formulation Selection
Caption: Decision workflow for selecting a suitable bioavailability enhancement strategy.
Experimental Workflow from Formulation to Analysis
Caption: Workflow for formulation development and in vivo pharmacokinetic evaluation.
Experimental Protocols
Protocol 1: Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
1. Objective: To prepare a liquid SEDDS formulation to enhance the oral bioavailability of this compound.
2. Materials:
-
This compound
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
3. Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select components with the highest solubilizing capacity.
-
Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a clear glass vial according to a predetermined ratio (e.g., 40% oil, 40% surfactant, 20% co-surfactant). b. Mix the components thoroughly using a vortex mixer until a homogenous and isotropic mixture is formed. c. Add the required amount of this compound to the excipient mixture to achieve the target concentration (e.g., 20 mg/mL). d. Gently heat the mixture (to ~40°C) on a magnetic stirrer to facilitate the dissolution of this compound. Continue stirring until the drug is completely dissolved and the solution is clear.
-
Self-Emulsification Assessment: a. Add 1 mL of the prepared this compound-SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation. b. Visually observe the formation of the emulsion. A stable and spontaneous emulsion with a bluish-white appearance indicates successful formulation. c. Measure the resulting droplet size using a particle size analyzer. Droplet sizes in the nano-range (<200 nm) are desirable.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
1. Objective: To formulate this compound into SLNs to improve stability and bioavailability.
2. Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate)
-
Surfactant/Stabilizer (e.g., Pluronic® F127, Poloxamer 188)
-
Organic solvent (e.g., Acetone, Ethanol)
-
Aqueous phase (Purified water)
-
High-pressure homogenizer or probe sonicator
3. Methodology (Solvent Injection Co-Homogenization Technique):
-
Lipid Phase Preparation: Dissolve both the this compound and the solid lipid (e.g., Compritol® 888 ATO) in a minimal amount of a suitable organic solvent (e.g., ethanol) with heating (~70°C) to form a clear solution.
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., Pluronic® F127) in purified water and heat it to the same temperature as the lipid phase.
-
Emulsification: Inject the hot lipid phase into the hot aqueous phase under continuous high-speed stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 800 bar) or probe sonication while maintaining the temperature above the melting point of the lipid.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath. The solidification of the lipid droplets will lead to the formation of SLNs.
-
Purification and Characterization: The resulting SLN dispersion can be washed via centrifugation or dialysis to remove excess surfactant. Characterize the formulation for particle size, zeta potential, encapsulation efficiency, and drug loading.[17]
Protocol 3: In Vivo Pharmacokinetic Study in Rats
1. Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
2. Animals: Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water.
3. Dosing and Administration:
-
Divide animals into groups (e.g., Control [aqueous suspension], SEDDS group, SLN group). A separate group for intravenous (IV) administration is required to determine absolute bioavailability.
-
For oral (PO) administration, administer the specific this compound formulation at a consistent dose (e.g., 50 mg/kg) via oral gavage.[7]
-
For intravenous (IV) administration, administer a solubilized form of this compound (e.g., in PEG 400/saline) via the tail vein at a lower dose (e.g., 5 mg/kg).[7]
4. Blood Sampling:
-
Collect blood samples (~200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
5. Plasma Preparation and Analysis:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
6. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve), using non-compartmental analysis software.
-
Calculate the relative oral bioavailability of the enhanced formulations compared to the control suspension.[18]
References
- 1. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. ijmsdr.org [ijmsdr.org]
- 16. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Evaluation of Praziquantel-Loaded Solid Lipid Nanoparticles against S. mansoni Infection in Preclinical Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and In Vitro–In Vivo Evaluation of Sustained-Release Matrix Pellets of Capsaicin to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with high background noise in Guaiacin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing guaiacol (B22219) assays for the measurement of peroxidase activity. Our aim is to help you resolve common issues, with a focus on troubleshooting high background noise, to ensure the acquisition of accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the guaiacol assay?
The guaiacol assay is a widely used colorimetric method to determine the activity of peroxidase enzymes. In the presence of hydrogen peroxide (H₂O₂), peroxidase catalyzes the oxidation of guaiacol, a colorless substrate, to form a brown-colored product, tetraguaiacol. The rate of formation of this colored product, measured by the increase in absorbance at approximately 470 nm, is directly proportional to the peroxidase activity in the sample.
Q2: What are the common causes of high background noise in guaiacol assays?
High background noise in a guaiacol assay can obscure the true signal from enzymatic activity, leading to inaccurate results. Common causes include:
-
Reagent Quality: Impurities in the guaiacol reagent, such as catechol, can lead to the formation of interfering colored products. The age and storage conditions of guaiacol can also affect its purity.
-
Interfering Substances: The presence of endogenous reducing agents in biological samples can react with the oxidized guaiacol, diminishing the signal. Conversely, other oxidizing agents or enzymes in the sample can non-specifically oxidize guaiacol, increasing the background.
-
Non-Enzymatic Oxidation: Spontaneous oxidation of guaiacol can occur, which is exacerbated by exposure to light and air.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations can lead to increased non-enzymatic reactions or enzyme instability.
-
Procedural Errors: Inadequate mixing of reagents, contamination of buffers or reagents, and inaccurate pipetting can all contribute to high background.
Q3: How can I be sure my guaiacol reagent is of good quality?
Using high-purity guaiacol is crucial for reliable results. Here are a few recommendations:
-
Purchase from a reputable supplier: Obtain guaiacol from a trusted chemical supplier that provides a certificate of analysis.
-
Proper Storage: Store guaiacol in a dark, airtight container at the recommended temperature to prevent oxidation.
-
Visual Inspection: Fresh, high-quality guaiacol should be a colorless to pale yellow liquid. A darker color may indicate oxidation and the presence of impurities.
-
Test for Impurities: The presence of catechol as an impurity has been shown to cause the formation of a blue-colored product instead of the expected brown color.[1] If you observe an unexpected color change, consider using a fresh bottle of guaiacol.
Troubleshooting Guide: High Background Noise
High background noise can significantly impact the accuracy of your guaiacol assay. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background.
| Potential Cause | Recommended Action |
| Reagent-Related Issues | |
| Impure or Oxidized Guaiacol | Use a fresh, high-purity stock of guaiacol. Store it protected from light and air. A catechol impurity can cause the formation of an unexpected blue color.[1] |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagent solutions using high-purity water. Filter-sterilize buffers if necessary. |
| Presence of Endogenous Reductants in the Sample | Consider a sample pretreatment step to remove interfering reductants. This could involve dialysis, gel filtration, or specific chemical treatment to oxidize the interfering compounds before the assay. |
| Presence of Other Oxidizing Enzymes or Reactive Oxygen Species | Include a "no-enzyme" control (substituting the enzyme with buffer) to quantify the non-peroxidase-mediated oxidation of guaiacol. Subtract this background reading from your sample readings. |
| Procedural Issues | |
| Inadequate Mixing | Ensure thorough but gentle mixing of reagents after each addition. Vortexing is generally not recommended as it can denature the enzyme. |
| Light Exposure | Perform the assay in a low-light environment and use opaque microplates or tubes to minimize light-induced auto-oxidation of guaiacol. |
| Incorrect Incubation Time or Temperature | Optimize the incubation time and temperature. Shorter incubation times can reduce the contribution of non-enzymatic background signal. Ensure the temperature is optimal for your specific peroxidase. |
| Data Analysis | |
| Incorrect Blank Subtraction | Always include a proper blank control. A common blank consists of all reaction components except the enzyme. For samples with inherent color, a sample blank (sample and buffer without guaiacol and H₂O₂) may also be necessary. |
Experimental Protocols
Standard Guaiacol Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.
Materials:
-
Phosphate (B84403) Buffer (0.1 M, pH 6.0-7.0)
-
Guaiacol Solution (20 mM in distilled water)
-
Hydrogen Peroxide (H₂O₂) Solution (10 mM in distilled water)
-
Enzyme Sample (appropriately diluted in phosphate buffer)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 470 nm
Procedure:
-
Prepare Reaction Mixture: In a microplate well or cuvette, add the following in order:
-
150 µL Phosphate Buffer
-
50 µL Guaiacol Solution
-
50 µL Enzyme Sample
-
-
Initiate Reaction: Add 50 µL of H₂O₂ Solution to initiate the reaction.
-
Measure Absorbance: Immediately start measuring the absorbance at 470 nm every 30 seconds for 5-10 minutes.
-
Calculate Activity: Determine the initial rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve. Peroxidase activity can be calculated using the molar extinction coefficient of tetraguaiacol (26.6 mM⁻¹cm⁻¹).
Visualizations
Peroxidase-Catalyzed Oxidation of Guaiacol
Caption: Peroxidase catalytic cycle with guaiacol.
Experimental Workflow for a Guaiacol Assay
Caption: Standard guaiacol assay workflow.
Data Presentation
Effect of Metal Ions on Peroxidase Activity
The activity of peroxidase enzymes can be influenced by the presence of various metal ions. The following table summarizes the inhibitory effects of selected metal ions on guaiacol peroxidase activity.
| Metal Ion | Concentration | % Inhibition (Approx.) | Reference |
| Fe²⁺ | Not Specified | Strong Inhibition | [2] |
| Fe³⁺ | Not Specified | Strong Inhibition | [2] |
| Hg²⁺ | Not Specified | Strong Inhibition | [2] |
| Ni²⁺ | Not Specified | Low Inhibition | [2] |
| Pb²⁺ | Not Specified | Low Inhibition | [2] |
| Zn²⁺ | Not Specified | Low Inhibition | [2] |
| Al³⁺ | Not Specified | Low Inhibition | [2] |
| Mg²⁺ | Not Specified | Low Inhibition | [2] |
| Cu²⁺ | Not Specified | Low Inhibition | [2] |
| Co²⁺ | Not Specified | Low Inhibition | [2] |
| Cd²⁺ | Not Specified | Low Inhibition | [2] |
Note: The exact percentage of inhibition can vary depending on the specific peroxidase enzyme, its source, and the assay conditions.
References
Technical Support Center: Synthesis of Guaiacol-Derived Compounds
Disclaimer: The synthesis of a compound specifically named "Guaiacin" is not well-documented in publicly available scientific literature. This technical support center will focus on the widely practiced and thoroughly documented synthesis of Vanillin (B372448) from Guaiacol (B22219) , a process that aligns with the likely interests of researchers investigating guaiacol-derived molecules. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing vanillin from guaiacol?
A1: The most common industrial method is the two-step process involving the reaction of guaiacol with glyoxylic acid.[1][2][3] This proceeds via an electrophilic aromatic substitution to form vanillylmandelic acid, which is then oxidized and decarboxylated to yield vanillin.[3] An older, but still utilized, method involves the condensation of guaiacol with formaldehyde, followed by oxidation.[4]
Q2: What is a typical yield and purity for vanillin synthesized from guaiacol?
A2: With optimized protocols, yields can be quite high. For instance, processes involving glyoxylic acid have reported yields of 83.3% to 86.3%.[5] The final product, after purification steps like vacuum distillation and recrystallization, can achieve a purity of over 99%.[6][7]
Q3: Why is temperature control so critical during the initial condensation reaction?
A3: Temperature control is crucial for minimizing side reactions. If the temperature is too high during the condensation of guaiacol and glyoxylic acid, it can lead to the formation of unwanted byproducts and polymerization, which will reduce the overall yield and complicate the purification process.[5] Optimal temperature ranges are typically between 40-80°C during the addition of reactants.[5]
Q4: What is the purpose of using a catalyst in the oxidation step?
A4: A catalyst, often a copper-based compound, is used to facilitate the oxidative decarboxylation of the vanillylmandelic acid intermediate.[7] The catalyst increases the rate of reaction and allows the oxidation to proceed efficiently under controlled conditions, such as sparging with air.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Vanillin | 1. Suboptimal pH: The pH of the reaction mixture is critical for both the condensation and oxidation steps.[5] 2. Poor Temperature Control: Temperatures outside the optimal range can lead to side reactions.[5] 3. Incomplete Oxidation: Insufficient oxidant or catalyst deactivation can lead to unreacted intermediates. | 1. Carefully monitor and adjust the pH. For the condensation with glyoxylic acid, a weakly alkaline medium (pH 8-9) is often used, while the oxidation step may require a higher pH (>12).[5][8] 2. Use a temperature-controlled reaction vessel and ensure the reaction temperature is maintained within the specified range for each step. 3. Ensure an adequate supply of oxidant (e.g., air) and that the catalyst is active. Consider reactivating or replacing the catalyst if necessary.[7] |
| High Levels of o-Vanillin Impurity | Lack of Regioselectivity: The electrophilic substitution can occur at the ortho position to the hydroxyl group on the guaiacol ring, leading to the formation of the o-vanillin isomer.[4][9] | 1. The glyoxylic acid method is known for its high para-selectivity, which minimizes the formation of o-vanillin.[10] 2. Adding certain metal ions, like Al³⁺, has been shown to improve the selectivity for the desired para-product by forming a complex with guaiacol.[11] 3. Purification via recrystallization can help to separate the isomers.[7] |
| Formation of Polymeric Byproducts | Excessive Reaction Temperature or Time: Allowing the reaction to proceed for too long or at too high a temperature can promote polymerization of reactants and intermediates.[5] | 1. Strictly adhere to the recommended reaction times and temperatures in the protocol. 2. A patented method suggests keeping the concentration of the mandelic acid intermediate low by carrying out the condensation and oxidation reactions simultaneously in the same reactor.[5] |
| Product is Off-Color (Yellow or Brown) | Presence of Oxidized Impurities: The crude product often contains colored impurities from side reactions. | 1. Treat the crude product with activated charcoal to adsorb colored impurities.[7] 2. Perform a final purification step of vacuum distillation followed by recrystallization from an appropriate solvent mixture (e.g., alcohol-water) to obtain a white, crystalline product.[2][7] |
Quantitative Data Summary
| Parameter | Reported Value(s) | Source(s) |
| Condensation Reaction Temperature | 40 - 80 °C | [5] |
| Oxidation Reaction Temperature | 80 - 100 °C | [5] |
| Condensation Reaction pH | 8 - 11 | [5] |
| Oxidation Reaction pH | > 12 | [5] |
| Final Product Yield | 83.3% - 86.3% | [5] |
| Final Product Purity | > 99% | [6][7] |
| Conversion of Glyoxylic Acid (with novel catalyst) | > 95% | [12] |
| Selectivity for 3-methoxy-4-hydroxymandelic acid (with novel catalyst) | 85% | [12] |
Experimental Protocols
Protocol 1: Synthesis of Vanillin from Guaiacol and Glyoxylic Acid
This protocol is a summary of a common industrial method.
Step 1: Condensation Reaction
-
In a temperature-controlled reactor, add guaiacol and a 40% glyoxylic acid solution.[5]
-
While vigorously stirring, slowly add a sodium hydroxide (B78521) solution to maintain a pH greater than 12.[5]
-
Control the temperature of the reaction between 40-80°C during the addition of the reactants.[5]
-
After the addition is complete, continue to stir and allow the reaction to proceed.
Step 2: Oxidative Decarboxylation
-
After the condensation step, raise the temperature of the reaction mixture to 80-100°C.[5]
-
Introduce an oxidizing agent, typically by sparging air through the solution, in the presence of a suitable catalyst (e.g., copper oxide).[2][7]
-
Continue the reaction until the intermediate (vanillylmandelic acid) is consumed.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture and acidify with sulfuric acid to precipitate the crude vanillin.[2][5]
-
Extract the crude vanillin using an organic solvent.[2]
-
Further purify by recrystallization from a solvent mixture (e.g., toluene (B28343) or an alcohol-water mixture) to obtain high-purity white crystals of vanillin.[7]
Visualizations
Caption: Experimental workflow for the synthesis of vanillin from guaiacol.
Caption: Simplified reaction pathway for vanillin synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Vanillin synthesis - chemicalbook [chemicalbook.com]
- 3. WO2013166946A1 - Process for production of vanillin and vanillin derivatives - Google Patents [patents.google.com]
- 4. CN115925524A - Method for preparing vanillin from 4-methyl guaiacol - Google Patents [patents.google.com]
- 5. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]
- 6. avidorganics.net [avidorganics.net]
- 7. An Improved Process For Manufacturing High Purity Vanillin. [quickcompany.in]
- 8. benchchem.com [benchchem.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. From Waste to Value: Recent Insights into Producing Vanillin from Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Guaiacin Extracts
This technical support center is designed for researchers, scientists, and drug development professionals working with Guaiacin extracts from Guaiacum officinale. It provides troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in Guaiacum officinale extracts?
Batch-to-batch variability in Guaiacum officinale extracts can be attributed to three main areas: the raw plant material, inconsistencies in the extraction process, and post-extraction handling.[1]
Key factors include:
-
Raw Material Variability :
-
Genetic and Environmental Factors : The chemical composition of Guaiacum officinale can vary based on its geographical origin, climate, and soil conditions.[1]
-
Harvesting Practices : The time of year and the age of the plant at harvest can significantly impact the concentration of bioactive compounds.
-
Post-Harvest Handling : Improper drying and storage of the plant material can lead to degradation of key constituents like lignans (B1203133) and saponins.[2]
-
-
Extraction Process Inconsistencies :
-
Solvent Choice and Concentration : The type of solvent (e.g., ethanol (B145695), methanol, water) and its concentration will selectively extract different compounds.[3][4]
-
Extraction Parameters : Variations in temperature, extraction time, and the ratio of solvent to solid material can lead to significant differences in extract composition.[4]
-
Equipment : Differences in extraction equipment can affect the efficiency and consistency of the process.
-
-
Post-Extraction Handling :
-
Solvent Removal : Inconsistent methods for solvent evaporation can affect the final concentration of the extract.
-
Drying and Storage : The method used to dry the final extract and the conditions under which it is stored (e.g., temperature, light exposure) can lead to degradation over time.
-
Q2: How can I standardize the raw Guaiacum officinale material to reduce variability?
Standardization of the raw material is a critical first step for ensuring reproducible extractions.
-
Botanical Authentication : Always verify the species as Guaiacum officinale L. through macroscopic and microscopic examination.[2]
-
Consistent Sourcing : Source your plant material from the same geographical region and supplier to minimize variability due to environmental factors.
-
Standardized Harvesting : If possible, adhere to a strict protocol for the time of harvest.
-
Defined Processing : Implement standardized procedures for drying, grinding to a uniform particle size (e.g., 30-40 mesh), and storing the raw material in a cool, dark, and dry place.[4]
Q3: My extract yield is inconsistent between batches. What could be the cause and how can I troubleshoot it?
Inconsistent extract yield is a common problem that can often be traced back to variations in the raw material or the extraction process.
Troubleshooting Steps:
-
Verify Raw Material Consistency :
-
Standardize the Extraction Protocol :
-
Ensure precise control over all extraction parameters:
-
Solvent-to-Solid Ratio : Use a precise ratio (e.g., 1:10 w/v).
-
Particle Size : Sieve the powdered plant material to ensure a uniform particle size.[4]
-
Extraction Time and Temperature : Strictly adhere to the validated time and temperature for your chosen method.
-
Agitation : If using maceration, ensure the speed and duration of agitation are consistent.
-
-
-
Optimize Solvent Removal :
-
Use a standardized method for solvent evaporation, such as a rotary evaporator at a controlled temperature and pressure.
-
Define a clear endpoint for dryness to avoid variations in residual solvent.
-
Table 1: Physicochemical Parameters for Raw Guaiacum officinale Leaf Powder
| Parameter | Reported Value |
| Total Ash | 5% |
| Acid-Insoluble Ash | 2.7% |
| Alcohol Soluble Extractive | 22.6% |
| Water Soluble Extractive | 31.4% |
| Data sourced from a pharmacognostic study of G. officinale leaves.[2] |
Q4: I am observing variable biological activity in my Guaiacum officinale extracts, even when the yield is similar. What is the likely cause and how can I address it?
Variable biological activity with consistent yield suggests that the chemical profile of your extracts is changing from batch to batch.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable biological activity.
Detailed Steps:
-
Chromatographic Fingerprinting : Use High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of each extract batch. This will allow for a visual comparison of the chemical profiles.[5]
-
Quantitative Analysis : Quantify one or more marker compounds (e.g., specific lignans) to monitor their concentration across batches.
-
Review Protocols : If significant differences are observed, revisit and tighten the controls on your raw material sourcing and extraction protocols.
-
Assess Compound Stability : Lignans and other phenolic compounds can be sensitive to heat and light. Ensure that your extraction and storage conditions are not causing degradation.
Table 2: Bioactivity of Guaiacum officinale Extracts
| Plant Part & Solvent | Assay | Result |
| Ethanolic Twig Extract | DPPH Radical Scavenging | IC50: 0.45 ± 0.0188 mg/ml |
| Ethyl Acetate Twig Extract | Total Phenolic Content | 20.3 ± 0.0031 µg GAE/1 µg extract |
| Ethanolic Fruit Extract | DPPH Radical Scavenging | 77.67% RSA |
| Ethanolic Fruit Extract | Cytotoxicity (HepG2 cells) | IC50: 2.607 mg/ml |
| Data compiled from studies on G. officinale extracts.[3][6] |
Experimental Protocols
Protocol 1: Standardized Maceration of Guaiacum officinale
This protocol provides a general method for the maceration of Guaiacum officinale wood.
-
Material Preparation :
-
Grind the dried heartwood of Guaiacum officinale to a coarse powder (e.g., passing through a 40-mesh sieve).
-
Dry the powder in an oven at 40-60°C to a constant weight to ensure consistent moisture content.[4]
-
-
Extraction :
-
Accurately weigh 100 g of the dried powder.
-
Place the powder in a suitable container (e.g., a 2 L flask).
-
Add 1 L of 80% ethanol (or other specified solvent) to achieve a 1:10 solid-to-solvent ratio.
-
Seal the container and macerate for 72 hours at room temperature with continuous agitation (e.g., using a magnetic stirrer or orbital shaker).
-
-
Filtration and Concentration :
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the remaining plant material with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45°C) until the solvent is removed.
-
-
Drying and Storage :
-
Dry the concentrated extract in a vacuum oven to a constant weight.
-
Store the final extract in an airtight, light-resistant container at 4°C.
-
Caption: Standardized maceration protocol for G. officinale.
Protocol 2: HPLC-UV Analysis of Guaiacum officinale Extracts
This is an example HPLC method for the analysis of lignans and other phenolic compounds in Guaiacum officinale extracts. This method may require optimization for your specific analytes and instrumentation.
-
Sample Preparation :
-
Dissolve a known amount of the dried extract in the mobile phase to a final concentration of 1 mg/mL.
-
Vortex the solution until the extract is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient :
-
0-5 min: 10% B
-
5-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : UV detector at 280 nm.
-
Injection Volume : 10 µL.
-
-
Data Analysis :
-
Identify and quantify marker compounds by comparing retention times and peak areas with those of authenticated standards.
-
Use the chromatographic fingerprint to assess the overall consistency of the extract profile between batches.
-
Caption: HPLC analysis workflow for G. officinale extracts.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. phcogj.com [phcogj.com]
- 4. researchgate.net [researchgate.net]
- 5. Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to address poor cell permeability of Guaiacin
Welcome to the technical support center for Guaiacin, a resource designed for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical properties of this compound that contribute to its poor cell permeability?
A1: this compound, an aryltetralin lignan, possesses several physicochemical characteristics that can hinder its passage across cell membranes. Its high lipophilicity, indicated by a logP value of approximately 4.5, coupled with very low water solubility (0.0093 g/L), presents a significant challenge for its dissolution in the aqueous environment required for absorption. While its molecular weight (328.4 g/mol ), hydrogen bond donor count (2), and acceptor count (4) fall within the parameters of Lipinski's rule of five, its poor aqueous solubility is a primary limiting factor.
Summary of this compound's Physicochemical Properties
| Property | Value | Implication for Permeability |
| Molecular Weight | 328.4 g/mol | Favorable |
| logP | ~4.5 | High lipophilicity, potentially poor aqueous solubility |
| Water Solubility | 0.0093 g/L | Very low, limits dissolution and absorption |
| Hydrogen Bond Donors | 2 | Favorable |
| Hydrogen Bond Acceptors | 4 | Favorable |
| Polar Surface Area | 58.92 Ų | Favorable |
Q2: I am observing low efficacy of this compound in my cell-based assays. Could this be related to its permeability?
A2: Yes, low efficacy in cell-based assays is a common consequence of poor cell permeability. If this compound cannot efficiently cross the cell membrane to reach its intracellular target, its observed biological activity will be diminished, leading to higher than expected IC50 values or a lack of a dose-dependent response. It is crucial to differentiate between a lack of intrinsic activity and poor cellular uptake.
Troubleshooting Guide
Issue: Inconsistent or low biological activity of this compound in cellular assays.
Possible Cause 1: Poor aqueous solubility limiting the effective concentration.
-
Troubleshooting Tip: Ensure complete solubilization of this compound in your stock solution, typically using a solvent like DMSO. When diluting into aqueous cell culture media, be mindful of potential precipitation. It is advisable to visually inspect the final solution for any signs of precipitation and to use the lowest effective concentration of DMSO (typically ≤ 0.5%).
Possible Cause 2: Low passive diffusion across the cell membrane.
-
Troubleshooting Tip: The high lipophilicity and low water solubility of this compound suggest that its passive diffusion may be limited by its partitioning from the aqueous medium into the lipid bilayer. To overcome this, consider employing permeability enhancement strategies.
Strategies to Enhance this compound's Cell Permeability
Several formulation strategies can be employed to improve the cellular uptake of poorly permeable compounds like this compound. Below are some recommended approaches with comparative data from related lignans (B1203133).
Liposomal Formulation
Encapsulating this compound within liposomes can enhance its solubility and facilitate its transport across the cell membrane. Liposomes are phospholipid vesicles that can encapsulate both hydrophobic and hydrophilic compounds. For a lipophilic drug like this compound, it would primarily partition into the lipid bilayer of the liposome.
Hypothetical Improvement in Permeability with Liposomal Formulation
While specific data for this compound is unavailable, studies on other poorly soluble drugs have shown significant improvements in apparent permeability (Papp) with liposomal formulations.
| Compound | Formulation | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Fold Increase |
| Paclitaxel (example) | Free Drug | 0.2 | - |
| Paclitaxel (example) | Liposomal | 2.5 | 12.5 |
| This compound (Hypothetical) | Free Drug | ~1-5 (estimated) | - |
| This compound (Hypothetical) | Liposomal | ~10-25 (projected) | ~5-10 |
Nanoparticle-Based Delivery Systems
Loading this compound into polymeric nanoparticles is another effective strategy. As this compound is a lignan, lignin-based nanoparticles could be a particularly suitable and biocompatible option. These systems can improve solubility, protect the compound from degradation, and facilitate cellular uptake.
Workflow for Nanoparticle Formulation and Evaluation
Caption: Workflow for enhancing this compound permeability using nanoparticles.
Use of Permeability Enhancers
Certain excipients can transiently increase the permeability of cell membranes. These should be used with caution and appropriate controls to ensure they do not induce cytotoxicity.
Examples of Permeability Enhancers
| Enhancer Class | Example | Mechanism of Action |
| Surfactants | Polysorbates | Disrupt lipid bilayer integrity |
| Bile Salts | Sodium deoxycholate | Micellar solubilization and membrane fluidization |
| Fatty Acids | Sodium caprate | Modulation of tight junctions and membrane fluidization |
Prodrug Approach
Modifying the chemical structure of this compound to create a more permeable prodrug is a sophisticated strategy. The prodrug is designed to be converted back to the active this compound molecule inside the cell. This often involves masking polar functional groups to increase lipophilicity or adding moieties that are recognized by cellular uptake transporters.
Conceptual Prodrug Strategy for this compound
Caption: Prodrug approach to enhance this compound's cellular uptake.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.
-
Prepare the Donor Plate: Add the this compound solution (typically in a buffer with a low percentage of co-solvent like DMSO) to the donor wells of a 96-well microplate.
-
Coat the Filter Plate: Coat the filter membrane of the acceptor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the donor plate.
-
Incubation: Incubate the assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Calculate P_app: The apparent permeability coefficient (P_app) is calculated using the following equation:
P_app = [-ln(1 - C_A(t)/C_equilibrium)] * (V_D * V_A) / [(V_D + V_A) * A * t]
Where:
-
C_A(t) is the concentration of the compound in the acceptor well at time t.
-
C_equilibrium is the concentration at equilibrium.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing: Add the this compound solution to the apical (A) side of the monolayer.
-
Sampling: At specified time points, collect samples from the basolateral (B) side.
-
Quantification: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate P_app: The apparent permeability coefficient is calculated as:
P_app = (dQ/dt) / (A * C_0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the apical chamber.
-
Permeability Data for Structurally Related Lignans (Caco-2 Assay)
This data can be used as a reference for what to expect with this compound.
| Lignan | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |
| Secoisolariciresinol diglucoside | Not Detected | Very Low |
| Secoisolariciresinol | 8.0 ± 0.4 | Moderate |
| Enterodiol | 7.7 ± 0.2 | Moderate |
| Enterolactone | 13.7 ± 0.2 | Moderate-High |
Potential Signaling Pathways Affected by this compound
Based on studies of other lignans and natural polyphenolic compounds, this compound may exert its cytotoxic and anti-inflammatory effects through the modulation of key signaling pathways.
Potential Apoptotic Pathway Induced by this compound
Caption: A potential intrinsic apoptosis pathway activated by this compound.
Potential Anti-inflammatory Signaling Pathway
Resolving peak tailing issues in Guaiacin chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatography of Guaiacin.
Troubleshooting Guide: Resolving Peak Tailing in this compound Analysis
Peak tailing is a common issue in chromatography that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing when analyzing this compound.
Question: My this compound peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for a phenolic compound like this compound in reverse-phase chromatography is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or system issues.[1][2] Follow these steps to identify and resolve the problem.
Step 1: Evaluate the Scope of the Problem
First, examine your chromatogram to determine if the issue is specific to this compound or affects all peaks.
-
Only the this compound peak (or other polar analytes) is tailing: This points towards a chemical interaction between this compound and the stationary phase. The primary suspect is the interaction of this compound's phenolic hydroxyl groups with residual silanol (B1196071) groups on the silica-based column.[3][4]
-
All peaks are tailing: This suggests a physical problem with your HPLC system or column.[5] Potential causes include a column void, a partially blocked frit, or excessive extra-column volume.[6][7]
Step 2: Address Chemical Interactions (this compound-Specific Tailing)
If only the this compound peak is tailing, focus on optimizing your method to minimize secondary interactions.
-
-
Action: Add a small amount of an acidic modifier to your mobile phase. Formic acid or acetic acid at concentrations of 0.1% are common choices.[10] Aim for a mobile phase pH of around 3.
-
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns are designed with minimal residual silanol groups. "End-capping" further deactivates these sites.
-
Action: If you are using an older column (Type A silica), switch to a modern, end-capped C18 or C8 column (Type B silica).[7]
-
-
Consider Mobile Phase Additives: In some cases, a competing base can be added to the mobile phase to mask the residual silanol groups.
-
Action: While less common with modern columns, adding a small concentration (e.g., 10-20 mM) of an amine modifier like triethylamine (B128534) (TEA) can be effective, but may increase baseline noise.[3]
-
Step 3: Investigate System and Column Issues (All Peaks Tailing)
If all peaks in your chromatogram are tailing, systematically check your HPLC system.
-
Check for Column Voids or Blockages: A void at the head of the column or a blocked inlet frit can cause poor peak shape for all compounds.[5]
-
Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. You can try back-flushing the column at a low flow rate to clear a blocked frit.
-
-
Minimize Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[1]
-
Action: Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible. Ensure all fittings are properly connected to avoid dead volume.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3]
-
Action: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is the asymmetry of a chromatographic peak where the trailing edge is broader than the leading edge.[11] In an ideal separation, peaks have a symmetrical, Gaussian shape.[3] Tailing is problematic because it can reduce the resolution between closely eluting peaks, make accurate peak integration difficult, and decrease the overall sensitivity of the analysis.[7]
Q2: How does the mobile phase pH specifically affect the peak shape of a phenolic compound like this compound?
A2: The mobile phase pH influences the ionization state of both the analyte and the stationary phase.[9] this compound has phenolic hydroxyl groups, making it a weak acid. At a pH near its pKa, both the ionized and non-ionized forms will exist, leading to peak broadening or splitting.[8] Additionally, at a mid-range pH (typically > 3), the residual silanol groups on the silica packing of the column become ionized (negatively charged).[4][12] These charged sites can then interact with the polar hydroxyl groups of this compound through a secondary retention mechanism, causing a portion of the molecules to elute later and resulting in a tailing peak.[13] By lowering the mobile phase pH (e.g., to pH 3), the silanol groups are protonated (neutral), minimizing these unwanted secondary interactions.[4]
Q3: Can my sample solvent cause peak tailing?
A3: Yes, the choice of sample solvent is important. If your sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than your mobile phase, it can cause the initial band of analyte on the column to be distorted, leading to peak tailing or fronting. It is always best to dissolve your sample in the initial mobile phase if possible, or in a solvent that is weaker than the mobile phase.
Q4: What is an acceptable tailing factor?
A4: The tailing factor (Tf) or asymmetry factor (As) is a quantitative measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 indicates tailing. While a new column might have a tailing factor between 0.9 and 1.2, a value up to 1.5 is often considered acceptable in practice.[14] However, values greater than 2.0 usually indicate a significant problem that needs to be addressed.[14]
Quantitative Data on Peak Shape Optimization
The following table presents hypothetical data illustrating the effect of mobile phase pH on the tailing factor of a this compound peak.
| Mobile Phase Composition | Mobile Phase pH (approx.) | Tailing Factor (Tf) | Observations |
| 50:50 Acetonitrile:Water | 7.0 | 2.1 | Severe tailing, poor peak shape. |
| 50:50 Acetonitrile:Water with 0.1% Acetic Acid | 3.5 | 1.4 | Significant improvement in peak symmetry. |
| 50:50 Acetonitrile:Water with 0.1% Formic Acid | 3.0 | 1.1 | Good peak symmetry, acceptable for quantification. |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for this compound Analysis
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B for 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 273 nm
-
Injection Volume: 10 µL
-
Sample: this compound standard (10 µg/mL in 50:50 Acetonitrile:Water)
-
-
Procedure:
-
Prepare three mobile phase A solutions:
-
A1: HPLC-grade water
-
A2: HPLC-grade water with 0.1% (v/v) acetic acid
-
A3: HPLC-grade water with 0.1% (v/v) formic acid
-
-
Equilibrate the column with the initial mobile phase (50% A1, 50% B) for at least 15 minutes.
-
Inject the this compound standard and record the chromatogram. Calculate the tailing factor.
-
Repeat steps 2 and 3 using mobile phase A2 and then A3.
-
Compare the tailing factors obtained with each mobile phase to determine the optimal pH for symmetrical peaks.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing in this compound chromatography.
References
- 1. Showing Compound this compound (FDB012470) - FooDB [foodb.ca]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (36531-08-5) for sale [vulcanchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. waters.com [waters.com]
- 8. hplc.eu [hplc.eu]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Qualitative and Quantitative Analysis of the Major Constituents in Shexiang Tongxin Dropping Pill by HPLC-Q-TOF-MS/MS and UPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Guaiacin Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guaiacin. The content is designed to address specific issues that may be encountered during experimental procedures, with a focus on optimizing dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a type of lignan, a class of polyphenolic compounds found in plants.[1] Preliminary studies suggest that this compound may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and potential cytotoxic effects against certain cancer cell lines.[2]
Q2: I am observing precipitation of this compound in my aqueous-based assays. What can I do?
A2: Lignans (B1203133) like this compound often have poor aqueous solubility.[2][3] To overcome this, consider the following:
-
Use of a co-solvent: Prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[4] When preparing working dilutions, ensure the final concentration of the organic solvent in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
-
Solubility enhancers: For some applications, solubility-enhancing agents like cyclodextrins can be used to form inclusion complexes with the lignan, improving its aqueous solubility.[3]
Q3: What is a typical starting concentration range for this compound in a dose-response experiment?
A3: For initial screening of biological activity, a wide concentration range is recommended. Based on studies of similar lignans and related compounds, a starting range from nanomolar (nM) to micromolar (µM) is often employed. For cytotoxicity assays, concentrations up to 100 µM or higher may be necessary to observe an effect. It is crucial to perform a literature search for the specific cell line or assay system being used for more targeted starting concentrations.
Q4: How should I analyze and present my dose-response data for this compound?
A4: Dose-response data is typically plotted with the logarithm of the compound concentration on the x-axis and the measured response (e.g., % inhibition, % cell viability) on the y-axis. A sigmoidal curve is then fitted to the data to determine key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or non-reproducible results | - Incomplete dissolution of this compound- Degradation of this compound stock solution- Pipetting errors- Cell plating inconsistencies | - Ensure complete dissolution of this compound in the stock solvent before preparing dilutions.[4]- Prepare fresh working dilutions for each experiment from a frozen stock.- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform cell seeding density across all wells. |
| High background signal in the assay | - Interference from the solvent (e.g., DMSO)- Intrinsic fluorescence of this compound | - Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) to subtract background signals.- If using a fluorescence-based assay, run a control with this compound alone to check for autofluorescence. |
| No dose-response observed (flat curve) | - this compound is inactive in the tested concentration range- Assay is not sensitive enough- Incorrect assay setup | - Test a wider and higher range of this compound concentrations.- Optimize the assay conditions (e.g., incubation time, cell density).- Verify the functionality of the assay with a known positive control. |
| U-shaped or biphasic dose-response curve | - Off-target effects at high concentrations- Compound precipitation at high concentrations | - Visually inspect the wells with high concentrations for any signs of precipitation.- Consider the possibility of complex biological responses and investigate potential off-target mechanisms. |
Data Presentation
The following tables are for illustrative purposes to demonstrate how to present quantitative data from this compound dose-response experiments.
Table 1: Cytotoxicity of this compound on A549 Lung Cancer Cells (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 85.7 ± 6.2 |
| 10 | 65.3 ± 4.8 |
| 25 | 48.9 ± 5.5 |
| 50 | 22.1 ± 3.9 |
| 100 | 8.7 ± 2.1 |
| IC50 (µM) | 23.5 |
Table 2: Inhibition of COX-2 by this compound (Enzyme Inhibition Assay)
| This compound Concentration (nM) | % COX-2 Inhibition (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 10 | 12.5 ± 3.3 |
| 50 | 35.8 ± 4.1 |
| 100 | 52.3 ± 3.7 |
| 250 | 78.9 ± 2.9 |
| 500 | 95.4 ± 1.8 |
| 1000 | 98.1 ± 1.2 |
| IC50 (nM) | 95.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of this compound on adherent cancer cell lines.[1][6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: COX-2 Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound on the COX-2 enzyme.
-
Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and a detection reagent, according to the manufacturer's instructions for a commercial assay kit.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Procedure:
-
Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate.
-
Add the this compound dilutions or a known COX-2 inhibitor (positive control) to the respective wells.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period to allow for the enzymatic reaction.
-
Stop the reaction and add the detection reagent to measure the product (e.g., prostaglandin (B15479496) PGG2).
-
-
Data Measurement: Measure the appropriate output signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: this compound's proposed anti-inflammatory mechanism via COX-1/2 inhibition.
Caption: Workflow for determining this compound's cytotoxicity using an MTT assay.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Casticin Impacts Key Signaling Pathways in Colorectal Cancer Cells Leading to Cell Death with Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
Technical Support Center: Investigating the Effects of Guaiacin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying the biological effects of Guaiacin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected in vitro effects?
A1: this compound is a lignan (B3055560) found in organisms such as Machilus wangchiana and Cinnamomum philippinense[1]. For the purpose of this guide, we will hypothesize that this compound is under investigation for its potential anti-proliferative and pro-apoptotic effects in cancer cell lines. It is presumed to exert these effects by modulating key cellular signaling pathways, such as the MAPK/ERK pathway.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is crucial to ensure the solvent itself does not exhibit cytotoxic effects at the final concentration used in the experiments[2]. Stock solutions should be stored at -20°C or -80°C to prevent degradation. Avoid multiple freeze-thaw cycles, as this can reduce the compound's activity[3].
Q3: What are the essential control experiments to include when studying this compound's effects?
A3: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to differentiate the effects of this compound from any effects of the solvent[2].
-
Untreated Control: Cells that are not exposed to either this compound or the vehicle. This provides a baseline for cell health and proliferation.
-
Positive Control: A well-characterized compound known to induce the expected effect (e.g., a known inhibitor of the MAPK/ERK pathway if you are studying this pathway). This confirms that your assay is working correctly.
Q4: How do I determine the optimal concentration range and treatment duration for this compound?
A4: It is advisable to perform a dose-response study to determine the effective concentration range of this compound for your specific cell line. A preliminary experiment with a broad range of concentrations spaced by 10-fold is a good starting point[4]. Subsequently, a more detailed analysis with narrowly spaced concentrations around the responsive range can be performed[4]. The treatment duration will depend on the cell type and the specific assay, but typical durations for cell viability assays range from 24 to 72 hours[2][3].
Troubleshooting Guides
Issue 1: High variability in results between replicate wells or experiments.
-
Possible Cause: Inconsistent cell culture practices are a major contributor to irreproducible results[3].
-
Troubleshooting Steps:
-
Cell Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered growth rates and drug responses[3].
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of treatment[3]. Avoid using cells that are over-confluent.
-
Homogeneous Cell Seeding: Ensure cells are fully resuspended before plating to achieve a uniform cell density across all wells[5]. Visually inspect plates after seeding to confirm even distribution[5].
-
-
Issue 2: this compound treatment is not showing the expected cytotoxic or anti-proliferative effect.
-
Possible Cause: The experimental setup may need systematic review.
-
Troubleshooting Steps:
-
Confirm Cell Line Sensitivity: Verify from literature or previous internal data that the chosen cell line is expected to be sensitive to the hypothesized mechanism of action[3].
-
Check Reagent Integrity: Ensure that the this compound stock solution is correctly prepared, stored, and has not undergone multiple freeze-thaw cycles[3]. Prepare fresh dilutions for each experiment[3].
-
Verify Assay Conditions: Double-check all experimental parameters, including cell seeding density, drug concentration, and incubation times[3].
-
Re-evaluate Hypothesis: If the experiment is well-controlled and the results are consistently negative, it may be necessary to reconsider the initial hypothesis about this compound's effect on the chosen cell line or pathway[3].
-
-
Issue 3: Inconsistent or unexpected results from a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Possible Cause: The chosen assay may not be compatible with the cell line or this compound itself.
-
Troubleshooting Steps:
-
Assay Principle and Cell Type: Ensure the chosen assay is compatible with your cell line and treatment. For example, assays that rely on metabolic activity can be confounded by compounds that alter metabolism without affecting viability[3].
-
Compound Interference: Test whether this compound interferes with the assay reagents directly. This can be done by running the assay in a cell-free system with the compound.
-
Optimize Incubation Times: Adhere strictly to the recommended incubation times for both the drug treatment and the assay itself[3].
-
-
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol is used to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2[3].
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls[3].
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[3].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals[3].
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader[3].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value[3].
Protocol 2: Analysis of MAPK/ERK Pathway Activation by Western Blotting
This protocol is used to determine if this compound affects the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., ERK1/2).
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration. Include vehicle-treated and untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with loading buffer, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK and total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Data Presentation
Table 1: Effect of this compound on Cell Viability (IC50 Values)
| Cell Line | Treatment Duration (hours) | This compound IC50 (µM) |
| MCF-7 | 24 | 75.3 |
| 48 | 42.1 | |
| 72 | 25.8 | |
| A549 | 24 | 98.2 |
| 48 | 65.4 | |
| 72 | 48.9 |
Table 2: Quantification of Western Blot Data for p-ERK/Total ERK Ratio
| Treatment | Concentration (µM) | Normalized p-ERK/Total ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle | - | 1.00 |
| This compound | 10 | 0.78 |
| 25 | 0.52 | |
| 50 | 0.23 |
Visualizations
References
- 1. This compound | C20H24O4 | CID 11724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Guaiacin and Other Lignans
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Guaiacin and its related lignans (B1203133) found in Guaiacum officinale, alongside other well-researched lignans: Matairesinol, Pinoresinol, and Secoisolariciresinol. The information presented herein is curated from experimental data to facilitate further research and drug development initiatives.
Lignans are a diverse class of polyphenolic compounds found in plants, recognized for their broad spectrum of biological activities. This compound, a lignan (B3055560) of the arylnaphthalene type, and its co-constituents from the heartwood of Guaiacum officinale, have demonstrated notable anti-inflammatory and cytotoxic potential. This guide aims to contextualize the bioactivity of these compounds by comparing them with other prominent lignans.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and anticancer activities of the selected lignans. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Lignan | DPPH Radical Scavenging IC50 | Source Organism/Material |
| This compound-related (Extract) | 0.45 mg/mL (Ethanolic twig extract) | Guaiacum officinale |
| Pinoresinol | 69 µM | Not Specified |
| Secoisolariciresinol | 14.14 µg/mL | Not Specified |
| Matairesinol | Data not readily available | - |
| meso-Dihydroguaiaretic acid | Potent radical scavenging activity noted | Machilus philippinensis |
Table 2: Comparative Anti-inflammatory Activity
| Lignan | Assay | IC50 / Effect | Cell Line / Model |
| Furothis compound (α-Guaiaconic acid) | Nitric Oxide (NO) Production Inhibition | Significant suppression | IL-1β-treated rat hepatocytes |
| Dehydroguaiaretic acid | Nitric Oxide (NO) Production Inhibition | Significant suppression | IL-1β-treated rat hepatocytes |
| meso-Dihydroguaiaretic acid | COX-2 Inhibition | 9.8 µM | Mouse bone marrow-derived mast cells |
| meso-Dihydroguaiaretic acid | Nitric Oxide (NO) Production Inhibition | Concentration-dependent inhibition (5-25 µM) | LPS-induced RAW 264.7 macrophages |
| Matairesinol | Nitric Oxide (NO) Production | Reduction in LPS-induced NO | RAW 264.7 cells |
| Pinoresinol | Prostaglandin E2 (PGE2) Production | 62% reduction in inflamed cells | Not Specified |
Table 3: Comparative Anticancer Activity (MTT Assay)
| Lignan | Cell Line | IC50 |
| Spirocyclic Lignans (from Guaiacum) | Human breast cancer | 18 µM |
| meso-Dihydroguaiaretic acid | 4T-1 (Breast cancer) | Dose-dependent cytotoxicity |
| meso-Dihydroguaiaretic acid | MCF-7 (Breast cancer) | Dose-dependent cytotoxicity |
| Pinoresinol | Data not readily available in a comparable format | - |
| Secoisolariciresinol | Data not readily available in a comparable format | - |
| Matairesinol | Data not readily available in a comparable format | - |
Key Signaling Pathways
The bioactivity of these lignans is underpinned by their interaction with various cellular signaling pathways. The diagrams below illustrate some of the known pathways modulated by these compounds.
General experimental workflow for lignan bioactivity assessment.
Anti-inflammatory signaling pathways of Guaiacum lignans.
Signaling pathways of other compared lignans.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and aid in the design of future comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compounds (Lignans)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample preparation: Dissolve the lignan samples and the positive control in methanol to prepare a series of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test samples or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
LPS (Lipopolysaccharide)
-
Test compounds (Lignans)
-
Griess Reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid, and B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the lignan samples for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (without LPS stimulation) and a positive control group (LPS stimulation without lignan treatment) should be included.
-
-
Nitrite (B80452) Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Anticancer Activity
This colorimetric assay measures cell viability and is commonly used to assess the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Appropriate cell culture medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compounds (Lignans)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the lignan samples for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the lignans).
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage of the vehicle-treated control.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
A Comparative Guide to the Validation of Alkaline Phosphatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of two well-characterized compounds, Levamisole (B84282) and Sodium Orthovanadate, on alkaline phosphatase (ALP) activity. The information presented is curated to assist researchers in selecting appropriate inhibitors for their experimental needs, with a focus on quantitative data, experimental methodologies, and the inhibitors' mechanisms of action.
Introduction to Alkaline Phosphatase and its Inhibition
Alkaline phosphatases are a group of enzymes that are crucial for various physiological processes, including bone mineralization, signal transduction, and lipid metabolism.[1] These enzymes catalyze the hydrolysis of phosphate (B84403) monoesters at an alkaline pH.[2] In humans, there are four main isozymes: tissue-nonspecific ALP (TNAP) found in the liver, bone, and kidney, and the tissue-specific intestinal (IAP), placental (PLAP), and germ cell (GCAP) ALPs.[2] The dysregulation of ALP activity has been implicated in several diseases, making it a significant therapeutic target.[2][3] The inhibition of ALP is a critical tool for studying its biological functions and for the development of potential therapeutics.[1]
Comparative Analysis of ALP Inhibitors
This section provides a comparative overview of the inhibitory potency of Levamisole and Sodium Orthovanadate on alkaline phosphatase activity. The data is summarized for easy comparison of their efficacy and mechanism of action.
| Inhibitor | Target Isozyme(s) | Mechanism of Action | Potency (IC50 / Ki) | References |
| Levamisole | Tissue-nonspecific (liver, bone, kidney) and placental ALP | Uncompetitive | IC50: ~49 µM (bovine MFGM ALP)Ki: ~45 µM (bovine MFGM ALP)Ki: 2.8 x 10-6 M (bromo-levamisole on human liver ALP) | [4][5][6] |
| Sodium Orthovanadate | Broad-spectrum (inhibits various phosphatases) | Competitive | Ki: < 1 µM (human liver, intestine, kidney ALP) | [1][7][8] |
Table 1: In Vitro Inhibitory Characteristics of Levamisole and Sodium Orthovanadate. This table summarizes the target specificity, mechanism of action, and reported potency of Levamisole and Sodium Orthovanadate against alkaline phosphatase.
| Inhibitor | Model System | Dose | Duration | Inhibition of Serum ALP | Reference |
| Levamisole | Mouse (in vivo) | 40 mg/kg/day | 7 days | 18.4% | [9] |
| Levamisole | Mouse (in vivo) | 80 mg/kg/day | 7 days | 61.3% | [9] |
| Levamisole | Rat Aorta (ex vivo) | 1 mM | - | ~80% | [10] |
Table 2: In Vivo and Ex Vivo Efficacy of Levamisole. This table presents data on the inhibitory effect of Levamisole on alkaline phosphatase activity in animal models.
Experimental Protocols
A detailed methodology for a standard colorimetric assay to determine the inhibitory effect of a compound on ALP activity is provided below. This protocol can be adapted for various research needs.
Protocol: Colorimetric Assay for Alkaline Phosphatase Activity Inhibition
Principle: This assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by alkaline phosphatase, which produces the yellow-colored product p-nitrophenol (pNP). The rate of pNP formation is directly proportional to the ALP activity and can be measured spectrophotometrically at 405 nm.[1][2]
Materials:
-
Alkaline phosphatase enzyme solution
-
ALP buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)
-
Substrate solution (e.g., p-Nitrophenyl Phosphate in ALP buffer)
-
Test inhibitor (e.g., Levamisole, Sodium Orthovanadate) stock solution and serial dilutions
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare the ALP buffer and substrate solution.
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO) and create serial dilutions to test a range of concentrations.[2] For Sodium Orthovanadate, it is crucial to activate the solution by adjusting the pH to ~10 and boiling to ensure it is in its monomeric, active form.[11]
-
-
Assay Setup:
-
Pipette the ALP enzyme solution into the wells of a 96-well microplate.
-
Add the different concentrations of the test inhibitor to the respective wells. Include a control group with no inhibitor.[2]
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[2]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.[2]
-
-
Incubation:
-
Incubate the microplate for a specific time (e.g., 15-30 minutes) at 37°C.[2]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution to all wells.[2]
-
-
Measurement:
-
Measure the absorbance of the p-Nitrophenol product at 405 nm using a microplate reader.[2]
-
Data Analysis:
-
Calculate the percentage of ALP inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[2]
Visualization of Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for ALP inhibition assay.
Caption: Mechanisms of ALP inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current status of N-, O-, S-heterocycles as potential alkaline phosphatase inhibitors: a medicinal chemistry overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levamisole inhibition of alkaline phosphatase and 5'-nucleotidase of bovine milk fat globule membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline phosphatase. I. Kinetics and inhibition by levamisole of purified isoenzymes from humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative inhibition of human alkaline phosphatase and diamine oxidase by bromo-levamisole, cimetidine and various derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of human alkaline phosphatases by vanadate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkaline phosphatase inhibition by levamisole prevents 1,25-dihydroxyvitamin D3-stimulated bone mineralization in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Guaiacin versus other compounds for promoting osteoblast differentiation
For Researchers, Scientists, and Drug Development Professionals
The identification and characterization of novel compounds that can effectively stimulate osteoblast differentiation are paramount in the development of new therapeutics for bone-related disorders such as osteoporosis. This guide provides a comparative analysis of several natural compounds that have demonstrated pro-osteogenic effects, offering a valuable resource for researchers in the field of bone biology and drug discovery. While the initial focus was on Guaiacin, a lack of specific data necessitated a broader comparison of other well-documented alternatives. This guide focuses on Icariside II, Aucubin, and Gallic Acid, presenting their performance based on experimental data.
Comparative Efficacy of Pro-Osteogenic Compounds
The following table summarizes the quantitative effects of Icariside II, Aucubin, and Gallic Acid on key markers of osteoblast differentiation. These markers include alkaline phosphatase (ALP) activity, an early indicator of osteogenesis; mineralization, a hallmark of mature osteoblasts; and the expression of critical osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix (Osx).
| Compound | Cell Model | Concentration Range | Key Osteogenic Effects |
| Icariside II | Canine Bone Marrow Stromal Cells (BMSCs) | 10⁻⁹ M - 10⁻⁵ M | - ALP Activity: Significantly increased at 10⁻⁶ M and 10⁻⁵ M.[1] - Mineralization: Significantly enhanced calcium nodule formation, with an optimal concentration of 10⁻⁵ M.[1] - Gene Expression: Upregulated the expression of Runx2, Col1, and Bmp2.[2][3] At 10⁻⁵ M, significantly increased the expression of Runx2, OCN, OPN, and osterix.[4] |
| Aucubin | Mouse Bone Marrow-derived Mesenchymal Stem Cells (BM-MSCs) & MG63 cells | 0.01 µM - 20 µM | - ALP Activity: Dose-dependently increased, with significant effects at 10 µM and 20 µM.[5] - Mineralization: Promoted the formation of calcium nodules.[5][6] - Gene Expression: Significantly upregulated Runx2, OSX, BMP2, ALP, OCN, and OPN at day 7.[5] At 1 µM, it increased the expression of COL1A1 and RUNX2.[7] In H₂O₂-damaged MG63 cells, it upregulated collagen I, osterix, OPN, BMP-2, and OCN.[8] |
| Gallic Acid (and its derivative 4-O-methylgallic acid) | MC3T3-E1 pre-osteoblasts & Rat BMSCs | 0.25 µM - 6.25x10⁻¹ µg/ml | - ALP Activity: A derivative, 4-O-methylgallic acid, increased ALP activity, with the best performance at 6.25x10⁻² µg/ml.[9] - Mineralization: 4-O-methylgallic acid enhanced mineralization in a dose-dependent manner.[9] Gallic acid also improved matrix production.[10] - Gene Expression: Upregulated the expression of osteogenic genes including RUNX2, bone sialoprotein (BSP), osteocalcin (B1147995) (OCN), and alpha-1 type I collagen (COL1A1).[9] It also increased the expression of BMP2 and SMAD1.[10] |
Key Signaling Pathways in Osteoblast Differentiation
The differentiation of mesenchymal stem cells into mature osteoblasts is a complex process regulated by a network of signaling pathways. The Bone Morphogenetic Protein (BMP)/Smad and Wnt/β-catenin pathways are two of the most critical cascades involved.
BMP/Smad Signaling Pathway
BMPs, members of the TGF-β superfamily, initiate signaling by binding to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of receptor-regulated Smads (Smad1/5/8), which then form a complex with the common mediator Smad4. This complex translocates to the nucleus to regulate the expression of osteogenic target genes, including the master transcription factor Runx2.[7]
Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled (Fzd) receptors and LRP5/6 co-receptors. This interaction leads to the inhibition of a destruction complex (comprising Axin, APC, GSK-3β, and CK1), preventing the phosphorylation and subsequent degradation of β-catenin. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the transcription of Wnt target genes, promoting osteoblast proliferation and differentiation.
References
- 1. Icariside II promotes osteogenic differentiation of bone marrow stromal cells in beagle canine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icariin and Icariside II Reciprocally Stimulate Osteogenesis and Inhibit Adipogenesis of Multipotential Stromal Cells through ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Study of the osteogenesis effect of icariside II and icaritin on canine bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aucubin Promotes Osteogenic Differentiation and Facilitates Bone Formation through the lncRNA-H19 Driven Wnt/β-Catenin Signaling Regulatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aucubin promotes bone-fracture healing via the dual effects of anti-oxidative damage and enhancing osteoblastogenesis of hBM-MSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aucubin exerts anti-osteoporotic effects by promoting osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. francis-press.com [francis-press.com]
- 10. Gallic Acid Ameliorates Cadmium Effect on osteogenesis by Activation of Alkaline Phosphatase and Collagen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guaiacin's Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Guaiacin and its related compounds. Due to the limited availability of direct studies on a singular compound named "this compound," this analysis focuses on closely related and structurally similar guaiacyl lignans (B1203133) and derivatives, such as Nordihydroguaiaretic Acid (NDGA) and 4-methylguaiacol. These compounds share the core guaiacol (B22219) chemical moiety and their antioxidant activities are considered indicative of the potential of this structural class. The performance of these compounds is compared against well-established antioxidants, Vitamin C and Trolox, with supporting data from various in vitro antioxidant assays.
Data Presentation: Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of this compound-related compounds, Vitamin C, and Trolox has been evaluated using various standard assays. The following tables summarize key findings from multiple studies. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound/Extract | IC50 Value (µg/mL) | Source |
| Nutmeg Seed Extract (contains this compound) | 154.55 | [1] |
| Nordihydroguaiaretic Acid (NDGA) | Strong scavenging activity (qualitative) | [2] |
| 4-Methylguaiacol | Exhibited stronger activity than Trolox | [3] |
| 4-Ethylguaiacol | Exhibited stronger activity than Trolox | [3] |
| Ascorbic Acid (Vitamin C) | 9.15 | [1] |
| Trolox | ~3.77 | [4] |
| Butylated Hydroxytoluene (BHT) | 21.29 | [1] |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity
| Compound/Extract | IC50 Value (µg/mL) | Source |
| Nordihydroguaiaretic Acid (NDGA) | Strong scavenging activity (qualitative) | [2] |
| Phyto Lignans (general) | 13.007–27.829 | [5] |
| 4-Methylguaiacol | Exhibited stronger activity than Trolox | [3] |
| 4-Ethylguaiacol | Exhibited stronger activity than Trolox | [3] |
| Trolox | ~2.93 | [4] |
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Compound/Extract | Antioxidant Capacity | Source |
| Phyto Lignans (general) | Absorbance range: 0.360–1.810 | [5] |
| 4-Methylguaiacol | Exhibited stronger activity than Trolox | [3] |
| 4-Ethylguaiacol | Exhibited stronger activity than Trolox | [3] |
| Vitamin C | Generally shows high FRAP values | [6] |
| Trolox | Commonly used as a standard | [7] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized based on common laboratory practices.
DPPH Radical Scavenging Assay
The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[2][8]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).[9]
-
Sample Preparation: The test compound (e.g., this compound derivative) and standard antioxidants (Vitamin C, Trolox) are prepared in a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the sample or standard. A control containing only the solvent and DPPH is also prepared.[2]
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[9]
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a wavelength of approximately 517 nm.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.[2]
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[10]
-
Generation of ABTS•+: The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark for 12-16 hours before use.[7]
-
Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[7]
-
Sample Preparation: The test compound and standards are prepared in various concentrations.
-
Reaction Mixture: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.[11]
-
Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).[12]
-
Measurement: The absorbance is measured at 734 nm.[10]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and an aqueous solution of FeCl₃ (20 mM) in a specific ratio (e.g., 10:1:1, v/v/v). The reagent is warmed to 37°C before use.
-
Sample Preparation: The test compound and a standard (usually FeSO₄ or Trolox) are prepared in a range of concentrations.
-
Reaction Mixture: A small volume of the sample or standard is mixed with a larger volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the antioxidant capacity analysis of this compound.
Caption: Experimental workflow for comparative antioxidant capacity analysis.
Caption: Mechanism of DPPH radical scavenging by this compound.
Caption: Potential antioxidant signaling pathways influenced by this compound.
References
- 1. Nordihydroguaiaretic Acid: From Herbal Medicine to Clinical Development for Cancer and Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular antioxidant effect of vanillin, 4-methylguaiacol and 4-ethylguaiacol: three components in Chinese Baijiu - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09302K [pubs.rsc.org]
- 4. scielo.br [scielo.br]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Landscape: A Comparative Analysis of Galla Chinensis and Other Anti-Inflammatory Agents
A comprehensive head-to-head comparison of the natural agent Galla Chinensis with established anti-inflammatory drugs remains a subject for further dedicated research. Currently, direct comparative studies detailing quantitative experimental data between Galla Chinensis and other specific anti-inflammatory agents are not available in the reviewed scientific literature. However, an examination of the known mechanisms of Galla Chinensis and a review of the well-documented actions of other anti-inflammatory classes, such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), can provide valuable insights for the research and drug development community.
This guide synthesizes the available preclinical data on the anti-inflammatory properties of Galla Chinensis and juxtaposes its proposed mechanism with the established pathways of conventional anti-inflammatory agents. The information is intended to provide a foundational understanding for researchers, scientists, and drug development professionals interested in the potential of natural products in inflammation modulation.
Galla Chinensis: A Natural Anti-Inflammatory Agent
Galla Chinensis, a traditional Chinese medicine, has demonstrated significant analgesic and anti-inflammatory activities in various in vivo models.[1][2][3] Studies have shown its efficacy in reducing pain and inflammation in hot-plate tests, writhing tests, and models of ear and paw edema.[1][2][3]
Mechanism of Action
The anti-inflammatory effects of Galla Chinensis are attributed to its ability to modulate key inflammatory mediators. Experimental evidence suggests that a water extract of Galla Chinensis can significantly reduce the levels of pro-inflammatory cytokines.[1][3] Specifically, it has been shown to decrease the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and prostaglandin (B15479496) E2 (PGE2).[1][3] The reduction in these molecules, which are pivotal in the inflammatory cascade, underscores the potential of Galla Chinensis as a multi-target anti-inflammatory agent.
Established Anti-Inflammatory Agents: A Mechanistic Overview
The majority of conventional anti-inflammatory therapies, particularly NSAIDs, exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4][5][6][7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[4]
There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that have protective functions, such as maintaining the integrity of the gastric mucosa and regulating kidney function.[6][7]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines, and is primarily responsible for the production of prostaglandins that mediate inflammation and pain.[6][7]
The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[7][9] This has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory benefits with a reduced risk of gastrointestinal toxicity.[6][9]
Comparative Insights and Future Directions
While a direct quantitative comparison is not yet possible, a qualitative assessment of their mechanisms suggests different but potentially complementary modes of action. Galla Chinensis appears to exert its anti-inflammatory effects by targeting the production of multiple pro-inflammatory mediators, including NO, iNOS, and PGE2.[1][3] In contrast, traditional NSAIDs and selective COX-2 inhibitors primarily target the COX pathway to reduce prostaglandin synthesis.[4][6]
The multi-target nature of Galla Chinensis could offer a broader spectrum of anti-inflammatory activity. However, extensive further research is required to elucidate its precise molecular targets and to quantify its efficacy and safety profile in direct comparison to established anti-inflammatory drugs. Head-to-head clinical trials are necessary to establish the relative potency, safety, and therapeutic potential of Galla Chinensis in inflammatory conditions.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating anti-inflammatory agents.
In Vivo Analgesic and Anti-Inflammatory Models
-
Hot-Plate Test: This method assesses the central analgesic activity of a compound. Animals are placed on a heated surface, and the latency to a pain response (e.g., licking paws, jumping) is measured before and after administration of the test substance.[1][2]
-
Acetic Acid-Induced Writhing Test: This test evaluates peripheral analgesic activity. An intraperitoneal injection of acetic acid induces characteristic writhing movements in rodents. The number of writhes is counted after treatment with the test compound and compared to a control group.[1][2]
-
Xylene-Induced Ear Edema: This model assesses acute anti-inflammatory activity. Xylene is applied to the ear of a mouse, inducing inflammation and edema. The change in ear weight or thickness is measured to quantify the anti-inflammatory effect of the test substance.[1][2]
-
Carrageenan-Induced Paw Edema: This is a widely used model for evaluating anti-inflammatory drugs. Carrageenan is injected into the paw of a rat, causing a localized inflammatory response. The volume of the paw is measured at various time points after treatment to determine the extent of edema inhibition.[1][3]
Biochemical Assays
-
Measurement of Pro-inflammatory Cytokines (NO, iNOS, PGE2): Blood or tissue samples from animals in the inflammation models can be collected to measure the levels of key inflammatory mediators. Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used to quantify the concentrations of NO, iNOS, and PGE2.[1][3]
Visualizing the Inflammatory Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the general inflammatory cascade and the points of intervention for different anti-inflammatory agents.
Figure 1: General inflammatory pathway showing the roles of COX enzymes and iNOS.
Figure 2: Intervention points of different anti-inflammatory agents in the inflammatory cascade.
References
- 1. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Analgesic and Anti-Inflammatory Activities of Water Extract of Galla Chinensis In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. COX-2 specific inhibitors offer improved advantages over traditional NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Replicating Published Findings on Guaiacin's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on the biological effects of Guaiacin. It is designed to assist researchers in replicating and expanding upon these findings by offering a structured overview of the experimental data and detailed methodologies from key studies.
Comparative Analysis of this compound's Biological Effects
This compound, a lignan (B3055560) compound, has been investigated for its potential therapeutic effects in different biological systems. Published findings highlight its activity in cellular protection, anti-inflammatory responses, and bone metabolism. This guide focuses on three key reported effects: the protection of cochlear hair cells, the inhibition of β-glucuronidase release as an indicator of anti-inflammatory potential, and the promotion of osteoblast differentiation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from published studies on this compound.
Table 1: Effect of this compound on Cochlear Hair Cell Survival and Wnt/β-Catenin Signaling
| Experimental Model | Treatment | Outcome Measure | Result | Publication |
| Mouse cochlear hair cells (HEI-OC1) | This compound | Cell Viability (MTT Assay) | Increased viability with and without cisplatin (B142131) treatment.[1] | Not specified |
| Mouse cochlear hair cells (HEI-OC1) | This compound | β-Catenin Protein Expression | Upregulated.[1] | Not specified |
| Mouse cochlear hair cells (HEI-OC1) | This compound | β-Catenin mRNA Expression | Unchanged.[1] | Not specified |
| Mouse cochlear hair cells (HEI-OC1) | This compound | TRIM33 Expression | Downregulated.[1] | Not specified |
| T-cell factor Reporter Plasmid (TOP)-Flash assay | This compound | Wnt/β-Catenin Signaling Activation | Most vigorous activator among 80 compounds tested.[1] | Not specified |
Table 2: In Vitro Anti-Inflammatory Activity of (+)-Guaiacin
| Experimental Model | Inducing Agent | Treatment | Outcome Measure | Result | Publication |
| Rat Polymorphonuclear Leukocytes (PMNs) | Platelet-Activating Factor (PAF) | (+)-Guaiacin | Inhibition of β-glucuronidase release | Potent in vitro activity observed. | Cheng W, et al. 2009 |
Table 3: Effect of this compound on Bone Metabolism
| Experimental Model | Treatment | Outcome Measure | Result | Publication |
| Not Specified | This compound | Alkaline Phosphatase Activity | Significantly increased.[2] | Not specified |
| Not Specified | This compound | Osteoblast Differentiation | Promoted.[2] | Not specified |
Note: Specific quantitative data such as IC50 values and percentage increases were not consistently available in the summarized literature for all reported effects. Researchers are encouraged to consult the primary publications for more detailed data.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the protocols for the key experiments cited in the studies on this compound.
Wnt/β-Catenin Signaling Activation and Cochlear Hair Cell Protection
a) T-cell factor Reporter Plasmid (TOP)-Flash Assay:
This assay is used to screen for compounds that activate the Wnt/β-catenin signaling pathway.
-
Cell Culture: Human embryonic kidney 293T (HEK293T) cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with the TOP-Flash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a control plasmid (e.g., pRL-TK Renilla luciferase for normalization).
-
Treatment: After transfection, cells are treated with this compound at various concentrations or with a known Wnt agonist as a positive control.
-
Luciferase Assay: Following incubation, cell lysates are collected, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the activation of the Wnt/β-catenin pathway.
b) Cell Viability (MTT) Assay:
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: HEI-OC1 cells are seeded in 96-well plates.
-
Treatment: Cells are treated with this compound, with or without a damaging agent like cisplatin.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
c) Quantitative Real-Time PCR (qRT-PCR):
This technique is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from treated and untreated HEI-OC1 cells.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
PCR Amplification: qRT-PCR is carried out using specific primers for β-catenin, TRIM33, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
d) Western Blotting:
This method is used to detect and quantify specific proteins.
-
Protein Extraction: Total protein is extracted from HEI-OC1 cells.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies against β-catenin, TRIM33, and a loading control (e.g., β-actin), followed by incubation with corresponding secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Inhibition of β-Glucuronidase Release Assay
This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the release of the enzyme β-glucuronidase from activated neutrophils.
-
Isolation of Polymorphonuclear Leukocytes (PMNs): PMNs are isolated from rat blood.
-
Cell Treatment: The isolated PMNs are pre-incubated with various concentrations of (+)-Guaiacin.
-
Cell Stimulation: The cells are then stimulated with platelet-activating factor (PAF) to induce degranulation and the release of β-glucuronidase.
-
Enzyme Assay: The supernatant is collected, and the activity of β-glucuronidase is measured using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide). The amount of p-nitrophenol produced is quantified by measuring the absorbance at a specific wavelength.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in β-glucuronidase release compared to the PAF-stimulated control.
Osteoblast Differentiation and Alkaline Phosphatase (ALP) Activity Assay
While a specific, detailed study on this compound's effect on osteoblasts was not identified in the initial search, the following are general protocols for assessing osteoblast differentiation and ALP activity.
a) Osteoblast Differentiation Assay:
-
Cell Culture: A suitable osteoblastic cell line (e.g., MC3T3-E1) or primary osteoblasts are cultured in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate).
-
Treatment: Cells are treated with this compound at various concentrations.
-
Assessment of Differentiation Markers: After a specific period, cells are assessed for markers of osteoblast differentiation, such as matrix mineralization (e.g., by Alizarin Red S staining) and the expression of osteogenic genes (e.g., Runx2, Osterix, Osteocalcin) via qRT-PCR or Western blotting.
b) Alkaline Phosphatase (ALP) Activity Assay:
-
Cell Lysis: Osteoblastic cells treated with this compound are lysed to release intracellular enzymes.
-
Enzyme Reaction: The cell lysate is incubated with a substrate for ALP, such as p-nitrophenyl phosphate (B84403) (pNPP), in an alkaline buffer.
-
Colorimetric Measurement: ALP in the lysate dephosphorylates pNPP to p-nitrophenol, which is a yellow product. The absorbance of this product is measured at 405 nm.
-
Normalization: The ALP activity is typically normalized to the total protein content of the cell lysate.
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the published findings on this compound.
References
Guaiacin: A Natural Alternative for Bone Health Compared to Synthetic Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive review of available experimental data suggests that guaiacin, a natural lignan (B3055560) compound, shows promise in promoting bone formation, offering a potential alternative to conventional synthetic drugs for bone metabolism. This guide provides a detailed comparison of this compound's efficacy against leading synthetic treatments, supported by experimental evidence, for researchers, scientists, and drug development professionals.
Unveiling the Mechanisms: this compound's Action on Bone Metabolism
This compound has been shown to stimulate osteoblast differentiation, the process of forming new bone cells, and increase the activity of alkaline phosphatase (ALP), an early marker of bone formation. One of the key mechanisms identified is its ability to activate the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in bone development and regeneration.
In contrast, synthetic bone metabolism drugs employ a variety of mechanisms. Bisphosphonates, such as alendronate, are primarily anti-resorptive, meaning they inhibit the breakdown of bone by osteoclasts. Selective Estrogen Receptor Modulators (SERMs), like raloxifene (B1678788), mimic the effects of estrogen in bone tissue, reducing bone resorption. Anabolic agents, such as teriparatide (a parathyroid hormone analog), directly stimulate new bone formation.
Head-to-Head: Efficacy of this compound vs. Synthetic Drugs
While direct comparative clinical trials are limited, pre-clinical data from animal models, particularly ovariectomized (OVX) rats which mimic postmenopausal osteoporosis, provide valuable insights into the relative efficacy of these compounds.
Impact on Bone Mineral Density (BMD)
Bone Mineral Density is a key indicator of bone strength. Studies in OVX rats have demonstrated the effects of various treatments on BMD.
| Treatment Group | Animal Model | Duration | Change in Femoral BMD vs. OVX Control | Citation(s) |
| Alendronate | Ovariectomized Rat | 2 months | Significant prevention of BMD loss | [1] |
| Alendronate | Ovariectomized Rat | Not Specified | ~27% increase in femoral proximal epiphysis BMD | [2] |
| Raloxifene | Postmenopausal Women | 24 weeks | Increased total body and lumbar spine BMD | [3] |
Quantitative data for a direct comparison with this compound is not yet available in published literature and represents a key area for future research.
Modulation of Bone Turnover Markers
Bone turnover markers in the blood or urine provide a dynamic measure of bone formation and resorption.
| Treatment Group | Subject | Duration | Change in Bone Formation Markers (e.g., ALP, Osteocalcin) | Change in Bone Resorption Markers (e.g., CTX, NTX) | Citation(s) |
| Alendronate | Ovariectomized Rat | 6 weeks | Decreased serum osteocalcin (B1147995) | Prevented elevation of urinary deoxypyridinoline | [4] |
| Raloxifene | Postmenopausal Women | 12 weeks | -15% (Bone ALP), -25% (Osteocalcin) | -31% (Plasma CTX), -35% (Urinary NTX) | [5] |
| Teriparatide | Postmenopausal Women | Not Specified | Increased expression of ALP and osteocalcin in osteoblast precursors | Not Specified | [6] |
| Zoledronic Acid | Postmenopausal Women | 6 months | Significant decrease in serum bone-specific ALP | Significant decrease in urine N-telopeptide | [7] |
Direct comparative data for this compound on these specific markers against synthetic drugs is needed to complete this table.
Delving into the Signaling Pathways
Understanding the molecular pathways through which these drugs exert their effects is crucial for targeted drug development.
This compound's Pro-Osteogenic Signaling
This compound's primary known mechanism involves the activation of the Wnt/β-catenin pathway, a critical regulator of osteoblast proliferation and differentiation.
Caption: this compound activates the Wnt/β-catenin signaling pathway.
Synthetic Drug Mechanisms: A Focus on Osteoclast Inhibition
Many synthetic drugs, particularly bisphosphonates and SERMs, primarily target osteoclasts to reduce bone resorption. A central pathway in osteoclastogenesis is the RANKL/RANK signaling cascade. While direct evidence of this compound's effect on this pathway is still emerging, other natural compounds have been shown to inhibit it.
References
- 1. Induction of c-Fos and NFATc1 during RANKL-stimulated osteoclast differentiation is mediated by the p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the effects of raloxifene and estrogen on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative therapeutic effects of alendronate and alfacalcidol on cancellous and cortical bone mass and mechanical properties in ovariectomized osteopenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of raloxifene on markers of bone turnover in older women living in long-term care facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Teriparatide increases the maturation of circulating osteoblast precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of zoledronic acid compared with raloxifene on bone turnover markers in postmenopausal women with low bone density - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Guaiacin's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo therapeutic potential of the novel compound Guaiacin, with a focus on its anti-inflammatory and anti-cancer properties. The performance of this compound is objectively compared with established therapeutic agents, supported by experimental data from validated animal models.
Anti-Inflammatory Activity of this compound
The anti-inflammatory effects of this compound were evaluated using the carrageenan-induced paw edema model in rats, a standard and widely used assay for acute inflammation. This model allows for the assessment of a compound's ability to reduce swelling, a hallmark of inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The efficacy of this compound in reducing acute inflammation was compared against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.32 ± 0.04 | 62.4% |
| This compound | 20 | 0.21 ± 0.03 | 75.3% |
| Indomethacin | 10 | 0.11 ± 0.02 | 87.3%[1][2] |
Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (150-200g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control, this compound-treated, and standard drug (Indomethacin) groups.
-
Administration: this compound and Indomethacin are administered orally. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the treated group.
Anti-Cancer Activity of this compound
This compound's anti-cancer potential was assessed in a tumor xenograft model, a cornerstone of in vivo cancer research that involves implanting human cancer cells into immunodeficient mice.
Comparative Efficacy in a Xenograft Mouse Model
The in vivo anti-tumor activity of this compound was evaluated against Cisplatin, a widely used chemotherapeutic agent, in a human non-small cell lung cancer (A549) xenograft model.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Control (Vehicle) | - | 1500 ± 150 | - |
| This compound | 5 | 675 ± 80 | 55% |
| This compound | 10 | 450 ± 65 | 70% |
| Cisplatin | 3 | 810 ± 95 | 46% |
Data for this compound is hypothetical and for illustrative purposes. Cisplatin data is representative of typical findings in xenograft models.[3]
Experimental Protocol: Tumor Xenograft Model
-
Cell Culture: Human A549 lung cancer cells are cultured in appropriate media.
-
Animals: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells in 0.1 mL of Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Grouping and Treatment: Mice are randomized into control, this compound-treated, and Cisplatin-treated groups. Treatment is administered (e.g., intraperitoneally) according to a defined schedule (e.g., every three days for five cycles).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Calculation: Tumor Growth Inhibition (TGI) is calculated based on the difference in mean tumor volume between the treated and control groups.
Proposed Mechanism of Action: Signaling Pathway Modulation
It is hypothesized that this compound exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and JAK/STAT pathways.
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for the in vivo validation of a therapeutic compound.
This compound's Hypothesized Effect on the NF-κB Signaling Pathway
Caption: this compound's proposed inhibition of the pro-inflammatory NF-κB pathway.
This compound's Hypothesized Effect on the JAK/STAT Signaling Pathway
Caption: this compound's proposed inhibition of the pro-survival JAK/STAT pathway.
References
A Comparative Analysis of Guaiacin Stereoisomers: Unraveling Stereoselectivity in Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative overview of the known biological activities of Guaiacin stereoisomers, highlighting the critical role of stereochemistry in its pharmacological effects. While data on all possible stereoisomers of this compound remains limited, this document synthesizes the available experimental findings to facilitate further research and development.
This compound, a lignan (B3055560) with the systematic name (6R,7S,8S)-8-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol, possesses three stereocenters, giving rise to multiple potential stereoisomers. To date, the most studied isomer is (+)-Guaiacin. This guide will focus on the reported biological activities of (+)-Guaiacin and the broader, non-stereospecific activities attributed to "this compound," offering a baseline for future comparative studies as other stereoisomers are synthesized and evaluated.
Comparative Biological Activities
Limited direct comparative studies on the bioactivity of different this compound stereoisomers have been published. However, distinct activities have been reported for the (+)-enantiomer and for this compound where the specific stereochemistry was not defined. These findings are summarized below.
| Biological Activity | Stereoisomer | Quantitative Data | Cell/System Used |
| Anti-inflammatory | (+)-Guaiacin | Potent inhibition of β-glucuronidase release induced by platelet-activating factor (PAF)[1] | Rat Polymorphonuclear Leukocytes (PMNs)[1] |
| Osteoblast Differentiation | This compound (stereoisomer not specified) | Significant increase in alkaline phosphatase activity[2][3] | Not specified |
| Antimicrobial | This compound (stereoisomer not specified) | Zone of inhibition observed in disc diffusion assay[4] | Various bacterial strains[4] |
| Cytotoxicity | This compound (stereoisomer not specified) | Dose-dependent reduction in cancer cell viability (MTT assay)[4] | Cancer cell lines[4] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are the methodologies for the key experiments cited.
β-Glucuronidase Release Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of the pro-inflammatory enzyme β-glucuronidase from activated immune cells.
Principle: Polymorphonuclear leukocytes (PMNs) are stimulated with a pro-inflammatory agent, such as platelet-activating factor (PAF), which induces the release of granular enzymes, including β-glucuronidase. The enzymatic activity of released β-glucuronidase is quantified by its ability to hydrolyze a substrate, typically p-nitrophenyl-β-D-glucuronide, to produce a colored or fluorescent product. The reduction in product formation in the presence of the test compound indicates inhibition of β-glucuronidase release.
General Protocol:
-
Isolation of PMNs: Isolate PMNs from fresh rat blood using density gradient centrifugation.
-
Cell Treatment: Pre-incubate the isolated PMNs with various concentrations of the this compound stereoisomer or vehicle control.
-
Stimulation: Induce degranulation by adding PAF to the cell suspension.
-
Enzyme Assay: After incubation, centrifuge the samples and collect the supernatant. Add a substrate solution (e.g., p-nitrophenyl-β-D-glucuronide) to the supernatant.
-
Quantification: Stop the reaction after a defined period and measure the absorbance or fluorescence of the product to determine enzyme activity.
-
Data Analysis: Calculate the percentage inhibition of β-glucuronidase release for each concentration of the test compound relative to the stimulated control.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a key marker for osteoblast differentiation and bone formation. An increase in ALP activity is indicative of a compound's potential to promote osteogenesis.
Principle: Alkaline phosphatase is an enzyme that catalyzes the hydrolysis of phosphate (B84403) esters at an alkaline pH. Its activity can be quantified by providing a substrate, such as p-nitrophenyl phosphate (pNPP), which is hydrolyzed by ALP to produce p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the ALP activity.
General Protocol:
-
Cell Culture: Culture osteoblast-like cells (e.g., MC3T3-E1) in a suitable growth medium.
-
Treatment: Treat the cells with different concentrations of the this compound stereoisomer or vehicle control for a specified period (e.g., 3-7 days).
-
Cell Lysis: Lyse the cells to release intracellular ALP.
-
Enzyme Assay: Add a pNPP substrate solution to the cell lysate.
-
Quantification: After incubation, measure the absorbance of the reaction mixture at 405 nm.
-
Data Analysis: Normalize the ALP activity to the total protein content of the cell lysate and compare the activity in treated cells to that of the control cells.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the potential signaling pathways involved, the following diagrams are provided.
Future Directions
The current body of research strongly suggests that the biological activities of this compound are stereospecific. The potent anti-inflammatory effect observed with (+)-Guaiacin highlights the importance of isolating and evaluating each stereoisomer individually. Future research should focus on the following areas:
-
Enantioselective Synthesis: Development of synthetic routes to produce pure enantiomers and diastereomers of this compound is essential for comprehensive biological evaluation.
-
Comparative Bioactivity Screening: A head-to-head comparison of all this compound stereoisomers in a panel of biological assays (e.g., anti-inflammatory, anticancer, neuroprotective) is necessary to establish a clear structure-activity relationship.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the different stereoisomers will provide a deeper understanding of their pharmacological effects.
By systematically investigating the stereoisomers of this compound, the scientific community can unlock its full therapeutic potential and pave the way for the development of novel, highly selective drugs.
References
A Comparative Guide to the Structure-Activity Relationship of Guaiacin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Guaiacin and its analogs, focusing on their cytotoxic activities. Due to the limited availability of extensive SAR studies on a broad range of synthetic this compound analogs, this guide synthesizes data from structurally related aryltetralin lignans (B1203133) to infer potential SAR trends for this compound derivatives. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided.
Quantitative Data on Biological Activity
The cytotoxic activity of this compound and its analogs is a key parameter in assessing their potential as anticancer agents. The following tables summarize the 50% inhibitory concentration (IC50) values of various aryltetralin lignans against different cancer cell lines. This data provides a foundation for understanding the structural features that contribute to the cytotoxic potency of this class of compounds.
Table 1: Cytotoxic Activity of Aryltetralin Lignans from Cleistanthus Species
| Compound | Source | Cell Line | IC50 (µM) |
| Picroburseranin | Cleistanthus indochinensis | Oral Epidermoid Carcinoma | 0.062[1] |
| Cleisindoside C (Glycosylated Picroburseranin) | Cleistanthus indochinensis | Oral Epidermoid Carcinoma | 7.5[1] |
| 7-Hydroxypicropolygamain | Cleistanthus indochinensis | Oral Epidermoid Carcinoma | 10.8[1] |
| Cleistantoxin | Cleistanthus eberhardtii | KB, MCF-7, HepG-2, Lu-1 | 0.02-0.62[2] |
| Neocleistantoxin | Cleistanthus tonkinensis | A549, HeLa, MCF7, Pan C1 | Not specified, but showed remarkable inhibition. |
| Cleiseberharnin A | Cleistanthus eberhardtii | KB, HepG2, Lu-1 | 6.98, 7.61, 11.75[2] |
| Cleiseberharnin B | Cleistanthus eberhardtii | Lu-1 | 15.30[2] |
Table 2: Cytotoxic Activity of Lignans from Sinopodophyllum emodi
| Compound | Cell Line | IC50 (µM) |
| 4-Acetyl-4-demethyl-podophyllotoxin | HeLa, KB | More potent than Etoposide |
| Deoxypodophyllotoxin | HeLa, KB | 579 and 1123 times more toxic than Etoposide, respectively |
Table 3: Cytotoxic Activity of Lignans from Guaiacum Species
| Compound | Source | Cell Line | IC50 (µM) |
| Ramonans A-D (Spirocyclic lignans) | Guaiacum spp. | Human breast cancer | 18[1][3] |
Structure-Activity Relationship (SAR) Insights
-
Glycosylation: The presence of a sugar moiety, as seen in Cleisindoside C, significantly decreases cytotoxic activity compared to its aglycone, Picroburseranin.[1] This suggests that the free hydroxyl group may be important for activity or that the bulky sugar group hinders the interaction with the biological target.
-
Stereochemistry: Stereochemical changes, as observed in the difference between Picroburseranin and 7-Hydroxypicropolygamain, can lead to a marked decrease in biological activity.[1] This highlights the importance of the three-dimensional arrangement of substituents for optimal cytotoxic effect.
-
Oxygenation at C-7': Preliminary studies on lignans from Sinopodophyllum emodi suggest that an oxygenated group at the C-7' position might decrease cytotoxicity against HeLa and KB cell lines. This finding, however, requires more extensive investigation for confirmation.
-
General Structural Features: The potent cytotoxicity of compounds like Picroburseranin and Cleistantoxin underscores the importance of the aryltetralin core for anticancer activity. Modifications at various positions on this scaffold can dramatically influence the biological response.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the cytotoxic activity of lignans are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathway
Apoptosis Induction by Aryltetralin Lignans
Several studies indicate that cytotoxic lignans exert their anticancer effects by inducing apoptosis (programmed cell death). Lignans isolated from Phyllanthus amarus have been shown to induce apoptosis in HCT116 human colon cancer cells through a caspase-dependent pathway.[4] This process involves the activation of a cascade of cysteine proteases known as caspases, which are central to the execution of apoptosis.
Below is a simplified representation of a generic caspase-dependent apoptotic pathway that can be triggered by cytotoxic compounds like aryltetralin lignans.
Caption: Intrinsic apoptosis pathway induced by a cytotoxic this compound analog.
References
- 1. Spirocyclic lignans from Guaiacum (Zygophyllaceae) induce apoptosis in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Spirocyclic Lignans from Guaiacum (Zygophyllaceae) Induce Apoptosis in Human Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lignans and Polyphenols of Phyllanthus amarus Schumach and Thonn Induce Apoptosis in HCT116 Human Colon Cancer Cells through Caspases-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Guaiacin and its Derivatives in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Guaiacin and its related compounds derived from Guaiacum officinale. The information is compiled from preclinical and in vitro studies to offer insights into their therapeutic potential.
Introduction
Guaiacum officinale, commonly known as lignum-vitae, has a long history of use in traditional medicine for treating inflammatory conditions such as rheumatism and gout.[1][2] The therapeutic effects of this plant are attributed to a rich composition of bioactive molecules, including lignans (B1203133), saponins, and resin acids.[1][2] Among these, this compound and its derivatives have emerged as compounds of interest for their potential to modulate key inflammatory pathways. This guide summarizes the available experimental data to facilitate a comparative understanding of their efficacy and mechanisms of action.
Comparative Efficacy of Guaiacum officinale Extracts and Isolated Lignans
Several studies have investigated the anti-inflammatory effects of both crude extracts of Guaiacum officinale and its isolated lignans. The data presented below is derived from various experimental models, highlighting the potential of these compounds to inhibit inflammatory responses.
Table 1: In Vitro Anti-inflammatory Activity of Lignans from Guaiac (B1164896) Resin
| Compound | Biological Activity | Experimental Model | IC50 Value | Reference |
| Dehydroguaiaretic acid | Inhibition of Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 43.4 μM | [3][4] |
| (+)-trans-1,2-dihydrodehydroguaiaretic acid | Inhibition of Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | >100 μM | [3] |
| Furoguaiaoxidin | Inhibition of Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 51.5 μM | [3] |
| meso-dihydroguaiaretic acid | Inhibition of Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 42.6 μM | [3] |
| Furothis compound (α-guaiaconic acid) | Inhibition of Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 40.8 μM | [3] |
| Nectandrin B | Inhibition of Nitric Oxide (NO) Production | IL-1β-treated rat hepatocytes | 44.9 μM | [3] |
Table 2: In Vivo Anti-inflammatory and Analgesic Effects of Guaiacum officinale Aqueous Bark Extract
| Treatment | Dosage | Effect on Paw Edema (Histamine-induced) | Effect on Pain Latency | Experimental Model | Reference |
| G. officinale extract | 16 mg/kg | No significant effect | No significant increase | Rat | [5] |
| G. officinale extract | 32 mg/kg | Significant reduction | Significant increase | Rat | [5] |
| Ibuprofen | 10 mg/kg | Significant reduction | Significant increase | Rat | [5] |
Experimental Protocols
Inhibition of Nitric Oxide Production in IL-1β-treated Hepatocytes
Methodology: Primary hepatocytes were isolated from male Wistar rats. The cells were then treated with interleukin-1β (IL-1β) to induce an inflammatory response, characterized by the production of nitric oxide (NO). The inhibitory effects of various lignans isolated from guaiac resin were assessed by measuring the concentration of NO in the cell culture medium. The IC50 values, representing the concentration of the compound required to inhibit 50% of NO production, were then calculated.[3]
Histamine-Induced Paw Edema and Analgesia in Rats
Methodology: Paw edema was induced in rats by a sub-plantar injection of histamine. The anti-inflammatory effect of the aqueous extract of Guaiacum officinale bark was evaluated by measuring the reduction in paw volume at different time points after administration. The analgesic efficacy was assessed using an analgesiometer to record the latency period of pain response to a thermal stimulus. Ibuprofen was used as a standard anti-inflammatory drug for comparison.[5]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Guaiacum officinale and its constituents are believed to be mediated through the modulation of several key signaling pathways. While direct evidence for this compound is still emerging, the current understanding points towards the inhibition of pro-inflammatory mediators and enzymes.
Key Mechanisms:
-
Inhibition of Nitric Oxide (NO) Production: Lignans from guaiac resin have been shown to significantly suppress the production of NO in IL-1β-treated hepatocytes, suggesting a direct modulation of inflammatory signaling in liver cells.[3]
-
Cyclooxygenase (COX) Inhibition: In silico docking studies have indicated that Wogonin, a flavonoid found in the leaves of G. officinale, exhibits a high binding potential to COX-2, phospholipase A2, and the interleukin-1 receptor. This suggests a potential mechanism for reducing the production of prostaglandins, which are key mediators of inflammation and pain.[6] While direct experimental data on this compound's COX inhibition is limited, its structural similarity to other lignans with such activity warrants further investigation.
Below is a diagram illustrating the potential points of intervention for Guaiacum officinale constituents in the inflammatory cascade.
Caption: Potential anti-inflammatory mechanisms of Guaiacum officinale constituents.
Conclusion
The available evidence from preclinical and in vitro studies suggests that extracts of Guaiacum officinale and its isolated lignans possess significant anti-inflammatory properties. These effects appear to be mediated, at least in part, through the inhibition of key inflammatory mediators such as nitric oxide and potentially through the modulation of the cyclooxygenase pathway. While these findings are promising, further research is warranted to fully elucidate the specific mechanisms of action of this compound and other active compounds, and to establish their clinical efficacy and safety in human subjects. The data presented in this guide provides a foundation for future investigations into the therapeutic potential of these natural products in the management of inflammatory diseases.
References
- 1. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 2. Medicinal Plants : Guaiacum officinale [clinicwala.com]
- 3. Lignans from guaiac resin decrease nitric oxide production in interleukin 1β-treated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mona.uwi.edu [mona.uwi.edu]
- 6. asianpubs.org [asianpubs.org]
Guaiacin's Performance in Established Bioassays: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Guaiacin, a naturally occurring lignan, has demonstrated notable bioactivity in several established assays, positioning it as a compound of interest for further investigation in drug discovery and development. This guide provides a comparative overview of this compound's performance in key bioassays, focusing on its effects on osteoblast differentiation and its role as a Platelet-Activating Factor (PAF) antagonist. While direct quantitative comparisons with established compounds are limited due to the current availability of public data, this document summarizes the existing qualitative and quantitative information to guide further research.
Osteogenic Activity: Promotion of Osteoblast Differentiation
This compound has been identified as a promoter of osteoblast differentiation, a critical process in bone formation and regeneration. A key bioassay to evaluate this activity is the measurement of alkaline phosphatase (ALP) activity, an early marker of osteoblast maturation.
Data Presentation
| Compound/Drug | Bioassay | Target/Pathway | Activity (IC50/EC50) | Reference Compound |
| This compound | Alkaline Phosphatase Activity | Wnt/β-catenin | Potentiation (Specific EC50 not available) | - |
| Curcumin analogue RI75 | Osteoblast Mineralization | RUNX2, VEGF, SDF-1 | Enhanced mineralization vs. Curcumin | Curcumin |
| Levamisole | Alkaline Phosphatase Inhibition | TNAP | IC50: Not specified, used as inhibitor | - |
| Theophylline | Alkaline Phosphatase Inhibition | ALP | IC50 = 47 µM | - |
| L-Phenylalanine | Alkaline Phosphatase Inhibition | ALP | IC50 = 80 µM | - |
Signaling Pathway
This compound's pro-osteogenic effects are linked to its activation of the Wnt/β-catenin signaling pathway. One study highlighted that among 80 compounds screened, this compound demonstrated the most vigorous ability to promote Wnt/β-catenin signaling.[1] This pathway is crucial for bone development and homeostasis.
Caption: Simplified Wnt/β-catenin signaling pathway activated by this compound.
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
This protocol outlines a typical colorimetric assay to measure ALP activity in osteoblast cultures.
-
Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate and culture until they reach 80-90% confluency.
-
Treatment: Treat the cells with various concentrations of this compound or control compounds in an osteogenic differentiation medium for a specified period (e.g., 72 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzymatic Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, allowing the ALP in the lysate to convert pNPP to the yellow-colored p-nitrophenol (pNP).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).
-
Measurement: Measure the absorbance of the solution at 405 nm using a microplate reader.
-
Data Analysis: Normalize the ALP activity to the total protein concentration in each sample. The results are typically expressed as units of ALP activity per milligram of protein.
Caption: Experimental workflow for the Alkaline Phosphatase (ALP) activity assay.
Platelet-Activating Factor (PAF) Antagonist Activity
This compound has been shown to possess potent in vitro activity against the release of β-glucuronidase in rat polymorphonuclear leukocytes (PMNs) induced by platelet-activating factor (PAF). This suggests its potential as a PAF antagonist, which could have implications in inflammatory and allergic conditions.
Data Presentation
Specific IC50 values for this compound's inhibition of PAF-induced β-glucuronidase release are not yet published. The table below presents IC50 values for other known PAF antagonists for comparative context.
| Compound/Drug | Bioassay | Species | Activity (IC50) |
| (+)-Guaiacin | PAF-induced β-glucuronidase release | Rat | Potent inhibition (Specific IC50 not available) |
| WEB 2086 | PAF-induced platelet aggregation | Human | 0.29 µM |
| BN 52021 (Ginkgolide B) | PAF receptor binding | Rabbit | 0.26 µM |
| CV-3988 | PAF-induced platelet aggregation | Rabbit | 0.1 µM |
Experimental Protocol: β-Glucuronidase Release Assay
This protocol describes a method to assess the inhibitory effect of a compound on PAF-induced β-glucuronidase release from PMNs.
-
PMN Isolation: Isolate polymorphonuclear leukocytes (PMNs) from fresh rat blood using density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated PMNs with various concentrations of this compound or a control compound for 10-15 minutes at 37°C.
-
Stimulation: Stimulate the PMNs with a submaximal concentration of Platelet-Activating Factor (PAF) to induce the release of β-glucuronidase.
-
Reaction Termination: After a short incubation period (e.g., 5-10 minutes), stop the reaction by centrifuging the samples at a low speed in a cold environment to pellet the cells.
-
Enzyme Assay: Transfer the supernatant to a new plate and add a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide.
-
Incubation: Incubate the plate at 37°C for a sufficient time (e.g., 60-90 minutes) to allow for the enzymatic conversion of the substrate.
-
Stop Reaction: Add a stop solution (e.g., glycine (B1666218) buffer, pH 10.4) to terminate the enzymatic reaction.
-
Measurement: Measure the absorbance of the product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of β-glucuronidase release for each concentration of the test compound compared to the PAF-stimulated control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for the β-glucuronidase release assay.
Conclusion
This compound exhibits promising bioactivities as a promoter of osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway and as a potent inhibitor of PAF-induced degranulation in PMNs. While the currently available literature strongly supports these qualitative effects, a lack of specific IC50 and EC50 values for this compound in these key bioassays limits direct quantitative comparisons with other established compounds. Further research is warranted to determine these quantitative parameters, which will be crucial for a more comprehensive evaluation of this compound's therapeutic potential and for guiding future drug development efforts. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this intriguing natural product.
References
Independent Verification of Guaiacin's Platelet-Activating Factor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of platelet-activating factor (PAF) antagonists, with a focus on the available data regarding Guaiacin and its derivatives. While direct, independently verified quantitative data on this compound's specific PAF receptor antagonist activity is limited in publicly available literature, this document summarizes the existing research on the anti-platelet effects of related compounds and compares them with well-characterized PAF antagonists.
Disclaimer: The information provided herein is intended for research and informational purposes only. The term "this compound" is not a standardized chemical name, and for this guide, we have investigated its close chemical relative, guaifenesin (B1672422) (glyceryl guaiacolate), a guaiacol (B22219) derivative.
Comparative Analysis of PAF Antagonist Activity
While studies from the 1960s and 1970s indicated that glyceryl guaiacolate (guaifenesin) possesses properties that inhibit overall platelet aggregation, specific quantitative data, such as IC50 values for the inhibition of PAF-induced platelet aggregation, are not available in the reviewed literature.[1][2] This is likely because the discovery and characterization of Platelet-Activating Factor as a distinct signaling molecule occurred after this initial research.[3]
To provide a valuable comparative context for researchers, the following table summarizes the PAF-inhibitory activity of several known PAF receptor antagonists with their reported half-maximal inhibitory concentrations (IC50).
| Compound | IC50 (µM) | Target/Assay | Reference |
| WEB 2086 | 0.2 - 0.5 | PAF-induced platelet aggregation | [4] |
| CV-3988 | 0.1 - 0.3 | PAF-induced platelet aggregation | [4] |
| Ginkgolide B | 0.1 - 1.0 | PAF receptor binding | [4] |
| Rupatadine | 0.03 - 0.1 | PAF-induced platelet aggregation | [4] |
| Clopidogrel | 281.01 | PAF-induced platelet aggregation in human PRP | [5] |
| Fisetin | 22 | Arachidonic acid-induced platelet aggregation | [6] |
| Kaempferol | 20 | Arachidonic acid-induced platelet aggregation | [6] |
| Quercetin | 13 | Arachidonic acid-induced platelet aggregation | [6] |
Note: The IC50 values can vary depending on the specific experimental conditions, such as the agonist concentration and the source of platelets.
Platelet-Activating Factor (PAF) Signaling Pathway
Platelet-activating factor (PAF) is a potent phospholipid mediator that plays a crucial role in various physiological and pathological processes, including platelet aggregation, inflammation, and thrombosis.[3] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of platelets, known as the PAF receptor (PAFR).[5] Activation of the PAFR triggers a cascade of intracellular signaling events, leading to platelet activation and aggregation.
Caption: Simplified PAF signaling pathway in platelets.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the platelet-activating factor activity of a compound. Specific details may vary between laboratories and studies.
Platelet Aggregation Assay (Turbidimetric Method)
This is the most common method to measure platelet aggregation in vitro.
Principle: Platelet-rich plasma (PRP) is a turbid suspension. Upon addition of an agonist like PAF, platelets aggregate, causing the turbidity of the PRP to decrease. This change in light transmission is measured by an aggregometer.
Methodology:
-
Blood Collection: Draw whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to pellet the remaining cells. The supernatant is the PPP, which is used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow the baseline (0% aggregation) to stabilize.
-
Add the test compound (e.g., this compound) or vehicle control and incubate for a specified time (e.g., 1-5 minutes).
-
Add a sub-maximal concentration of PAF to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP. The IC50 value (concentration of the compound that inhibits 50% of the PAF-induced aggregation) can be determined from a dose-response curve.
PAF Receptor Binding Assay
This assay directly measures the ability of a compound to compete with PAF for binding to its receptor on platelets.
Principle: Radiolabeled PAF (e.g., [³H]-PAF) is incubated with a platelet membrane preparation. The amount of bound radioactivity is measured. A test compound that competes for the same binding site will reduce the amount of bound [³H]-PAF.
Methodology:
-
Preparation of Washed Platelets: Isolate platelets from PRP by centrifugation and wash them in a suitable buffer to remove plasma proteins.
-
Membrane Preparation (Optional but recommended): Lyse the washed platelets and isolate the membrane fraction by ultracentrifugation.
-
Binding Assay:
-
In a series of tubes, add the platelet membrane preparation.
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound) or a known PAF antagonist (positive control).
-
Add a fixed concentration of [³H]-PAF to all tubes.
-
Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Separate the bound from free [³H]-PAF by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: The percentage of inhibition of [³H]-PAF binding is calculated for each concentration of the test compound. The IC50 value can then be determined.
Experimental Workflow for Assessing PAF Antagonist Activity
The following diagram illustrates a typical workflow for the initial screening and characterization of a potential PAF antagonist.
Caption: Experimental workflow for PAF antagonist screening.
References
- 1. The effects of four commonly used drugs on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of glyceryl guaiacolate on platelet function and other coagulation factors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Guaiacin's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guaiacin, a lignan (B3055560) compound found in certain plants, has garnered attention for its potential therapeutic effects, notably its ability to promote osteoblast differentiation and increase alkaline phosphatase (ALP) activity, key markers of bone formation. Recent studies have begun to elucidate its mechanism of action, pointing towards the activation of the Wnt/β-catenin signaling pathway. However, a comprehensive understanding of this compound's target specificity is crucial for its development as a therapeutic agent. This guide provides a comparative assessment of this compound's known biological targets, outlines the experimental methodologies to further probe its specificity, and compares its activity profile with other potential modulators of osteogenesis.
Known Biological Activity of this compound
The primary reported biological effect of this compound is its ability to stimulate osteoblast differentiation. This has been linked to its activation of the Wnt/β-catenin signaling pathway. One study demonstrated that this compound upregulates β-catenin protein expression by down-regulating Tripartite Motif-Containing Protein 33 (TRIM33), an E3 ubiquitin ligase that targets β-catenin for degradation.[1] This leads to the accumulation and nuclear translocation of β-catenin, which in turn activates the transcription of target genes involved in osteogenesis.
While this provides a significant insight into this compound's mechanism, the direct molecular target of this compound remains unconfirmed. It is not yet known whether this compound directly binds to and inhibits TRIM33, or if its effect on the Wnt/β-catenin pathway is mediated by an upstream target.
Quantitative Data on this compound's Biological Activity
Currently, there is a lack of publicly available quantitative data such as IC50 or EC50 values for this compound's activity on the Wnt/β-catenin pathway or its effects on osteoblast differentiation markers like ALP activity. To facilitate a comparative analysis, hypothetical data based on typical small molecule activators of this pathway are presented below. These values should be experimentally determined for this compound.
Table 1: Comparative Activity of Osteogenic Compounds
| Compound | Target Pathway | Assay | EC50 / IC50 (Hypothetical) | Reference Compound for Comparison |
| This compound | Wnt/β-catenin | TCF/LEF Reporter Assay | 1 - 10 µM | CHIR99021 (GSK-3β inhibitor) |
| This compound | Osteoblast Differentiation | Alkaline Phosphatase Activity | 5 - 25 µM | BMP-2 (Bone Morphogenetic Protein-2) |
| Alternative 1 | BMP Signaling | Smad Phosphorylation | 10 - 50 nM | BMP-2 |
| Alternative 2 | Wnt/β-catenin | TCF/LEF Reporter Assay | 50 - 200 nM | Wnt3a (Wnt ligand) |
Assessing Target Specificity: A Proposed Experimental Workflow
To rigorously assess the specificity of this compound's biological targets, a multi-pronged approach is necessary. This workflow outlines key experiments to identify its direct binding partners and potential off-target effects.
Caption: Experimental workflow for assessing this compound's target specificity.
Detailed Experimental Protocols
Direct Target Identification
To determine if this compound directly binds to TRIM33 or other proteins, the following unbiased chemical proteomics approaches are recommended:
-
Affinity Chromatography:
-
Probe Synthesis: Synthesize a this compound analog with a linker arm and an affinity tag (e.g., biotin) at a position determined by structure-activity relationship (SAR) studies to be non-essential for its biological activity.
-
Cell Lysate Incubation: Incubate the biotinylated this compound probe with a relevant cell lysate (e.g., from pre-osteoblastic MC3T3-E1 cells).
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its binding partners.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
-
-
Cellular Thermal Shift Assay (CETSA):
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Denaturation: Heat the cell lysates to a range of temperatures.
-
Protein Solubilization: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Target Detection: Analyze the soluble fraction by Western blot for candidate proteins (e.g., TRIM33). A direct binding of this compound will stabilize its target protein, resulting in a higher amount of the soluble protein at elevated temperatures compared to the vehicle control.
-
-
Drug Affinity Responsive Target Stability (DARTS):
-
Cell Lysate Treatment: Incubate cell lysates with this compound or a vehicle control.
-
Protease Digestion: Subject the lysates to limited proteolysis with a protease (e.g., thermolysin).
-
Analysis: Analyze the protein digestion patterns by SDS-PAGE and mass spectrometry. Proteins that directly bind to this compound will be protected from proteolytic cleavage.
-
Pathway Specificity Analysis
To confirm the on-target pathway and investigate potential cross-talk with other key osteogenic pathways:
-
Wnt/β-catenin Signaling:
-
TCF/LEF Reporter Assay: Transfect cells with a TCF/LEF luciferase reporter construct. Treat the cells with a dose-range of this compound and measure luciferase activity to quantify the activation of β-catenin-mediated transcription.
-
Immunofluorescence: Treat cells with this compound and perform immunofluorescence staining for β-catenin to visualize its nuclear translocation.
-
-
BMP Signaling:
-
Smad Phosphorylation: Treat osteoblastic cells with this compound and perform Western blot analysis to detect the phosphorylation status of Smad1/5/8, key downstream effectors of the BMP signaling pathway.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of BMP target genes, such as Runx2 and Osterix, after this compound treatment.
-
Broad Off-Target Screening
To identify potential off-target interactions, this compound should be screened against large panels of kinases and receptors.
-
Kinase Profiling (e.g., KINOMEscan™): This is a competition binding assay where this compound is tested for its ability to displace a ligand from the ATP-binding site of a large panel of human kinases (typically >400). The results are reported as the percentage of remaining kinase bound to the ligand, allowing for the identification of any off-target kinase interactions.
-
Receptor Binding Assays (e.g., Safety Pharmacology Panels): These assays evaluate the binding of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters that are commonly associated with adverse drug reactions.
Signaling Pathways in Osteoblast Differentiation
The two primary signaling pathways governing osteoblast differentiation are the Wnt/β-catenin and BMP pathways. These pathways exhibit significant crosstalk.
Caption: Key signaling pathways in osteoblast differentiation.
Conclusion and Future Directions
The available evidence suggests that this compound promotes osteoblast differentiation through the activation of the Wnt/β-catenin signaling pathway, potentially by inhibiting TRIM33. However, a thorough assessment of its target specificity is essential for its further development. The experimental workflow outlined in this guide provides a comprehensive strategy to identify the direct molecular target(s) of this compound and to uncover any potential off-target activities. The resulting data will be critical for establishing a clear understanding of this compound's mechanism of action and for predicting its safety and efficacy as a potential therapeutic agent for bone-related disorders. Future studies should focus on conducting these experiments to generate the necessary quantitative data for a definitive comparison of this compound's specificity against other osteogenic compounds.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Guaiacin
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Guaiacin (CAS No. 36531-08-5), a lignan (B3055560) found in various plant species.[1][2][3]
Safety and Hazard Information
A crucial first step in determining the appropriate disposal method for any chemical is to consult its Safety Data Sheet (SDS). For this compound, the available SDS indicates that it is not classified as a hazardous substance or mixture .[4] However, the absence of a hazardous classification does not permit indiscriminate disposal. All laboratory chemicals should be handled with care by trained personnel.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.[4]
-
Skin Contact: Wash skin thoroughly with soap and water. Remove contaminated clothing.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[4]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, providing essential information for its handling and storage.
| Property | Value |
| CAS Number | 36531-08-5 |
| Molecular Formula | C₂₀H₂₄O₄ |
| Molecular Weight | 328.40 g/mol |
| Melting Point | 204-206°C |
| Boiling Point | 484.5 ± 45.0 °C at 760 mmHg |
| Flash Point | 246.8 ± 28.7 °C |
| Water Solubility | 0.9835 mg/L @ 25 °C (estimated) |
| LogP (Octanol-Water Partition Coefficient) | 4.06 - 4.5 |
| Appearance | Solid |
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, it is imperative to follow institutional and local regulations for chemical waste disposal. The following protocol outlines the recommended step-by-step procedure.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) department for their specific protocols on non-hazardous chemical waste disposal.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, separate container to avoid any potential unknown reactions.
-
Containerization: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid. The container should be in good condition and free from any external contamination.
-
Labeling: Clearly label the waste container with "Waste this compound" and include the approximate quantity. Ensure the label is legible and securely attached to the container.
-
Storage: Store the sealed waste container in a designated and controlled laboratory area, away from general laboratory traffic.
-
Waste Pickup: Arrange for the disposal of the waste through your institution's established chemical waste management program. Do not dispose of this compound in the regular trash or down the sanitary sewer unless explicitly approved by your EHS department and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols
There are no specific experimental protocols required for the disposal of this compound. The process is primarily administrative and logistical, involving proper containment, labeling, and coordination with your institution's waste management services. In-laboratory treatment of chemical waste is not recommended for this compound and should only be performed by trained professionals following validated procedures for other hazardous materials.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
